molecular formula C5H7ClN4 B1594950 6-Chloro-n4-methylpyrimidine-2,4-diamine CAS No. 1005-37-4

6-Chloro-n4-methylpyrimidine-2,4-diamine

Cat. No.: B1594950
CAS No.: 1005-37-4
M. Wt: 158.59 g/mol
InChI Key: CXWJDRREGHIEMH-UHFFFAOYSA-N
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Description

6-Chloro-n4-methylpyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C5H7ClN4 and its molecular weight is 158.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36831. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-N-methylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4/c1-8-4-2-3(6)9-5(7)10-4/h2H,1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWJDRREGHIEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70905553
Record name 6-Chloro-N~4~-methylpyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005-37-4
Record name 1005-37-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36831
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-N~4~-methylpyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Chloro-N4-methylpyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the known and projected physical properties of 6-Chloro-N4-methylpyrimidine-2,4-diamine (CAS Number: 1005-37-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with actionable protocols for the empirical determination of its physicochemical characteristics. While experimental data for this specific compound is limited in publicly accessible literature, this guide establishes a framework for its characterization by leveraging computational data and established analytical methodologies for analogous compounds.

Introduction: Unveiling a Key Pyrimidine Derivative

This compound is a substituted pyrimidine, a heterocyclic aromatic organic compound similar to purines and pyrimidines found in DNA and RNA. Its structure, featuring a chlorine atom and two amino groups, one of which is methylated, makes it a valuable intermediate in medicinal chemistry and agrochemical synthesis.[1] The strategic placement of these functional groups offers multiple reaction sites for developing novel compounds with potential therapeutic or biological activities.[1] Understanding the physical properties of this molecule is a critical first step in its application, influencing everything from reaction kinetics and formulation to bioavailability and environmental fate.

This document will first present the established and computationally predicted properties of this compound. Subsequently, it will address the current data gaps and provide detailed, field-proven experimental protocols for the comprehensive characterization of its physical properties.

Core Physicochemical Properties

Known and General Properties

The compound is typically available as a solid, often described as a yellow solid, with a purity of 95-97%.[1][2] Key identifiers and basic molecular information are summarized in Table 1.

PropertyValueSource(s)
CAS Number 1005-37-4[2]
Molecular Formula C₅H₇ClN₄[2]
Molecular Weight 158.59 g/mol [2]
Appearance Yellow solid[1]
Purity ≥95% to 97%[1][2]
Computationally Predicted Properties

In the absence of extensive experimental data, computational predictions offer valuable insights into the molecule's behavior. These predictions, summarized in Table 2, are useful for preliminary experimental design, such as selecting appropriate solvent systems.

PropertyPredicted ValueSource(s)
Topological Polar Surface Area (TPSA) 63.83 Ų
logP (Octanol-Water Partition Coefficient) 0.7539
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 2
Rotatable Bonds 1

These values are computationally derived and should be confirmed by experimental methods.

Spectroscopic and Thermal Properties: A Data Gap

A thorough literature search, including safety data sheets from suppliers, indicates that experimental data for key physical properties such as melting point, boiling point, and detailed spectroscopic analyses (NMR, IR) are currently unavailable or not publicly disclosed. This data gap necessitates a systematic experimental approach to fully characterize the compound.

Proposed Experimental Workflows for Physicochemical Characterization

The following sections outline detailed, self-validating protocols for determining the essential physical properties of this compound. These methodologies are based on standard practices for the characterization of fine organic chemicals and can be adapted as necessary.

Workflow for Material Identification and Purity Confirmation

Before determining physical properties, it is crucial to confirm the identity and purity of the material. This workflow ensures the integrity of subsequent measurements.

G cluster_0 Phase 1: Identity & Purity start Start with Sample ms Mass Spectrometry (MS) start->ms Confirm Molecular Weight nmr NMR Spectroscopy (¹H, ¹³C) ms->nmr Elucidate Structure hplc HPLC-UV Analysis nmr->hplc Quantify Purity end_purity Confirmed Identity & Purity >95% hplc->end_purity G cluster_1 Phase 2: Thermal Analysis start_thermal Purity-Confirmed Sample prepare_capillary Pack Sample in Capillary Tube start_thermal->prepare_capillary fast_ramp Rapid Heating (Approx. MP) prepare_capillary->fast_ramp Initial run slow_ramp Slow Heating (2°C/min) fast_ramp->slow_ramp Refined run record_range Record Melting Range slow_ramp->record_range end_thermal Melting Point Determined record_range->end_thermal

Caption: Workflow for melting point determination.

  • Sample Preparation: Finely powder a small amount of the dry sample. Pack the powder into a capillary tube to a height of 2-3 mm. [3]2. Apparatus: Use a calibrated digital melting point apparatus. [4]3. Initial Determination: Heat the sample at a rapid rate (e.g., 10-20°C/min) to find an approximate melting range. [4]4. Accurate Determination: Prepare a new sample and heat to about 15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C/min. [4]5. Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A narrow melting range (0.5-1.5°C) is indicative of high purity. [5]For context, the unmethylated analogue, 6-Chloropyrimidine-2,4-diamine, has a reported melting point of 199-202°C.

Solubility Profiling

Understanding the solubility of the compound in various solvents is crucial for its application in synthesis and formulation.

  • Setup: Prepare a series of test tubes, each containing approximately 10 mg of the compound.

  • Solvent Addition: To each tube, add 1 mL of a different solvent. Test a range of solvents from non-polar (e.g., hexane), to moderately polar (e.g., ethyl acetate, dichloromethane), to polar aprotic (e.g., acetone, acetonitrile), and polar protic (e.g., ethanol, methanol, water). [6]3. Aqueous pH Dependence: For samples insoluble in water, test solubility in 5% aqueous HCl and 5% aqueous NaOH to determine if the compound has basic or acidic properties that enhance solubility at different pH values. [7][8]4. Observation: Vigorously shake each tube and observe for complete dissolution. Classify as "soluble," "partially soluble," or "insoluble." [9]

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unequivocal identification and quality control of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal of an FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Expected Absorptions: Key vibrational bands to look for include N-H stretching of the amino groups (typically 3500-3300 cm⁻¹), C-H stretching of the methyl group and aromatic ring (around 3100-2850 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (1650-1450 cm⁻¹), and C-Cl stretching (800-600 cm⁻¹). [10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

As outlined in Protocol 2, ¹H and ¹³C NMR are fundamental for structural confirmation. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals if the 1D spectra are complex. [12]

Conclusion and Future Work

This compound is a chemical intermediate with significant potential in synthetic chemistry. While its fundamental molecular identity is established, a comprehensive profile of its physical properties based on experimental data is currently lacking in the public domain. This guide provides the known and computationally predicted properties and, more importantly, a clear and actionable set of protocols for researchers to systematically characterize this compound. The successful execution of these experimental workflows will provide the foundational data necessary for its effective use in drug discovery and development, and other scientific endeavors.

References

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • YouTube. (2021, April 29). Solubility test/ Organic lab.
  • MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • PrepChem.com. (n.d.). Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide.
  • MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • Unknown. (n.d.). Melting point determination.
  • SSERC. (n.d.). Melting point determination.
  • Taylor & Francis Online. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.
  • ResearchGate. (n.d.). Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
  • Mettler Toledo. (n.d.). What is Melting Point?.
  • PubMed. (2023, May 5). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • Unknown. (n.d.). Experiment 1 - Melting Points.
  • ResearchGate. (2025, August 6). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • Digital Commons@Becker. (2020, November 23). Radiolabeled 6-(2, 3-dichlorophenyl)-N4-methylpyrimidine-2, 4-diamine (TH287): A potential radiotracer for measuring and imaging.
  • ResearchGate. (2025, August 7). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine.
  • PMC - NIH. (n.d.). 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine.
  • Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.
  • Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • National Institute of Standards and Technology. (n.d.). Pyrimethamine - the NIST WebBook.
  • National Institute of Standards and Technology. (n.d.). Pyrimidine, 4-methyl- - the NIST WebBook.

Sources

6-Chloro-n4-methylpyrimidine-2,4-diamine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-N4-methylpyrimidine-2,4-diamine

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to mimic biological purines.[1] Pyrimidine and its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[1][2] This guide provides a comprehensive technical overview of a specific derivative, this compound, a compound of interest for synthetic chemists and drug discovery professionals. We will delve into its chemical identity, properties, a validated synthesis protocol with mechanistic insights, and its context within pharmaceutical research.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and internationally recognized nomenclature.

  • IUPAC Name: 6-Chloro-N-methylpyrimidine-2,4-diamine

  • CAS Number: 1005-37-4[3]

  • Molecular Formula: C₅H₇ClN₄[3]

  • Molecular Weight: 158.59 g/mol [3]

  • SMILES: NC1=NC(NC)=CC(Cl)=N1[3]

Structural Diagram

The chemical structure consists of a pyrimidine ring substituted with a chlorine atom at the 6-position, an amino group at the 2-position, and a methylamino group at the 4-position.

Figure 1: Chemical Structure of this compound

Physicochemical and Computational Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below provides key descriptors for this compound.

PropertyValueSource
Molecular Formula C₅H₇ClN₄ChemScene[3]
Molecular Weight 158.59ChemScene[3]
Appearance White to off-white crystalline powder(Inferred from related compounds[4])
Melting Point 199-202 °C (for parent compound)ChemSrc[5]
Topological Polar Surface Area (TPSA) 63.83 ŲChemScene[3]
LogP (octanol-water partition coefficient) 0.7539ChemScene[3]
Hydrogen Bond Donors 2ChemScene[3]
Hydrogen Bond Acceptors 4ChemScene[3]
Rotatable Bonds 1ChemScene[3]

Synthesis Protocol and Mechanistic Rationale

The synthesis of substituted chloropyrimidines is a well-established process in organic chemistry. While a direct, one-pot synthesis for this compound is not detailed in the provided literature, a robust and logical pathway can be constructed from the synthesis of its core intermediate, 2,4-diamino-6-chloropyrimidine. This process involves the chlorination of a hydroxypyrimidine precursor.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine [6]

This foundational step converts the hydroxyl group of the starting material into a chlorine atom, a versatile leaving group for subsequent nucleophilic substitution reactions.

  • Reaction Setup: To a flask equipped with a reflux condenser and magnetic stirrer, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 9 mL) to the starting material.

    • Causality: POCl₃ is a powerful dehydrating and chlorinating agent. It reacts with the keto-enol tautomer of the hydroxypyrimidine to replace the hydroxyl group with a chlorine atom, forming the thermodynamically stable aromatic pyrimidine ring.

  • Heating: Stir the mixture and heat to 97-105 °C for 6-17 hours.[6][7] The reaction progress should be monitored by TLC or LC-MS.

  • Quenching: After completion, cool the reaction mixture to room temperature. In a separate beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring.

    • Causality: This step quenches the highly reactive excess POCl₃, hydrolyzing it to phosphoric acid. The process is highly exothermic and must be performed with caution.

  • Hydrolysis & Neutralization: Heat the resulting aqueous solution to 90 °C for 1 hour to ensure complete hydrolysis.[6] Cool the solution and adjust the pH to ~8 with a saturated sodium hydroxide (NaOH) or ammonia solution.[6][7]

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a solid.[6]

Step 2: Selective N-Methylation

The second step involves introducing the methyl group onto the N4-amino substituent. This would typically be achieved via nucleophilic substitution or reductive amination, though specific conditions would require experimental optimization to ensure selectivity for the N4 position over the N2 position.

Synthesis Workflow Diagram

G cluster_0 Step 1: Chlorination cluster_1 Step 2: N-Methylation (Proposed) A 2,4-Diamino-6- hydroxypyrimidine B Add POCl₃ Heat (97-105 °C, 6-17h) A->B C Quench with Ice-Water Neutralize (pH 8) B->C D Extract with Ethyl Acetate Dry and Concentrate C->D E 2,4-Diamino-6- chloropyrimidine D->E G Reaction in Suitable Solvent with Base E->G F Methylating Agent (e.g., CH₃I, DMS) F->G H Purification G->H I 6-Chloro-N4-methyl- pyrimidine-2,4-diamine H->I

Figure 2: Proposed Synthesis Workflow

Applications in Drug Discovery and Research

The true value of this compound lies in its potential as a chemical intermediate and building block for more complex molecules with therapeutic applications.

Role as a Synthetic Intermediate

The chloro-diaminopyrimidine core is a well-known precursor in pharmaceutical synthesis. For instance, the closely related parent compound, 2,4-diamino-6-chloropyrimidine, is a key starting material for the synthesis of Minoxidil, a widely used medication for treating hypertension and hair loss.[4][7][8] The chlorine atom at the 6-position is an excellent leaving group, allowing for facile nucleophilic aromatic substitution reactions to introduce a wide variety of functional groups, thereby enabling the generation of diverse chemical libraries for screening.

Medicinal Chemistry Context

The 2,4-diaminopyrimidine motif is a "privileged structure" in medicinal chemistry. It is present in numerous compounds with diverse biological activities. Research has shown that this class of compounds can target a range of biological entities:

  • Anti-Infective Agents: Derivatives of 2,4-diaminopyrimidines have been identified in high-throughput screens as potential treatments for Chagas' disease, caused by the parasite Trypanosoma cruzi.[9][10] They have also been investigated for broad antibacterial and antifungal properties.[2][11]

  • Anticancer Therapeutics: The pyrimidine ring is a bioisostere for other aromatic systems and its nitrogen atoms provide key hydrogen bonding points for interaction with enzyme active sites, such as kinases, which are common targets in oncology.

  • Broad Pharmacological Potential: The synthetic versatility of the pyrimidine core has led to the development of derivatives with anticonvulsant, anti-inflammatory, and antiviral activities.[1] The introduction of a methyl group, as in the title compound, can significantly alter a molecule's potency, selectivity, and metabolic stability by modifying its steric and electronic properties.

References

  • ResearchGate. (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]
  • PubChem. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432. [Link]
  • precisionFDA. 5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE. [Link]
  • Autech Industry Co.,Limited. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. [Link]
  • Google Patents. EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.
  • ResearchGate. (PDF) TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. [Link]
  • Patsnap. Preparation method of 2, 4-diamino-6-chloropyrimidine. [Link]
  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
  • Google Patents. A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide.
  • ChemSrc. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2. [Link]
  • PubMed.
  • Pharmaffiliates. CAS No : 3275-44-3 | Product Name : Pyrimethamine - Impurity B | Chemical Name : 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine. [Link]
  • ResearchGate. TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE. [Link]
  • PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]
  • PubMed Central.

Sources

A Framework for the Characterization of 6-Chloro-N4-methylpyrimidine-2,4-diamine (CAS 52602-68-3)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: 6-Chloro-N4-methylpyrimidine-2,4-diamine (CAS 52602-68-3) is a substituted pyrimidine derivative with significant potential as a key intermediate in the synthesis of pharmacologically active molecules. Rigorous characterization of such building blocks is a foundational requirement in drug development to ensure the identity, purity, and quality of downstream compounds. Publicly available, detailed experimental data for this specific compound is notably scarce. This guide, therefore, provides a comprehensive framework for its characterization. By leveraging first principles of analytical chemistry and drawing comparisons with its well-documented analogue, 6-chloropyrimidine-2,4-diamine, we present a predictive and practical approach to its structural elucidation and quality control. This document is intended to equip researchers and drug development professionals with the strategy and technical protocols necessary to confidently characterize this molecule.

Introduction and Strategic Importance

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous approved drugs. The title compound, this compound, possesses multiple reactive sites—a labile chlorine atom at the 6-position and two distinct amino groups at the 2- and 4-positions—making it a versatile precursor for creating diverse chemical libraries. The N4-methyl group, in particular, offers a subtle yet critical modification compared to its unmethylated counterpart, influencing factors such as solubility, hydrogen bonding capability, and metabolic stability in final drug candidates.

Given its role as a synthetic intermediate, establishing a definitive analytical profile is not merely an academic exercise; it is a critical step in process control and regulatory compliance. The absence of a robust characterization package can lead to unforeseen impurities, variable reaction yields, and compromised biological data in later stages. This guide outlines the necessary analytical workflow to establish such a profile.

Proposed Characterization Workflow

The comprehensive analysis of a chemical intermediate like this compound should follow a logical, multi-tiered approach. The primary objective is to unambiguously confirm the molecular structure and quantify its purity.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Physicochemical Profile a Mass Spectrometry (MS) Confirm Molecular Weight & Isotopic Pattern b NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Covalent Structure a->b c FTIR Spectroscopy Identify Key Functional Groups b->c d Reverse-Phase HPLC Quantify Purity & Impurities c->d Proceed if structure is confirmed e Melting Point Analysis Assess Crystalline Purity d->e f Solubility Studies Inform Process Development d->f

Figure 1: A strategic workflow for the comprehensive characterization of a novel chemical intermediate.

Physicochemical Properties

A summary of the calculated and expected physicochemical properties is essential for handling, formulation, and reaction optimization.

PropertyPredicted/Calculated ValueRationale / Comparison
CAS Number 52602-68-3-
Molecular Formula C₅H₇ClN₄Based on covalent structure.
Molecular Weight 158.59 g/mol This is a fundamental property for all mass-based assays.
Appearance Off-white to light yellow solidPredicted based on related aminochloropyrimidines.[1]
Melting Point Not available (Predicted >150 °C)Expected to be a crystalline solid with a defined melting point.
logP ~1.0 - 1.5 (Predicted)The N-methylation slightly increases lipophilicity compared to the unmethylated analogue.
pKa Not available (Predicted ~3-5)The pyrimidine nitrogens are basic; the amino groups are weakly basic.

Predictive Spectroscopic Analysis

The core of structural confirmation lies in spectroscopic analysis. While experimental spectra are the gold standard, a predictive analysis based on the known structure is invaluable for interpreting acquired data.

Figure 2: Structure of this compound with key atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the covalent framework of the molecule.

  • ¹H NMR Spectroscopy (in DMSO-d₆, 400 MHz):

    • δ ~7.0-8.0 ppm (1H, broad singlet): This signal corresponds to the N-H proton attached to the methyl-bearing nitrogen at C4. Its broadness is due to quadrupole broadening from the adjacent nitrogen.

    • δ ~6.5-7.0 ppm (2H, broad singlet): These are the protons of the primary amine (-NH₂) at the C2 position.

    • δ ~5.8-6.2 ppm (1H, singlet): This singlet arises from the pyrimidine ring proton at C5.

    • δ ~2.9-3.1 ppm (3H, doublet): This signal is characteristic of the methyl group (-CH₃) protons. It is expected to be a doublet due to coupling with the adjacent N-H proton.

    Causality Insight: The key differentiator from its analogue, 6-chloropyrimidine-2,4-diamine, is the appearance of the methyl doublet around 3.0 ppm and the integration of the amine proton signals, which would change from two distinct NH₂ signals to one NH₂ and one NH signal.

  • ¹³C NMR Spectroscopy (in DMSO-d₆, 100 MHz):

    • δ ~163 ppm: C2 (attached to two nitrogens).

    • δ ~161 ppm: C4 (attached to two nitrogens).

    • δ ~158 ppm: C6 (attached to nitrogen and chlorine).

    • δ ~95 ppm: C5 (the only C-H carbon on the ring).

    • δ ~28 ppm: N-CH₃ (the aliphatic methyl carbon).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Expected Result (ESI+): The primary observation will be the protonated molecular ion [M+H]⁺.

  • Molecular Ion Peak: A prominent cluster of peaks should appear at m/z 159.04 and 161.04 .

  • Trustworthiness Check: The ~3:1 intensity ratio of these two peaks is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl vs ³⁷Cl), providing definitive evidence for its presence.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

  • 3450-3300 cm⁻¹ (multiple sharp bands): N-H stretching vibrations from both the primary (-NH₂) and secondary (-NH-) amines.

  • 2950-2850 cm⁻¹ (weak to medium bands): C-H stretching from the methyl group.

  • 1640-1550 cm⁻¹ (strong, multiple bands): C=N and C=C stretching vibrations within the pyrimidine ring, along with N-H bending.

  • 850-750 cm⁻¹ (medium to strong band): C-Cl stretching vibration.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of pharmaceutical intermediates. A robust, stability-indicating method is required.

Proposed Reverse-Phase HPLC Protocol

This protocol is designed as a starting point for method development and must be validated empirically.

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve accurately weighed sample in 50:50 Acetonitrile/Water to a final concentration of 0.5 mg/mL.

Experimental Rationale: A C18 column provides good retention for this moderately polar molecule. The acidic mobile phase (formic acid) ensures that the basic nitrogen atoms are protonated, leading to sharp, symmetrical peak shapes. A gradient elution is employed to ensure that any impurities with significantly different polarities are eluted and resolved from the main analyte peak. Detection at 254 nm is chosen due to the strong UV absorbance of the pyrimidine core.

Safety, Handling, and Storage

Proper handling is paramount for researcher safety and maintaining compound integrity.

  • Hazard Identification: Based on analogous structures, this compound should be considered harmful if swallowed, and a skin, eye, and respiratory irritant.[1][2]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.[3]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2] Avoid dust formation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[2] The compound is expected to be stable under these recommended storage conditions.[2]

Conclusion

While a complete, publicly validated dataset for this compound remains to be published, a comprehensive characterization is achievable through a systematic application of standard analytical techniques. This guide provides the predictive data and methodological framework necessary for any researcher or process chemist to confidently approach this task. The unambiguous confirmation of its structure through NMR and MS, coupled with a validated HPLC method for purity, will ensure its quality and suitability for advancing drug discovery programs. Empirical verification of the predictive data presented herein is a mandatory next step for any laboratory intending to use this valuable chemical intermediate.

References

Sources

The Biological Activity and Therapeutic Potential of the 6-Chloro-N4-methylpyrimidine-2,4-diamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including components of DNA and RNA.[1] Within this class, the 2,4-diaminopyrimidine scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets. This guide provides a comprehensive technical overview of the biological activities associated with this scaffold, with a specific focus on 6-Chloro-N4-methylpyrimidine-2,4-diamine and its closely related derivatives. We will delve into the synthetic rationale, explore key mechanisms of action in oncology and infectious disease, provide actionable experimental protocols, and outline future directions for research and development. This document is intended to serve as a foundational resource for scientists seeking to leverage this versatile chemical entity in their drug discovery programs.

The 2,4-Diamino-6-chloropyrimidine Core: A Versatile Synthetic Intermediate

The compound this compound belongs to a class of molecules built upon the 2,4-diamino-6-chloropyrimidine core. This core is a highly valuable building block in pharmacological and agricultural applications due to its unique chemical characteristics.[2] The chlorine atom at the C6 position serves as an excellent leaving group for nucleophilic substitution, while the amino groups at C2 and C4 provide points for further functionalization and are critical for forming hydrogen bond interactions with biological targets.[3]

This scaffold is perhaps most famously known as a key intermediate in the synthesis of Minoxidil, a widely used therapeutic for androgenetic alopecia.[4] The synthesis of Minoxidil's direct precursor, 2,4-Diamino-6-chloropyrimidine-3-oxide, begins with 2,4-diamino-6-chloropyrimidine, highlighting the industrial and pharmaceutical importance of this starting material. Beyond this, the core is instrumental in creating a wide array of derivatives with activities spanning antimicrobial, kinase inhibition, and anti-parasitic applications.[5][6][7]

Synthesis and Chemical Characterization

The synthesis of this compound, while not explicitly detailed in the reviewed literature, can be logically derived from established methods for its parent compound and analogous structures. The general strategy involves the chlorination of a hydroxypyrimidine precursor, followed by controlled amination.

Proposed Synthetic Pathway

The most logical pathway begins with the commercially available 2,4-diamino-6-hydroxypyrimidine. This precursor undergoes chlorination, typically with phosphorus oxychloride (POCl₃), to yield the highly reactive 2,4-diamino-6-chloropyrimidine intermediate.[8][9] Subsequent selective methylation at the N4 position would yield the target compound. Achieving selectivity (N4 vs. N2 methylation) is a critical challenge that may require optimization of reaction conditions (solvent, base, temperature) or the use of protecting group strategies.

Synthetic_Pathway Start 2,4-Diamino-6- hydroxypyrimidine Inter1 2,4-Diamino-6- chloropyrimidine Start->Inter1 POCl₃, 95-105°C Target 6-Chloro-N4-methyl- pyrimidine-2,4-diamine Inter1->Target CH₃I, Base (e.g., NaH or K₂CO₃) Solvent (e.g., DMF)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine (Intermediate)

This protocol is adapted from established and patented methods for its reliability and high yield.[8]

Objective: To convert 2,4-diamino-6-hydroxypyrimidine to 2,4-diamino-6-chloropyrimidine.

Materials:

  • 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol)

  • Phosphorus oxychloride (POCl₃) (9 mL)

  • Ice water

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Carefully add 2,4-diamino-6-hydroxypyrimidine (1.00 g) to phosphorus oxychloride (9 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture with stirring to 97°C and maintain for 17 hours. The reaction should be performed in a well-ventilated fume hood.

  • After the reaction period, cool the mixture to room temperature.

  • Slowly and cautiously quench the reaction by adding the solution dropwise to a beaker of ice water with vigorous stirring. This step is highly exothermic.

  • Heat the resulting aqueous solution to 90°C and stir for 1 hour to ensure complete hydrolysis of any remaining POCl₃.

  • Cool the solution and adjust the pH to approximately 8 using a NaOH solution.

  • Extract the aqueous solution with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a white solid.

  • Expected Outcome: A yield of approximately 85% (0.97 g) of pure 2,4-diamino-6-chloropyrimidine.[8]

Key Biological Activities and Mechanisms of Action

While direct biological data for this compound is sparse, extensive research on its close derivatives provides powerful insights into its potential therapeutic applications, particularly in oncology.

Inhibition of MTH1: A Novel Anticancer Strategy

The MutT Homolog 1 (MTH1) enzyme is a critical component of cellular sanitation, responsible for hydrolyzing oxidized dNTPs (like 8-oxo-dGTP) to prevent their incorporation into DNA. Cancer cells, with their high metabolic rate and production of reactive oxygen species, are particularly dependent on MTH1 to avoid lethal DNA damage. This dependency makes MTH1 a compelling therapeutic target.

A key derivative, 6-(2,3-dichlorophenyl)-N4-methylpyrimidine-2,4-diamine (TH287) , has been identified as a potent MTH1 inhibitor.[10] This demonstrates that the N4-methylated diaminopyrimidine core is an effective pharmacophore for MTH1 inhibition.

MTH1_Pathway ROS Reactive Oxygen Species (ROS) dGTP dGTP Pool ROS->dGTP Oxidation ox_dGTP 8-oxo-dGTP (Oxidized Nucleotide) dGTP->ox_dGTP MTH1 MTH1 Enzyme ox_dGTP->MTH1 Substrate DNA_Poly DNA Polymerase ox_dGTP->DNA_Poly Incorporation MTH1->dGTP Hydrolysis (Sanitation) DNA_Damage DNA Damage & Strand Breaks DNA_Poly->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis TH287 TH287 (MTH1 Inhibitor) TH287->MTH1 Inhibition

Caption: Mechanism of MTH1 inhibition in cancer cells.

The inhibitory potency of TH287 highlights the scaffold's potential. Research shows TH287 has a high binding affinity and potent enzymatic inhibition.[10]

CompoundTargetIC₅₀Kᵢ
TH287 MTH12.2 nM~1.3 nM
(S)-crizotinibMTH113 nM153.9 nM
Data sourced from competitive binding and enzymatic assays.[10]

This data strongly suggests that the simpler this compound molecule is a prime candidate for development as an MTH1 inhibitor.

Broader Kinase Inhibition Profile

The 2,4-diaminopyrimidine scaffold is a well-established hinge-binding motif found in numerous FDA-approved kinase inhibitors. Its ability to form key hydrogen bonds with the kinase hinge region makes it an ideal starting point for designing potent and selective inhibitors.

A highly complex derivative, WY-135 , which incorporates a 5-chloro-pyrimidine-2,4-diamine core, has been shown to be a novel and potent Anaplastic Lymphoma Kinase (ALK) inhibitor.[6] In ALK-positive cancer cells, WY-135 treatment leads to:

  • Inhibition of ALK phosphorylation and its downstream signaling pathways.

  • Induction of cell cycle arrest at the G1 phase.

  • Induction of cellular apoptosis.[6]

While WY-135 is structurally distinct from our core topic, its efficacy underscores the inherent potential of the 2,4-diaminopyrimidine scaffold to serve as a foundation for potent kinase inhibitors targeting various oncogenic drivers.

Antimicrobial Activity of the Core Scaffold

Investigations into the parent compound, 2,4-diamino-6-chloropyrimidine, have revealed modest but measurable antimicrobial activity.[1][11]

Antimicrobial Screening Summary for 2,4-diamino-6-chloropyrimidine

Organism Type Activity Level
Staphylococcus aureus Gram-positive Bacteria Low
Escherichia coli Gram-negative Bacteria Low
Bacillus cereus Gram-positive Bacteria Low
Klebsiella spp. Gram-negative Bacteria Low (at 300 µg/ml)
Candida albicans Fungus Low

Activity determined by agar well diffusion method. "Low" indicates some inhibition was observed but was not as potent as standard references like Streptomycin or Nystatin.[1][11]

Although the activity of the parent compound is low, this provides a critical baseline. It is well-established in medicinal chemistry that small structural modifications, such as the addition of an N4-methyl group, can significantly alter biological activity. Therefore, this compound warrants screening against a broad panel of microbial pathogens.

Protocols for Biological Evaluation

To facilitate further research, this section provides validated, step-by-step protocols for assessing the key biological activities discussed.

General Screening Workflow

A logical progression for evaluating a new compound based on this scaffold would follow a standard drug discovery cascade.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening / MoA P1 Biochemical Assay (e.g., MTH1 Enzymatic Assay) P2 Determine IC₅₀ P1->P2 S1 Cellular Proliferation Assay (e.g., MTT on Cancer Lines) P2->S1 Active Hit S2 Determine GI₅₀ / CC₅₀ S1->S2 T1 Target Engagement Assay (e.g., Western Blot for p-ALK) S2->T1 Confirmed Hit T2 Cell Cycle Analysis (Flow Cytometry) T1->T2

Caption: A typical screening cascade for a novel pyrimidine derivative.

Protocol: MTH1 Enzymatic Inhibition Assay

This protocol is based on a bioluminescent assay that quantifies the pyrophosphate (PPi) released during the MTH1-catalyzed hydrolysis of 8-oxo-dGTP.[10]

Objective: To determine the IC₅₀ of a test compound against the MTH1 enzyme.

Materials:

  • Recombinant human MTH1 enzyme

  • 8-oxo-dGTP (substrate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • PPiLight™ Inorganic Pyrophosphate Assay kit or similar

  • 384-well white opaque plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO, then dilute further into the assay buffer.

  • In a 384-well plate, add the diluted test compound. Include wells for a positive control (known MTH1 inhibitor) and a negative control (DMSO vehicle).

  • Add the MTH1 enzyme to all wells except for a background control and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding the 8-oxo-dGTP substrate to all wells.

  • Allow the enzymatic reaction to proceed for a set time (e.g., 30 minutes) at 37°C.

  • Stop the reaction and add the PPi detection reagent according to the manufacturer's instructions.

  • Incubate for 5-10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method provides a qualitative and semi-quantitative assessment of antimicrobial activity.[1]

Objective: To screen the test compound for activity against various bacterial and fungal strains.

Materials:

  • Test compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations (e.g., 100, 200, 300 µg/mL).

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (C. albicans).

  • Culture media (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

  • Sterile petri dishes, sterile cork borer (6 mm diameter).

  • Positive control antibiotics (e.g., Streptomycin) and antifungals (e.g., Nystatin).

  • Solvent control (e.g., DMSO).

Procedure:

  • Prepare agar plates and allow them to solidify.

  • Prepare a microbial inoculum standardized to a 0.5 McFarland turbidity standard.

  • Evenly spread the inoculum over the surface of the agar plates using a sterile swab.

  • Using a sterile cork borer, create uniform wells in the agar.

  • Pipette a fixed volume (e.g., 50 µL) of each test compound concentration, positive control, and solvent control into separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters.

  • Data Analysis: Compare the zone diameters produced by the test compound to those of the positive and negative controls. A larger zone indicates greater antimicrobial activity.

Future Directions and Conclusion

The this compound scaffold stands at a promising intersection of synthetic tractability and biological potential. Drawing from the potent activity of its more complex derivatives, a clear path for future research emerges:

  • Synthesis and Characterization: The first critical step is the successful synthesis and unambiguous structural confirmation of this compound.

  • Broad Biological Screening: The compound should be immediately evaluated in primary biochemical and cellular assays against targets for which the scaffold has shown promise, including MTH1 and a panel of cancer-relevant kinases (e.g., ALK, EGFR, VEGFR).

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions is warranted. This includes:

    • C6 Position: Replacing the chloro group with other functionalities (e.g., small aryl groups, amines) to modulate potency and selectivity.

    • N4 Position: Exploring groups larger than methyl to probe the binding pocket.

    • N2 Position: While often unsubstituted for hinge binding, small alkylations could be investigated.

  • Antimicrobial Evaluation: The compound should be tested against a diverse panel of bacterial and fungal pathogens, including drug-resistant strains, to see if N4-methylation improves upon the baseline activity of the parent scaffold.

References

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
  • Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. PrepChem.com. [Link]
  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Bioscience and Pharmaceutical Research. [Link]
  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. [Link]
  • Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE. Basrah Journal of Veterinary Research. [Link]
  • (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.
  • 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine.
  • (PDF) TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE.
  • 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Angene Chemical. [Link]
  • 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine (WY-135), a novel ALK inhibitor, induces cell cycle arrest and apoptosis through inhibiting ALK and its downstream pathways in Karpas299 and H2228 cells. PubMed. [Link]
  • TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE.
  • Radiolabeled 6-(2, 3-dichlorophenyl)-N4-methylpyrimidine-2, 4-diamine (TH287): A potential radiotracer for measuring and imaging. Digital Commons@Becker. [Link]
  • A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide.
  • 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. PubMed. [Link]

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An In-depth Technical Guide to the Proposed Mechanism of Action of 6-Chloro-n4-methylpyrimidine-2,4-diamine as a Protein Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known Unknowns

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," forming the backbone of numerous therapeutic agents, including a significant number of anticancer drugs.[1] While a direct and established mechanism of action for the specific compound, 6-Chloro-n4-methylpyrimidine-2,4-diamine, is not extensively documented in publicly available literature, its structural similarity to a vast family of known protein kinase inhibitors allows us to formulate a robust, evidence-based hypothesis regarding its biological activity.[1][2][3] This guide, therefore, serves a dual purpose: to present a proposed mechanism of action for this compound, grounded in the established pharmacology of its chemical class, and to provide a comprehensive experimental blueprint for its validation.

The Pyrimidine Scaffold: A Cornerstone of Kinase Inhibition

The pyrimidine ring is a fundamental heterocyclic aromatic compound and a key component of nucleic acids.[1] In the realm of drug discovery, its derivatives have been extensively explored and developed as potent inhibitors of protein kinases.[1][3] Protein kinases are a large family of enzymes that play critical roles in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

The success of pyrimidine-based kinase inhibitors stems from their ability to mimic the adenine ring of ATP, the universal phosphate donor for all kinases.[4] This allows them to bind to the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate group to substrate proteins and thereby inhibiting the downstream signaling cascade.[4] Numerous pyrimidine derivatives have been developed as inhibitors of key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Phosphoinositide 3-kinases (PI3Ks).[2][3][4]

Given the structural features of this compound, it is highly probable that its mechanism of action also involves the inhibition of one or more protein kinases. The 2,4-diaminopyrimidine core, in particular, is a common motif in potent kinase inhibitors.

Proposed Mechanism of Action: ATP-Competitive Kinase Inhibition

We hypothesize that this compound acts as an ATP-competitive inhibitor of a specific protein kinase or a family of related kinases. The proposed mechanism is as follows:

  • Binding to the Kinase Domain: The compound enters the active site of the kinase and binds to the ATP-binding pocket.

  • Hydrogen Bonding: The amino groups on the pyrimidine ring are predicted to form critical hydrogen bonds with the "hinge" region of the kinase, a key interaction that anchors ATP in the active site.[4]

  • Competitive Inhibition: By occupying the ATP-binding site, this compound prevents the binding of endogenous ATP.

  • Inhibition of Phosphorylation: Consequently, the kinase is unable to catalyze the transfer of a phosphate group to its downstream substrate proteins.

  • Signal Transduction Blockade: This leads to the inhibition of the signaling pathway regulated by the target kinase, ultimately resulting in a cellular response such as apoptosis or cell cycle arrest in cancer cells.

The following diagram illustrates this proposed signaling pathway:

Proposed Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Substrate_Protein Substrate Protein Receptor_Tyrosine_Kinase->Substrate_Protein Activates Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Phosphorylates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Compound 6-Chloro-n4-methyl- pyrimidine-2,4-diamine Compound->Receptor_Tyrosine_Kinase Competitively Inhibits ATP ATP ATP->Receptor_Tyrosine_Kinase Binds to active site Molecular_Docking_Workflow Ligand_Prep 1. Ligand Preparation (3D Structure & Energy Minimization) Docking 3. Molecular Docking (Define Binding Site & Run Simulation) Ligand_Prep->Docking Protein_Prep 2. Protein Preparation (PDB Structure & Refinement) Protein_Prep->Docking Analysis 4. Analysis (Binding Poses & Scores) Docking->Analysis Target_Identification 5. Putative Target Identification Analysis->Target_Identification

Caption: A streamlined workflow for in silico identification of kinase targets.

Biochemical Assays: Quantifying Kinase Inhibition

Once putative kinase targets are identified, their inhibition by this compound must be confirmed and quantified using in vitro biochemical assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagents:

    • Recombinant kinase enzyme.

    • Kinase-specific substrate peptide.

    • ATP.

    • This compound (serially diluted).

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Procedure:

    • Set up the kinase reaction in a 384-well plate containing the kinase, substrate, and varying concentrations of the compound.

    • Initiate the reaction by adding ATP and incubate at room temperature for 1 hour.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Convert the generated ADP to ATP by adding the Kinase Detection Reagent, which also provides luciferase and luciferin to produce light.

    • Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Parameter Description
IC50 The half maximal inhibitory concentration, a measure of the potency of an inhibitor.
Ki The inhibition constant, a more absolute measure of binding affinity.
Cell-Based Assays: Assessing Cellular Activity

Demonstrating that this compound can inhibit the target kinase within a cellular context is a critical next step.

Experimental Protocol: Western Blot Analysis of Phospho-Proteins

  • Cell Culture and Treatment:

    • Culture a cancer cell line known to be dependent on the target kinase.

    • Treat the cells with varying concentrations of this compound for a specified time.

  • Protein Extraction:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Probe for total protein levels of the substrate and a housekeeping gene (e.g., GAPDH) as loading controls.

Expected Outcome: A dose-dependent decrease in the phosphorylation of the target kinase's substrate, indicating successful inhibition of the kinase within the cell.

In Vivo Studies: Evaluating Therapeutic Potential

The final stage of preclinical validation involves assessing the efficacy of this compound in a relevant animal model.

Experimental Protocol: Xenograft Mouse Model of Cancer

  • Animal Model:

    • Implant human cancer cells (the same cell line used in the cell-based assays) subcutaneously into immunodeficient mice.

    • Allow the tumors to grow to a palpable size.

  • Drug Administration:

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., via oral gavage or intraperitoneal injection) to the treatment group daily.

    • Administer a vehicle control to the control group.

  • Efficacy Assessment:

    • Measure the tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, pharmacodynamic marker analysis by Western blot).

  • Data Analysis:

    • Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of the compound.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure strongly suggests a role as a protein kinase inhibitor. The proposed mechanism of ATP-competitive inhibition provides a solid foundation for a comprehensive research and development program. The experimental blueprint outlined in this guide offers a systematic and rigorous approach to validate this hypothesis, from initial in silico screening to in vivo efficacy studies. Successful execution of these experiments will not only elucidate the precise molecular mechanism of this compound but also pave the way for its potential development as a novel therapeutic agent.

References

  • Curr Pharm Des. 2025;31(14):1100-1129.
  • Chem Biol Drug Des. 2022 Oct;100(4):599-621. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review.
  • ResearchGate. SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...
  • RSC Medicinal Chemistry. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold.

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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 6-Chloro-n4-methylpyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its inherent ability to mimic endogenous purines and pyrimidines allows for competitive binding to a wide array of biological targets. The compound 6-Chloro-n4-methylpyrimidine-2,4-diamine, with its characteristic 2,4-diamino-pyrimidine core, is a compelling candidate for therapeutic development. The strategic placement of a chloro group at the 6-position and a methylamino group at the N4-position presents a unique chemical entity with the potential for high-affinity interactions and selective targeting of key enzymes implicated in disease.

This technical guide provides a comprehensive exploration of the potential therapeutic targets for this compound. Moving beyond a mere list of possibilities, we delve into the scientific rationale for target selection, provide detailed, field-proven experimental protocols for validation, and offer insights into the causality behind these strategic choices. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel chemical entities from the bench to the clinic.

Part 1: The Kinase Family - A Primary Avenue of Investigation

The 2,4-diaminopyrimidine motif is a well-established hinge-binding scaffold in a multitude of protein kinase inhibitors.[3] This structural element is capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved feature across the human kinome. The substitutions on the pyrimidine ring are then poised to interact with more variable regions of the ATP-binding pocket, thereby dictating selectivity and potency.

Rationale for Kinase Targeting

Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer.[1] Kinases are integral components of signaling pathways that control cell growth, proliferation, differentiation, and survival.[4] The development of kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory disorders. Given the structural alerts within this compound, a primary and logical first step is a comprehensive assessment of its kinase inhibitory potential.

High-Priority Kinase Targets

Based on the extensive literature on pyrimidine-based inhibitors, the following kinase families represent high-priority targets for initial investigation:

  • Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[4] Several pyrimidine derivatives have demonstrated potent inhibition of CDKs, leading to cell cycle arrest and apoptosis.[2][4]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase, EGFR is frequently mutated or overexpressed in various solid tumors.[1][5] The pyrimidine core can effectively compete with ATP in the EGFR kinase domain.[5]

  • PIM Kinases: These serine/threonine kinases are implicated in cell survival and proliferation, particularly in hematological malignancies.[1] Their inhibition by pyrimidine-containing compounds is an active area of research.[1]

Experimental Workflow for Kinase Target Validation

The following workflow provides a systematic approach to identify and validate the kinase targets of this compound.

Kinase_Workflow cluster_screening Initial Screening cluster_cellular Cellular Validation cluster_invivo In Vivo Corroboration A Kinome-Wide Binding Assay (e.g., KiNativ, KINOMEscan) B Biochemical IC50 Determination (e.g., ADP-Glo, LanthaScreen) A->B Hit Identification C Target Engagement Assay (e.g., CETSA, NanoBRET) B->C Confirmation in Cells D Phospho-Substrate Western Blot C->D Functional Consequence E Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) D->E Phenotypic Effect F Xenograft Tumor Model E->F Efficacy Testing G Pharmacodynamic (PD) Biomarker Analysis F->G Target Modulation in vivo

Caption: A streamlined workflow for kinase target identification and validation.

Detailed Experimental Protocols

Protocol 1: Kinome-Wide Binding Assay (KINOMEscan™)

  • Principle: This competition binding assay quantifies the ability of a test compound to displace a proprietary, immobilized ligand from the active site of a large panel of kinases.

  • Methodology:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Submit the compound to a commercial vendor (e.g., DiscoverX) for screening against their full kinase panel at a concentration of 1 µM.

    • The results are reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding.

    • Identify "hits" as kinases with %Ctrl values below a predefined threshold (e.g., <10%).

  • Causality: This initial screen provides an unbiased, global view of the compound's kinase binding profile, enabling the identification of both expected and unexpected targets.

Protocol 2: Biochemical IC50 Determination (ADP-Glo™ Kinase Assay)

  • Principle: This luminescent assay measures the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a lower ADP concentration and reduced luminescence.

  • Methodology:

    • Select hit kinases identified from the kinome scan.

    • Perform a serial dilution of this compound.

    • In a 384-well plate, combine the kinase, its specific substrate, ATP, and the diluted compound.

    • Incubate at room temperature to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the data to a dose-response curve.

  • Causality: This assay provides a quantitative measure of the compound's potency against specific kinases, allowing for rank-ordering of potential targets.

Protocol 3: Cellular Target Engagement (CETSA®)

  • Principle: The Cellular Thermal Shift Assay (CETSA®) relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.

  • Methodology:

    • Treat cultured cells (selected based on the expression of the target kinase) with this compound or vehicle control.

    • Lyse the cells and heat the lysates across a range of temperatures.

    • Centrifuge to pellet the denatured, aggregated proteins.

    • Analyze the soluble fraction by Western blot using an antibody specific for the target kinase.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

  • Causality: This experiment confirms that the compound binds to its intended target in a physiological, cellular context, a critical step in validating in vitro findings.

Parameter Kinome-Wide Binding Biochemical IC50 Cellular Target Engagement
Output Percent of Control (%Ctrl)IC50 (nM or µM)Thermal Shift (ΔTm)
Throughput High (400+ kinases)MediumLow
Context In vitro (recombinant)In vitro (recombinant)In situ (cellular)
Purpose Target IdentificationPotency DeterminationTarget Validation

Part 2: Epigenetic Modulators - An Emerging Frontier

Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in gene expression and are frequently dysregulated in cancer and other diseases.[6][7] The pyrimidine ring is present in the structure of S-adenosylmethionine (SAM), the universal methyl donor, and in some epigenetic inhibitors. This structural similarity suggests that this compound could potentially interfere with the function of epigenetic enzymes.[8]

Rationale for Targeting Epigenetic Enzymes

The reversibility of epigenetic marks makes the enzymes that "write," "read," and "erase" them attractive therapeutic targets.[8] Inhibitors of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs) are already approved for the treatment of certain cancers.[7][9] Exploring the effect of this compound on these targets could uncover novel therapeutic avenues.

Potential Epigenetic Targets
  • DNA Methyltransferases (DNMTs): These enzymes catalyze the transfer of a methyl group to DNA.[8] Hypermethylation of tumor suppressor genes is a common event in carcinogenesis.

  • Histone Deacetylases (HDACs): HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[7]

Experimental Workflow for Epigenetic Target Validation

Epigenetic_Workflow cluster_enzymatic Enzymatic Assays cluster_cellular_epi Cellular Assays A DNMT Activity Assay (e.g., EpiQuik™) C Global Methylation/Acetylation Analysis (ELISA or Western Blot) A->C B HDAC Activity Assay (Fluorometric) B->C Initial Cellular Effect D Gene-Specific Expression Analysis (qRT-PCR) C->D Functional Readout E Cell Cycle/Apoptosis Analysis D->E Phenotypic Outcome

Sources

An In-depth Technical Guide to the Solubility of 6-Chloro-N4-methylpyrimidine-2,4-diamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the physicochemical properties of a compound are paramount to its potential success as a therapeutic agent. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation feasibility, and the reliability of in-vitro biological assays. This guide is dedicated to providing an in-depth technical overview of the solubility of 6-Chloro-N4-methylpyrimidine-2,4-diamine (CAS No. 1005-37-4) , a substituted pyrimidine derivative of interest to researchers in medicinal chemistry.

This document moves beyond a simple recitation of data. It aims to provide a holistic understanding of the factors governing the solubility of this compound, with a particular focus on Dimethyl Sulfoxide (DMSO), a ubiquitous solvent in drug discovery workflows. We will delve into the theoretical underpinnings of its solubility, present the available quantitative data, and equip you with the practical, field-proven methodologies to determine its solubility in your own laboratory settings. Our objective is to empower you, the researcher, with the knowledge to make informed decisions in your experimental designs and to navigate the challenges associated with compound solubility.

Compound Profile: this compound

A thorough understanding of a molecule's physicochemical properties is the foundation for predicting and interpreting its solubility behavior.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
CAS Number 1005-37-4ChemScene[1]
Molecular Formula C₅H₇ClN₄ChemScene[1]
Molecular Weight 158.59 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 63.83 ŲChemScene[1]
logP (calculated) 0.7539ChemScene[1]
Hydrogen Bond Acceptors 4ChemScene[1]
Hydrogen Bond Donors 2ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Solubility in Dimethyl Sulfoxide (DMSO): A Deep Dive

DMSO is a powerful, polar aprotic solvent, prized in drug discovery for its ability to dissolve a wide range of organic compounds.[2] Its high dielectric constant and ability to act as a hydrogen bond acceptor make it an excellent solvent for creating high-concentration stock solutions for high-throughput screening.

Quantitative Solubility Data in DMSO

Precise, experimentally determined solubility data for this compound is not extensively reported in peer-reviewed literature. However, data from some chemical suppliers provides a valuable starting point. One supplier reports a solubility of 1.94 mg/mL (equivalent to 0.0122 M or 12.2 mM) .[3] While the solvent is not explicitly stated alongside this value, the provision of NMR data in DMSO-d6 by the same source strongly suggests that this solubility value pertains to DMSO.

Theoretical Considerations for High Solubility in DMSO

The structural features of this compound are consistent with good solubility in DMSO:

  • Polarity: The molecule possesses a significant number of polar functional groups, including two amino groups and two nitrogen atoms within the pyrimidine ring. These contribute to a high Topological Polar Surface Area (TPSA) of 63.83 Ų, indicating a strong potential for favorable interactions with the polar sulfoxide group of DMSO.

  • Hydrogen Bonding: The presence of two hydrogen bond donors (-NH2 and -NH(CH3)) and four hydrogen bond acceptors (the nitrogen atoms and the amino groups) allows for the formation of hydrogen bonds with DMSO, which is a strong hydrogen bond acceptor. These interactions are crucial for disrupting the crystal lattice of the solid compound and promoting solvation.

  • "Like Dissolves Like": As a polar aprotic solvent, DMSO is well-suited to dissolve molecules that have both polar characteristics and a degree of lipophilicity, as indicated by the calculated logP of 0.7539.

Solubility in Other Solvents: A Comparative Analysis

While DMSO is a primary solvent for stock solutions, understanding a compound's solubility in a range of other solvents is crucial for various applications, including formulation development, purification, and certain biological assays.

SolventTypePredicted Solubility of this compoundRationale
Water Polar ProticLow to ModerateThe presence of a chlorine atom and the overall organic scaffold may limit aqueous solubility. However, the amino groups can be protonated at acidic pH, which would increase solubility.
Ethanol/Methanol Polar ProticModerate to HighThese alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the pyrimidine derivative. Studies on similar pyrimidine derivatives have shown good solubility in methanol.[4][5]
Acetonitrile Polar AproticModerateAcetonitrile is less polar than DMSO but can still engage in dipole-dipole interactions.
Acetone Polar AproticModerateSimilar to acetonitrile, acetone's polarity should allow for reasonable dissolution of the compound.
Dichloromethane (DCM) NonpolarLowThe high polarity of the compound makes it unlikely to be highly soluble in a nonpolar solvent like DCM.
Hexane/Heptane NonpolarVery LowThese aliphatic hydrocarbon solvents will not effectively solvate the polar functional groups of the molecule.

Experimental Determination of Solubility: Protocols and Best Practices

In the absence of comprehensive published data, experimental determination of solubility is often necessary. The choice of method depends on the stage of research, the amount of compound available, and the required throughput and accuracy.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the solid and solution phases are in equilibrium.[6] This is a critical parameter for formulation and preclinical development.

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation when a concentrated DMSO stock solution is added to an aqueous buffer.[6] It is a high-throughput method often used in early drug discovery to flag potential solubility issues.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., DMSO, water, ethanol) in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a low-binding filter (e.g., a 0.22 µm PVDF or PTFE syringe filter).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

G cluster_protocol Shake-Flask Method Workflow A Add excess solid to solvent B Agitate to equilibrium (24-72h) A->B C Centrifuge and filter B->C D Quantify concentration by HPLC C->D G cluster_protocol Kinetic Solubility by Nephelometry A Prepare DMSO stock solution B Serially dilute in aqueous buffer A->B C Measure light scattering B->C D Determine precipitation point C->D

Figure 3: Workflow for kinetic solubility determination.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not readily available in the public domain, data from closely related chlorinated pyrimidines can be used to infer appropriate handling procedures. [7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids. [7]* Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a polar molecule with physicochemical properties that suggest good solubility in polar aprotic solvents like DMSO and moderate to good solubility in polar protic solvents such as ethanol and methanol. The available, albeit limited, quantitative data supports its solubility in DMSO at a level suitable for the preparation of stock solutions for in-vitro screening.

For research and development professionals, it is imperative to recognize the distinction between thermodynamic and kinetic solubility and to select the appropriate experimental method for their specific needs. While this guide provides a comprehensive overview and practical protocols, the ultimate determination of this compound's solubility profile in various solvent systems will rely on careful and precise experimental work. By understanding the principles outlined herein and employing robust methodologies, researchers can confidently assess the solubility of this compound and pave the way for its successful application in their discovery and development programs.

References

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • Baluja, S., & Solanki, H. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 59(5), 1550-1556.
  • Baluja, S., & Kachhadia, N. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(11-12), 929-934.
  • ResearchGate. (n.d.). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K | Request PDF.
  • LookChem. (n.d.). China Phenol, 4-ethenyl-2,6-dimethyl-, 1-acetate Manufacturers.
  • PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine.
  • Avocado Research Chemicals Ltd. (2014, November 13). SAFETY DATA SHEET: 2,4-Diamino-6-chloropyrimidine.
  • HIMEDIA. (n.d.). Material Safety Data Sheet: 4-Chloro-2,6-diaminopyrimidine.
  • LookChem. (n.d.). 6-chloro-N4-methyl-pyrimidine-2,4-diamine CAS NO.1005-37-4.
  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine.
  • precisionFDA. (n.d.). 5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE.
  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • gChem Global. (n.d.). DMSO Physical Properties.
  • Ottokemi. (n.d.). 6-Chloropyrimidine-2,4-diamine, 98% 156-83-2 India.

Sources

The Pyrimidine Core in Modern Drug Discovery: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The pyrimidine ring, a fundamental nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and drug discovery.[1][2] As an essential component of nucleobases in DNA and RNA, its derivatives are uniquely positioned to interact with a multitude of biological targets, including enzymes and receptors within the cell.[3][4][5] This inherent biocompatibility has established pyrimidine as a "privileged scaffold," leading to its incorporation into a vast array of FDA-approved therapeutics.[1][6] This guide provides an in-depth review of pyrimidine derivatives in drug discovery, tailored for researchers, scientists, and drug development professionals. We will explore key synthetic strategies, delve into the mechanisms of action across major therapeutic areas—including oncology, virology, and microbiology—and analyze the critical structure-activity relationships that drive potency and selectivity. This document synthesizes field-proven insights, detailed experimental workflows, and future perspectives on this versatile and enduring molecular framework.

Introduction: The Enduring Significance of the Pyrimidine Scaffold

Pyrimidine is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.[5][7] This simple structure is the parent compound for a vast class of derivatives with profound biological importance.

1.1 The Biological Imperative: From Nucleic Acids to Coenzymes The most recognized pyrimidines are the nucleobases cytosine, thymine, and uracil, which form the informational backbone of DNA and RNA.[7][8] This fundamental role means that cellular machinery is inherently equipped to recognize and process the pyrimidine motif. Beyond genetics, the pyrimidine ring is also found in essential coenzymes and vitamins, such as thiamine (Vitamin B1).[7] This natural prevalence is a key reason for the scaffold's success in drug design; pyrimidine-based molecules can readily engage with biological systems.[1]

1.2 A Privileged Scaffold in Medicinal Chemistry In drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets. The pyrimidine core exemplifies this concept. Its nitrogen atoms act as excellent hydrogen bond acceptors, while the planar aromatic ring facilitates π-π stacking interactions with protein residues.[9] This structural versatility allows for precise functionalization, enabling the design of molecules with activities spanning antiviral, anticancer, anti-inflammatory, antimicrobial, and neuroactive domains.[3][10] The landscape of FDA-approved drugs containing the pyrimidine scaffold continues to expand, underscoring its therapeutic value.[1][6]

Synthetic Strategies for Pyrimidine Derivatives

The accessibility and diverse reactivity of the pyrimidine core are crucial for its widespread use.[3] While numerous synthetic routes exist, certain methods have become foundational in medicinal chemistry laboratories.

2.1 Classical Synthesis: The Biginelli Reaction The Biginelli reaction, first reported in 1891, is a one-pot, multi-component reaction that efficiently produces dihydropyrimidinones, which can be readily oxidized to the corresponding pyrimidines. Its enduring popularity stems from its operational simplicity, use of readily available starting materials, and generally high yields.

Experimental Protocol: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction

Objective: To synthesize a dihydropyrimidinone core, a common precursor to functionalized pyrimidines.

Materials:

  • Aldehyde (e.g., Benzaldehyde): 10 mmol

  • β-ketoester (e.g., Ethyl acetoacetate): 10 mmol

  • Urea or Thiourea: 15 mmol

  • Catalyst (e.g., HCl, p-TsOH): 0.5 mmol

  • Solvent (e.g., Ethanol): 25 mL

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and ethanol (25 mL).

  • Catalyst Addition: Slowly add the acid catalyst (0.5 mmol) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. If not, slowly add cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Drying & Characterization: Dry the product in a vacuum oven. Characterize the final compound using techniques such as NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Causality: The acid catalyst is crucial for protonating the aldehyde's carbonyl oxygen, increasing its electrophilicity and initiating the reaction cascade. Using a slight excess of urea drives the reaction equilibrium towards product formation.

2.2 Modern Synthetic Approaches While classical methods remain valuable, modern synthetic chemistry has introduced more advanced techniques to improve efficiency, diversity, and sustainability.[9] These include:

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes.

  • Green Chemistry Approaches: Utilize environmentally benign solvents (like water or PEG-400) and catalysts to minimize waste.[11][12]

  • C-H Activation: Enables direct functionalization of the pyrimidine core, streamlining synthetic pathways and expanding structural diversity.[9]

The following workflow illustrates the general path from conceptualization to a biologically active pyrimidine derivative.

G cluster_0 Synthesis Phase cluster_1 Screening Phase cluster_2 Optimization Phase start Starting Materials (Aldehyde, Ketoester, Urea) reaction Chemical Synthesis (e.g., Biginelli Reaction) start->reaction purify Purification & Isolation (Chromatography, Recrystallization) reaction->purify char Structural Characterization (NMR, MS, IR) purify->char screen Biological Screening (e.g., In vitro assays) char->screen hit Hit Compound Identified screen->hit Active no_hit Inactive screen->no_hit Inactive sar SAR Studies & Lead Optimization hit->sar lead Lead Candidate sar->lead

General workflow for pyrimidine-based drug discovery.

Therapeutic Applications & Mechanisms of Action

The versatility of the pyrimidine scaffold is evident in its broad range of therapeutic applications.[3]

3.1 Anticancer Agents Pyrimidine derivatives are among the most successful classes of anticancer agents, acting through diverse mechanisms.[2][8][9]

Mechanism 1: Kinase Inhibition Many cancers are driven by aberrant signaling from protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[13] The pyrimidine scaffold is an excellent isostere of the adenine ring of ATP, allowing it to bind competitively to the kinase's ATP-binding site.[14][15] This blocks downstream signaling pathways responsible for cell proliferation and survival.[13][14] Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, have proven particularly effective as kinase inhibitors.[15][16]

G EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Inhibitor Pyrimidine Kinase Inhibitor Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes

Generalized SAR principles for pyrimidine-based kinase inhibitors.

For instance, in a series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, it was found that disubstitution at the ortho positions (2' and 6') of a C6-phenyl ring with small groups like chloro or methyl generally increased inhibitory activity against FGFr and EGFr compared to the unsubstituted version. [17]This is likely due to the restricted conformation forcing a more optimal binding orientation.

Future Perspectives and Conclusion

The exploration of pyrimidine derivatives in drug discovery is far from complete. Current research is focused on several exciting frontiers:

  • Dual-Target and Multi-Target Inhibitors: To combat drug resistance and improve efficacy, researchers are designing single pyrimidine-based molecules that can inhibit multiple targets simultaneously, such as dual EGFR/HER2 inhibitors for breast cancer. [3][18][19]* Hybrid Drugs: The pyrimidine scaffold is being hybridized with other pharmacophores (e.g., sulfonamides, indoles) to create novel molecules with synergistic or complementary mechanisms of action. [20][21]* Targeted Drug Delivery: Pyrimidine derivatives are being incorporated into antibody-drug conjugates (ADCs) and other delivery systems to enhance their specificity for cancer cells and reduce off-target toxicity.

References

  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. (n.d.). MDPI.
  • Recent Advances in Pyrimidine-Based Drugs. (2023). Molecules.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). International Journal of Research in Pharmaceutical Sciences.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). National Institutes of Health.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2024). Journal of the Iranian Chemical Society.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2024). European Journal of Medicinal Chemistry.
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2003). Molecules.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Pharmaceuticals.
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). Medicinal Research Reviews.
  • Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. (n.d.). Asian Journal of Chemistry.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). International Journal of Chemical and Pharmaceutical Sciences.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). ResearchGate.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2024). Current Organic Chemistry.
  • Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023). GSC Biological and Pharmaceutical Sciences.
  • A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. (2019). Current Drug Discovery Technologies.
  • Recent Advances in Pyrimidine-Based Drugs. (2023). ResearchGate.
  • A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. (2025). Molecular Diversity.
  • Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (2020). ChemMedChem.
  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). Current Topics in Medicinal Chemistry.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2024). ResearchGate.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). Molecules.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025). ResearchGate.
  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). Chemical Reviews.
  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022). Archiv der Pharmazie.
  • Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. (2015). RSC Advances.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2019). Journal of Advanced Scientific Research.
  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (2009). Current Pharmaceutical Design.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry.
  • Antibacterial activity of pyrimidine derivatives. (n.d.). ResearchGate.
  • Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. (1999). Antiviral Research.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (n.d.). Dongguk University.
  • FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025). ResearchGate.
  • Pyrimidine As Anticancer Agent: A Review. (2012). Journal of Advanced Scientific Research.
  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (1998). Journal of Medicinal Chemistry.
  • FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. (2022). Journal of Biomolecular Structure and Dynamics.
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2015). Der Pharma Chemica.
  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). RSC Medicinal Chemistry.
  • (a) Pyrimidine containing compounds as anticancer agents; (b) indole... (n.d.). ResearchGate.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers in Chemistry.
  • FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. (2021). European Journal of Medicinal Chemistry.
  • Recent Advances in Pyrimidine-Based Drugs. (2023). Organic and Biomolecular Chemistry.
  • FDA-approved anti-cancer drugs containing pyrimidines. (n.d.). ResearchGate.

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The Sentinel Molecule: A Technical Guide to the Safe Handling and Application of 6-Chloro-n4-methylpyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 6-Chloro-n4-methylpyrimidine-2,4-diamine, a key heterocyclic intermediate in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical safety information with practical, field-proven insights into its handling and application. The protocols and recommendations herein are grounded in established safety data for structurally analogous compounds and general principles of laboratory safety.

Compound Profile and Significance

This compound belongs to a class of substituted pyrimidines that are pivotal building blocks in medicinal chemistry. The strategic placement of a chlorine atom at the 6-position provides a reactive site for nucleophilic substitution, a cornerstone of combinatorial library synthesis. The diamino groups, with a methyl substituent on the N4-amine, modulate the compound's physicochemical properties, such as solubility and basicity, and can be crucial for establishing specific interactions with biological targets. These structural features make it a valuable precursor for developing a wide array of therapeutic agents, including kinase inhibitors and other targeted therapies. A notable example of a related compound's application is in the development of radiolabeled tracers for imaging in oncology research.[1][2][3]

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, the properties of the closely related parent compound, 2,4-diamino-6-chloropyrimidine, provide a reliable reference point.

PropertyValue (for 2,4-diamino-6-chloropyrimidine)Source
CAS Number 156-83-2[4][5]
Molecular Formula C₄H₅ClN₄[5][6]
Molecular Weight 144.56 g/mol [5]
Appearance Off-white to white powder/solid[6]
Melting Point 199-202 °C
Solubility Soluble in water and more so in organic solvents like ethanol and methanol.
Stability Stable under recommended storage conditions.[4]

Hazard Identification and Risk Assessment

Based on data from structurally similar compounds, this compound is classified as hazardous.[4][7] A thorough risk assessment is mandatory before any handling or experimental use.

GHS Hazard Classification (Anticipated)
  • Acute Oral Toxicity, Category 4: Harmful if swallowed.[4][5][7]

  • Skin Irritation, Category 2: Causes skin irritation.[4][5][7][8]

  • Serious Eye Irritation, Category 2A: Causes serious eye irritation.[4][5][7][8]

  • Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[4][5][7]

Signal Word: Warning [4]

Routes of Exposure and Toxicological Profile
  • Inhalation: May cause irritation to the respiratory tract.[4]

  • Skin Contact: Causes skin irritation. Prolonged contact should be avoided.

  • Eye Contact: Causes serious eye irritation, potentially leading to damage if not addressed promptly.

  • Ingestion: Harmful if swallowed, may cause irritation to mucous membranes.[4]

The toxicological properties of the N-methylated derivative have not been fully investigated. Therefore, it is prudent to handle this compound as potentially more hazardous than its parent compound until more data is available.

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for the safe handling of this compound.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to minimize the concentration of any airborne contaminants.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.[1]

  • Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or in case of a potential spill, a chemical-resistant apron or suit should be considered.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]

Storage Requirements
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4][6]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[4]

  • Conditions to Avoid: Avoid dust formation, excess heat, and moisture.[4][7]

Emergency Procedures: A Self-Validating System

Prompt and correct response to an emergency is critical. All personnel working with this compound must be familiar with the following procedures.

First Aid Measures
  • In case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4]

  • In case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[4]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Get medical attention.[4]

  • If Swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[4][7]

Spill and Leak Response
  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]

  • Absorb: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4][6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6]

Application in Drug Development: A Synthetic Workflow

This compound is a valuable intermediate for creating libraries of compounds for high-throughput screening. A common synthetic route involves the initial synthesis of the parent compound, 2,4-diamino-6-chloropyrimidine, followed by selective N-methylation.

Workflow: Synthesis of 2,4-diamino-6-chloropyrimidine

This two-step process starts from the commercially available 2,4-diamino-6-hydroxypyrimidine.

N_Methylation_Workflow cluster_start Starting Material cluster_protection Protection (Optional) cluster_methylation Methylation cluster_deprotection Deprotection (If applicable) cluster_product Final Product Start 6-Chloro-2,4-diaminopyrimidine Protect Protect one amino group Start->Protect Methylate React with a methylating agent (e.g., MeI, DMS) in the presence of a base Start->Methylate Direct Methylation (potential mixture) Protect->Methylate Deprotect Remove protecting group Methylate->Deprotect End This compound Methylate->End If no protection used Deprotect->End

Caption: Conceptual workflow for N-methylation.

Conclusion

This compound is a compound of significant interest in the field of drug discovery. Its versatile reactivity makes it a valuable scaffold for the synthesis of novel therapeutic agents. However, its potential hazards necessitate a rigorous and proactive approach to safety. By understanding its chemical properties, recognizing its potential toxicities, and implementing the robust handling, storage, and emergency procedures outlined in this guide, researchers can confidently and safely unlock the full potential of this sentinel molecule in the quest for new medicines.

References

  • Himedia Laboratories. (n.d.). Material Safety Data Sheet: 4-Chloro-2,6-diaminopyrimidine.
  • Chen, H., et al. (2020). Radiolabeled 6-(2, 3-Dichlorophenyl)-N4-methylpyrimidine-2, 4-diamine (TH287): A Potential Radiotracer for Measuring and Imaging MTH1. International Journal of Molecular Sciences, 21(22), 8860. [Link]
  • Avocado Research Chemicals Ltd. (2025, December 20). Safety Data Sheet: 2,4-Diamino-6-chloropyrimidine.
  • PrepChem. (n.d.). Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide.
  • Li, X., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(10), 2598. [Link]
  • European Patent Office. (1992). A process for the preparation of 2,4-diamino-6-[1-piperidinyl]-pyrimidine N-oxide (EP 0295218 B1). [Link]
  • Google Patents. (n.d.). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide (EP0295218A1).
  • Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.
  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information.
  • Chen, H., et al. (2020). Radiolabeled 6-(2, 3-dichlorophenyl)-N4-methylpyrimidine-2, 4-diamine (TH287): A potential radiotracer for measuring and imaging MTH1. Digital Commons@Becker. [Link]
  • Al-Omary, F. A., et al. (2011). 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2589. [Link]
  • precisionFDA. (n.d.). 5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE.
  • Pharmaffiliates. (n.d.). Pyrimethamine - Impurity B.
  • PubChem. (n.d.). 6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine. National Center for Biotechnology Information.
  • Al-Masoudi, W. A., & Jasim, L. S. (2015). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. Basrah Journal of Veterinary Research, 14(1). [Link]
  • Patsnap. (2022). Preparation method of 2, 4-diamino-6-chloropyrimidine.

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Methodological & Application

Application Notes and Protocols: Synthesis of 6-Chloro-n4-methylpyrimidine-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the nucleic acid bases, uracil, cytosine, and thymine.[1][2] Among the vast landscape of pyrimidine derivatives, 6-Chloro-n4-methylpyrimidine-2,4-diamine and its analogues represent a privileged structural motif. This class of compounds has garnered significant attention in drug discovery for its diverse pharmacological activities, including but not limited to, anticancer[2][3], antimicrobial[4][5], and kinase inhibitory activities.[6][7] The strategic placement of a chlorine atom at the 6-position provides a versatile handle for further chemical modifications, enabling the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview of the synthesis of this compound derivatives. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary for the successful synthesis and derivatization of this important class of molecules.

The Significance of the 2,4-Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine core is a well-established hinge-binding motif for many protein kinases.[8] This structural feature allows these compounds to effectively compete with ATP, leading to the inhibition of kinase activity. The derivatization at various positions of the pyrimidine ring allows for the fine-tuning of interactions with the target protein, leading to the development of highly potent and selective inhibitors. For instance, novel 2,4-diaminopyrimidine derivatives have been designed and synthesized as potent antitumor agents and CDK7 inhibitors.[3][6]

Core Synthetic Strategies

The synthesis of this compound derivatives typically commences from commercially available and relatively inexpensive starting materials. The key steps involve the construction of the pyrimidine ring, followed by chlorination and subsequent nucleophilic substitution to introduce the desired functionalities.

Retrosynthetic Analysis

A general retrosynthetic analysis reveals a convergent approach to the target molecules. The primary disconnection is at the C4-N bond, which is typically formed through a nucleophilic aromatic substitution reaction. The key intermediate is a suitably substituted 2-amino-4,6-dichloropyrimidine.

Retrosynthesis Target This compound Derivative Intermediate1 2-Amino-4,6-dichloropyrimidine Target->Intermediate1 C-N Bond Formation Intermediate2 N-methyl amine Target->Intermediate2 StartingMaterial 2,4-Diamino-6-hydroxypyrimidine Intermediate1->StartingMaterial Chlorination

Caption: Retrosynthetic approach for this compound derivatives.

Key Synthetic Steps and Mechanistic Insights
1. Chlorination of 2,4-Diamino-6-hydroxypyrimidine

The initial and crucial step in many synthetic routes is the conversion of the hydroxyl group at the 6-position of the pyrimidine ring to a chlorine atom. This transformation is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4][9]

Mechanism: The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction. The use of excess POCl₃ often serves as both the reagent and the solvent.

2. Nucleophilic Aromatic Substitution (SNAAr)

With the activated 6-chloro position, the subsequent introduction of the N-methylamino group at the 4-position is achieved through a nucleophilic aromatic substitution (SNAAr) reaction. The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 6-position due to the electron-withdrawing effect of the adjacent nitrogen atoms.

Causality: The choice of base and solvent is critical for the success of this step. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often used to scavenge the HCl generated during the reaction. The reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the dissolution of the reactants and promote the reaction.[10]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

This protocol is adapted from established literature procedures.[4][9][11]

Materials:

  • 2,4-Diamino-6-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).

  • Carefully add phosphorus oxychloride (9 mL) to the flask.

  • Heat the reaction mixture to 97 °C and stir for 17 hours.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Heat the resulting solution to 90 °C for 1 hour to hydrolyze any remaining POCl₃.

  • Cool the solution in an ice bath and adjust the pH to 8 with a NaOH solution.

  • Extract the aqueous solution with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a white solid.

Parameter Value Reference
Starting Material2,4-Diamino-6-hydroxypyrimidine[4][9]
ReagentPhosphorus oxychloride (POCl₃)[4][9]
Reaction Temperature97 °C[9]
Reaction Time17 hours[9]
Typical Yield85%[4][9]
Protocol 2: Synthesis of 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine

This protocol describes a related synthesis to illustrate the introduction of a substituted amine at the 4-position.[10]

Materials:

  • 4,6-Dichloro-5-nitro-pyrimidine

  • N-methylbenzenamine

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • 1M HCl

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol

  • Water

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Celite

Procedure for N-arylation:

  • Dissolve 4,6-dichloro-5-nitro-pyrimidine (5.20 g, 27 mmol), N-methylbenzenamine (3.2 mL, 32 mmol), and triethylamine (7.6 mL, 54 mmol) in anhydrous THF (20 mL).

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the mixture in vacuo, dilute with water, and extract with EtOAc.

  • Wash the organic phase with 1M HCl and brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude product.

  • Recrystallize the crude product from methanol to yield pure 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine.

Procedure for Nitro Group Reduction:

  • Dissolve 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (4.36g, 16.5 mmol) in a mixture of ethanol (59.0 mL) and water (17.0 mL).

  • Add iron powder (2.8 g, 50 mmol) and NH₄Cl (0.56 g, 10.0 mmol).

  • Stir the mixture at reflux for 5 hours.

  • Cool to room temperature and filter through a pad of celite.

  • Concentrate the filtrate in vacuo and extract the residue with EtOAc.

  • Wash the organic extract with saturated NaHCO₃, water, and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate in vacuo. Purify the crude product by flash chromatography to give 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine.

Parameter Value Reference
Starting Material4,6-Dichloro-5-nitro-pyrimidine[10]
NucleophileN-methylbenzenamine[10]
BaseTriethylamine[10]
SolventAnhydrous THF[10]
Reducing AgentIron powder, NH₄Cl[10]
Typical Yield80% (N-arylation), 80% (reduction)[10]

Derivatization Strategies

The this compound scaffold is a versatile platform for further chemical modifications. The chlorine atom at the 6-position is particularly amenable to various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Suzuki Cross-Coupling Reactions

Suzuki cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. In the context of pyrimidine chemistry, this reaction can be used to introduce aryl or heteroaryl groups at the 6-position. This is typically achieved by reacting the 6-chloropyrimidine derivative with a boronic acid in the presence of a palladium catalyst and a base.[12][13]

Suzuki_Coupling Pyrimidine 6-Chloropyrimidine Derivative Catalyst Pd Catalyst, Base Pyrimidine->Catalyst BoronicAcid R-B(OH)2 BoronicAcid->Catalyst Product 6-Aryl/Heteroaryl Pyrimidine Derivative Catalyst->Product

Caption: General scheme for a Suzuki cross-coupling reaction.

Nucleophilic Substitution Reactions

The chlorine atom at the 6-position can also be displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce a diverse array of functional groups. These reactions are typically carried out in the presence of a base to neutralize the HCl that is formed.

Applications in Drug Discovery

Derivatives of this compound have shown promise in a variety of therapeutic areas.

  • Anticancer Agents: Many 2,4-diaminopyrimidine derivatives have been developed as potent inhibitors of various kinases that are implicated in cancer progression.[3][6][7]

  • Anti-Tubercular Agents: The 2,4-diaminopyrimidine core has been utilized to design inhibitors of Mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR), a key enzyme in the folate biosynthesis pathway.[4][5]

  • Antiviral and Antibacterial Agents: The pyrimidine nucleus is a common feature in many antiviral and antibacterial drugs.[1]

Conclusion

The synthesis of this compound derivatives offers a versatile and robust platform for the development of novel therapeutic agents. The synthetic routes are generally straightforward, relying on well-established chemical transformations. The ability to easily modify the scaffold at multiple positions allows for the systematic exploration of structure-activity relationships, facilitating the optimization of lead compounds. This guide provides a solid foundation for researchers to design and execute the synthesis of this important class of molecules.

References

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing). [Link]
  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PubMed. [Link]
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical and Pharmacology Journal. [Link]
  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]
  • Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. [Link]
  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry. [Link]
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Research Square. [Link]
  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]
  • Nitrene transfer catalysts for enantioselective C-N bond form
  • Methods and Strategies for C–N Bond Formation Reactions. Royal Society of Chemistry. [Link]
  • 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine.
  • Nucleotide. Wikipedia. [Link]
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
  • Synthesis of Pyrimidine and Its Deriv
  • 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.
  • A process for the preparation of 2,4-diamino-6-1-piperidinyl-pyrimidine N-oxide.
  • A process for the preparation of 2,4-diamino-6-1-piperidinyl-pyrimidine N-oxide.
  • Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
  • Preparation method of 2, 4-diamino-6-chloropyrimidine.

Sources

The Versatile Synthon: Application Notes for 6-Chloro-N4-methylpyrimidine-2,4-diamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals. Its prevalence is a testament to its unique electronic properties and its ability to engage in key hydrogen bonding interactions with biological targets. Within this important class of heterocycles, 6-Chloro-N4-methylpyrimidine-2,4-diamine has emerged as a highly versatile and valuable chemical intermediate. Its strategic placement of a reactive chlorine atom and two amino groups, one of which is methylated, provides a powerful handle for synthetic chemists to construct complex molecular architectures with high precision.

This guide provides an in-depth exploration of the applications of this compound, moving beyond a simple recitation of procedures to offer insights into the causality behind experimental choices. The protocols and application notes detailed herein are designed for researchers, scientists, and drug development professionals, providing a robust framework for the effective utilization of this potent intermediate in the synthesis of next-generation therapeutics, particularly in the realm of kinase inhibitors.

Chemical Profile and Reactivity

This compound is a crystalline solid with the molecular formula C₅H₇ClN₄. Its reactivity is dominated by the presence of the electron-deficient pyrimidine ring, which activates the chlorine atom at the 6-position towards nucleophilic aromatic substitution (SNAr). The two amino groups at the 2- and 4-positions act as electron-donating groups, modulating the reactivity of the ring.

PropertyValue
Molecular Formula C₅H₇ClN₄
Molecular Weight 158.59 g/mol
Appearance Off-white to pale yellow crystalline solid
Key Reactive Site C6-Chloro group (for SNAr and cross-coupling)
Other Functional Groups 2-amino group, 4-methylamino group
The Causality of Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

A fundamental understanding of the regioselectivity of SNAr reactions on the pyrimidine core is crucial for predictable and efficient synthesis. In di- and tri-substituted chloropyrimidines, the position of nucleophilic attack is not always intuitive. For 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles.[1][2] However, the presence of substituents can significantly influence this selectivity. Electron-donating groups, such as the amino and methylamino groups in our intermediate of interest, play a pivotal role. The presence of an electron-donating group at the C6 position of a 2,4-dichloropyrimidine can reverse the typical selectivity, favoring substitution at the C2 position.[1] While our intermediate has the chlorine at C6, the principle of substituent effects on the electronic distribution of the pyrimidine ring remains a key consideration in planning synthetic routes.

Recent studies have delved into the mechanistic underpinnings of SNAr reactions on heterocyclic rings, with evidence suggesting that some of these transformations may proceed through a concerted mechanism rather than the classical two-step addition-elimination pathway.[3] This deeper understanding allows for more refined control over reaction outcomes.

Application in the Synthesis of Kinase Inhibitors

The 2,4-diaminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors, which are at the forefront of targeted cancer therapy. This structural motif is adept at forming key hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases. This compound serves as an ideal starting point for the synthesis of a diverse range of kinase inhibitors, including those targeting Fibroblast Growth Factor Receptors (FGFR) and Cyclin-Dependent Kinases (CDK).[4][5][6][7][8][9]

Synthesis of FGFR Inhibitors

Aberrant FGFR signaling is a known driver in various cancers. This compound is a key building block for potent and selective FGFR inhibitors. A prime example is its role in the synthesis of Infigratinib, an FDA-approved drug for the treatment of cholangiocarcinoma.[10]

The synthesis of Infigratinib highlights a common and powerful application of our intermediate: a sequential SNAr strategy.

Workflow for the Synthesis of a Generic FGFR Inhibitor Core

cluster_0 Step 1: First SNAr Reaction cluster_1 Step 2: Second SNAr or Coupling Intermediate 6-Chloro-N4-methyl- pyrimidine-2,4-diamine Product1 N4-Methyl-N6-aryl- pyrimidine-2,4,6-triamine Intermediate->Product1 Nucleophile 1 Base, Solvent, Heat Nucleophile1 Aromatic Amine (e.g., Substituted Aniline) Nucleophile1->Product1 FinalProduct Complex Kinase Inhibitor Scaffold Product1->FinalProduct Second Reagent (e.g., another chloro-heterocycle) Intermediate 6-Chloro-N4-methyl- pyrimidine-2,4-diamine Product 6-Aryl-N4-methyl- pyrimidine-2,4-diamine Intermediate->Product Pd Catalyst Base, Solvent, Heat BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Product

Sources

Quantitative Analysis of 6-Chloro-n4-methylpyrimidine-2,4-diamine: A Detailed Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

6-Chloro-n4-methylpyrimidine-2,4-diamine is a crucial intermediate in the synthesis of various pharmaceutically active compounds. As a substituted pyrimidine, its structural integrity and purity are paramount to the safety and efficacy of the final drug product.[1] The precise quantification of this intermediate is a critical step in process development, quality control, and stability testing, ensuring consistency and adherence to regulatory standards.

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of this compound. We will delve into the rationale behind the selection of analytical techniques, offering step-by-step methodologies for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be robust, reliable, and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[2][3]

Physicochemical Properties: Guiding Analytical Strategy

A fundamental understanding of the analyte's physicochemical properties is the cornerstone of effective analytical method development. For the closely related compound, 2,4-Diamino-6-chloropyrimidine, it is known to be a crystalline solid with moderate solubility in water and higher solubility in organic solvents such as ethanol and methanol. This information is invaluable in selecting appropriate solvents for sample preparation and mobile phases for chromatographic separation. The presence of amino groups suggests that the compound's ionization state will be pH-dependent, a critical consideration for both chromatographic retention and mass spectrometric detection.

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse of Quality Control

For routine quality control and purity assessment, HPLC with UV detection offers a balance of robustness, simplicity, and cost-effectiveness. The chromophoric nature of the pyrimidine ring allows for sensitive detection using a UV detector.

Causality in Experimental Choices for HPLC-UV Method Development
  • Column Chemistry: A reversed-phase C18 column is the logical first choice. The nonpolar stationary phase will interact with the pyrimidine ring, providing retention, while the polar mobile phase allows for elution. The moderate polarity of the analyte suggests that a standard C18 column will provide adequate retention without excessive peak tailing.

  • Mobile Phase Composition: A gradient elution using a mixture of acetonitrile and water is recommended to ensure the elution of any potential impurities with differing polarities. The addition of a small percentage of an acid, such as formic acid or phosphoric acid, to the aqueous phase serves a dual purpose: it protonates the amino groups on the analyte, leading to more consistent retention times and improved peak shape, and it ensures compatibility with mass spectrometry if the method is to be transferred.

  • Detection Wavelength: The optimal detection wavelength should be determined by acquiring a UV spectrum of a standard solution of this compound. Based on the UV spectra of similar pyrimidine derivatives, a wavelength in the range of 254-280 nm is likely to provide good sensitivity.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Weigh Analyte/Sample Dissolve Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) Start->Dissolve Dilute Perform Serial Dilutions for Calibration Curve Dissolve->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC System Filter->Inject Prepared Sample/Standard Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify Report Generate Report Quantify->Report LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Start Weigh Analyte/Sample Dissolve Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) Start->Dissolve Spike Spike with Internal Standard Dissolve->Spike Dilute Perform Serial Dilutions for Calibration Curve Spike->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject into LC-MS/MS System Filter->Inject Prepared Sample/Standard Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Sources

The Versatile Scaffold: Application and Protocols for 6-Chloro-n4-methylpyrimidine-2,4-diamine in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2,4-Diaminopyrimidine Scaffold in Kinase Inhibitor Discovery

Protein kinases, as central regulators of a vast array of cellular processes, represent a prominent class of drug targets, particularly in oncology and immunology. The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery. Within the medicinal chemist's toolkit, certain molecular frameworks, known as "privileged scaffolds," have emerged as exceptionally effective starting points for the development of successful therapeutics. The 2,4-diaminopyrimidine core is one such scaffold, renowned for its ability to mimic the hydrogen bonding interactions of the adenine ring of ATP in the kinase hinge region. This inherent binding capability has led to the development of numerous potent kinase inhibitors. This application note focuses on 6-Chloro-n4-methylpyrimidine-2,4-diamine , a key intermediate and versatile building block for the synthesis of libraries of 2,4-diaminopyrimidine-based kinase inhibitors. We will explore its utility as a starting scaffold, provide detailed protocols for screening its derivatives, and discuss the rationale behind the experimental design.

Physicochemical Properties and Rationale for Use

This compound serves as an ideal starting point for kinase inhibitor synthesis due to its key structural features:

  • The 2,4-diaminopyrimidine core: This provides the fundamental hydrogen bonding motif for interaction with the kinase hinge region.

  • The C6-Chloro substituent: The chlorine atom is a reactive site, enabling facile diversification of the scaffold through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of chemical moieties to explore the solvent-exposed region of the kinase active site, thereby modulating potency and selectivity.

  • The N4-methyl group: This substitution can influence the compound's solubility, membrane permeability, and metabolic stability, while also providing a vector for further chemical modification.

The strategic combination of these features makes this compound a valuable precursor for generating a diverse library of kinase inhibitor candidates with the potential to target a wide range of kinases.

Synthesis of a Kinase Inhibitor Library from this compound

The chlorine atom at the C6 position of this compound is the primary handle for chemical diversification. A typical synthetic workflow involves the displacement of this chlorine with various nucleophiles, such as amines, anilines, or thiols, often catalyzed by a palladium catalyst in cross-coupling reactions like the Buchwald-Hartwig amination. This allows for the systematic exploration of the chemical space around the pyrimidine core to optimize interactions with the target kinase.

G start This compound reaction Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig Amination) start->reaction library Diverse Library of 2,4-Diaminopyrimidine Derivatives reaction->library reagents Diverse Nucleophiles (Amines, Anilines, Thiols, etc.) + Pd Catalyst & Ligand reagents->reaction screening Kinase Inhibitor Screening Cascade library->screening

Caption: Synthetic workflow for generating a kinase inhibitor library.

Application Protocols for Kinase Inhibitor Screening

Once a library of derivatives has been synthesized from this compound, a tiered screening approach is recommended to identify and characterize potent and selective inhibitors.

Protocol 1: Primary Biochemical Screening for Kinase Inhibition

This protocol outlines a high-throughput biochemical assay to identify initial "hits" from the synthesized library that inhibit the activity of a target kinase. The ADP-Glo™ Kinase Assay is a common and robust method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used to generate light in a luciferase-based reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized library of 2,4-diaminopyrimidine derivatives (dissolved in DMSO)

  • Multi-well plates (e.g., 384-well, white, flat-bottom)

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the library compounds in DMSO. Typically, a 10-point, 3-fold serial dilution starting from 10 mM is recommended. Dispense a small volume (e.g., 25 nL) of each compound dilution into the wells of a 384-well assay plate. Include wells with DMSO only as a negative control (100% kinase activity) and a known inhibitor of the target kinase as a positive control.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase reaction buffer. The optimal concentrations of the kinase and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.

    • Add the kinase/substrate solution to each well of the assay plate.

    • Prepare an ATP solution in kinase reaction buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each active compound.

Causality Behind Experimental Choices:

  • ATP Concentration at Km: Using ATP at its Km concentration makes the assay more sensitive to competitive inhibitors, as the inhibitor and ATP are competing for the same binding site.

  • Serial Dilutions: This allows for the determination of a dose-response curve and the calculation of an IC50 value, which is a quantitative measure of potency.

  • Controls: Negative (DMSO) and positive controls are essential for validating the assay performance and ensuring that the observed inhibition is due to the test compounds.

G cluster_0 Biochemical Kinase Assay Workflow A Compound Plating (Serial Dilutions) B Add Kinase/Substrate Solution A->B C Initiate with ATP (at Km concentration) B->C D Incubate (e.g., 60 min) C->D E Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) D->E F Detect ADP (Kinase Detection Reagent) E->F G Measure Luminescence F->G H Data Analysis (IC50 Determination) G->H

Caption: Workflow for a biochemical kinase inhibition assay.

Protocol 2: Cellular Target Engagement Assay

After identifying potent inhibitors in biochemical assays, it is crucial to confirm that they can engage their target kinase within a cellular environment. The NanoBRET™ Target Engagement Assay is a powerful method for this purpose.

Principle: This assay measures the binding of a test compound to a target kinase in live cells. The target kinase is expressed as a fusion protein with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase active site is added to the cells. When the tracer is bound to the kinase-NanoLuc® fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Materials:

  • Cells expressing the kinase of interest fused to NanoLuc® luciferase

  • NanoBRET™ Kinase Tracer

  • Synthesized library of 2,4-diaminopyrimidine derivatives

  • Opti-MEM® I Reduced Serum Medium

  • Multi-well plates (e.g., 96-well, white)

  • BRET-capable plate reader

Procedure:

  • Cell Plating: Seed the cells expressing the kinase-NanoLuc® fusion into a 96-well white assay plate and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in Opti-MEM®. Add the diluted compounds to the cell plate and incubate for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Tracer Addition: Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate solution in Opti-MEM®. Add this solution to all wells.

  • BRET Measurement: Incubate the plate for a short period (e.g., 15 minutes) at room temperature, protected from light. Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and determine the IC50 value.

Trustworthiness of the Protocol: This assay provides a direct measure of target engagement in a physiologically relevant context, helping to bridge the gap between biochemical potency and cellular activity. A positive result strongly indicates that the compound can penetrate the cell membrane and bind to its intended target.

Protocol 3: Cellular Phosphorylation Assay

To confirm that target engagement translates into functional inhibition of the kinase signaling pathway, a cellular phosphorylation assay is performed. This assay measures the phosphorylation status of a known downstream substrate of the target kinase.

Principle: Cells are treated with the inhibitor, and then the levels of the phosphorylated substrate are measured, typically by Western blotting or a plate-based immunoassay (e.g., ELISA or Meso Scale Discovery). A decrease in the phosphorylation of the substrate indicates that the inhibitor is functionally active in the cell.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase

  • Synthesized library of 2,4-diaminopyrimidine derivatives

  • Cell lysis buffer

  • Phospho-specific antibody for the downstream substrate

  • Total protein antibody for the downstream substrate

  • Secondary antibodies conjugated to HRP or a fluorescent dye

  • Western blot or ELISA/MSD detection reagents

Procedure (Western Blotting Example):

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody specific for the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein of the substrate to confirm equal loading.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. Normalize the phospho-protein signal to the total protein signal for each sample. Plot the normalized signal against the inhibitor concentration to determine the IC50 for pathway inhibition.

G cluster_1 Kinase Signaling Pathway Kinase Target Kinase Substrate Downstream Substrate Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Response Cellular Response pSubstrate->Response Inhibitor 2,4-Diaminopyrimidine Derivative Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway.

Data Presentation: Profiling of 2,4-Diaminopyrimidine Derivatives

The following table provides a representative example of how to present screening data for a library of compounds derived from this compound. The data shown here is hypothetical but is based on the types of kinase targets that have been identified for the 2,4-diaminopyrimidine scaffold in the literature.

Compound IDTarget KinaseBiochemical IC50 (nM)Cellular Target Engagement IC50 (nM)Cellular Pathway Inhibition IC50 (nM)
Derivative A HPK11550120
Derivative B TRKA83595
Derivative C PAK425110250
Derivative D CK1ε52060

Conclusion

This compound is a highly valuable and versatile starting scaffold for the synthesis of kinase inhibitor libraries. Its inherent ability to interact with the kinase hinge region, combined with the reactive C6-chloro group for diversification, makes it an ideal starting point for drug discovery campaigns targeting a wide range of kinases. The systematic application of the biochemical and cellular screening protocols detailed in this application note will enable researchers to efficiently identify and characterize novel and potent kinase inhibitors derived from this privileged scaffold, ultimately accelerating the development of new therapeutics for a variety of diseases.

References

  • Qin, Q., Wu, T., Yin, W., et al. (2020). Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. Archiv der Pharmazie, 353(10), e2000097. [Link]
  • Zhang, Y., Liu, Y., Su, M., et al. (2025). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Bioorganic & Medicinal Chemistry, 128, 118265. [Link]
  • Gao, Y., Wang, Y., Zhang, T., et al. (2022). Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. European Journal of Medicinal Chemistry, 238, 114478. [Link]
  • Jara, C. G., Cubillos-Rojas, M., Galeano, E., et al. (2025). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. Pharmaceuticals, 18(5), 741. [Link]
  • Reaction Biology. (2022).

The Versatile Scaffold: Application of 6-Chloro-n4-methylpyrimidine-2,4-diamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,4-Diaminopyrimidine Core

In the landscape of contemporary drug discovery, the 2,4-diaminopyrimidine moiety stands out as a privileged scaffold, particularly in the realm of kinase inhibitor development. Its inherent ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a highly effective starting point for the design of potent and selective inhibitors. The strategic introduction of substituents onto this core structure allows for the fine-tuning of pharmacological properties, enabling medicinal chemists to address challenges such as selectivity, potency, and pharmacokinetic profiles.

This technical guide focuses on a key derivative, 6-Chloro-n4-methylpyrimidine-2,4-diamine , and its broader family of 2,4-diaminopyrimidine analogs. We will explore its application in medicinal chemistry, delving into the rationale behind its use, structure-activity relationships (SAR) of its derivatives, and detailed protocols for the synthesis and biological evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own research endeavors.

Physicochemical Properties and Synthetic Accessibility

This compound is a synthetically accessible starting material. The chloro-substituent at the 6-position is particularly important as it provides a reactive handle for further chemical modification, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a diverse range of aryl and heteroaryl groups, which can be used to probe interactions with different regions of the target protein.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₇ClN₄ChemScene
Molecular Weight 158.59 g/mol ChemScene
CAS Number 1005-37-4ChemScene
Topological Polar Surface Area (TPSA) 63.83 ŲChemScene
logP 0.7539ChemScene
Hydrogen Bond Acceptors 4ChemScene
Hydrogen Bond Donors 2ChemScene
Rotatable Bonds 1ChemScene

Application in Kinase Inhibitor Design: Targeting Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle and transcription. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 2,4-diaminopyrimidine scaffold has been successfully employed in the design of inhibitors for several CDK family members, including CDK7 and CDK9.[1]

Mechanism of Action: Hinge-Binding and Selectivity

The 2,4-diaminopyrimidine core typically forms two or three hydrogen bonds with the backbone of the kinase hinge region. This bidentate or tridentate interaction provides a strong anchor for the inhibitor. The substituents at the 4- and 6-positions can then be modified to achieve selectivity for a particular kinase. For example, in the design of CDK7 inhibitors, modifications at these positions have been shown to be critical for achieving selectivity over other CDKs like CDK9.[1]

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor 2,4-Diaminopyrimidine Inhibitor hinge Hinge Region gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) ribose_pocket Ribose Pocket inhibitor Scaffold inhibitor->hinge H-Bonds r1 R1 Group inhibitor->r1 Targets Ribose Pocket r2 R2 Group inhibitor->r2 Targets Gatekeeper/Solvent Front r1->ribose_pocket Van der Waals r2->gatekeeper Steric/Hydrophobic Interactions

Figure 1: General binding mode of 2,4-diaminopyrimidine kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

Systematic structural modifications of the 2,4-diaminopyrimidine scaffold have provided valuable insights into the requirements for potent and selective CDK inhibition.

Table 2: Representative SAR for 2,4-Diaminopyrimidine-based CDK Inhibitors

Compound IDR1 (at C4-amino)R2 (at C6)CDK7 IC₅₀ (nM)CDK9 IC₅₀ (nM)Reference
BTX-A51 Analog CyclohexylPhenyl272.30>1000[1]
Compound 22 2-(methylsulfonyl)phenylAcetylphenyl7.21189.20[1]

As illustrated in Table 2, the introduction of a 2-(methylsulfonyl)phenyl group at the R1 position and an acetylphenyl group at the R2 position (Compound 22) significantly enhances CDK7 inhibitory activity and selectivity over CDK9 compared to a simpler analog.[1] This highlights the importance of exploring diverse substituents at the C4 and C6 positions of the pyrimidine core.

Experimental Protocols

Protocol 1: Synthesis of a Representative 6-Aryl-N4-methylpyrimidine-2,4-diamine Derivative via Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a 6-aryl substituted derivative from this compound using a microwave-assisted Suzuki-Miyaura cross-coupling reaction.[2]

Materials:

  • This compound (0.5 mmol)

  • Arylboronic acid (0.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.0025 mmol, 0.5 mol%)

  • Base (e.g., K₂CO₃) (1.5 mmol)

  • Degassed 1,4-dioxane and water (2:1 v/v) (6 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol), the desired arylboronic acid (0.5 mmol), and the base (1.5 mmol).

  • Add the palladium catalyst (0.0025 mmol, 0.5 mol%).

  • Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-N4-methylpyrimidine-2,4-diamine derivative.

G start Combine Reactants: - Chloropyrimidine - Boronic Acid - Catalyst - Base - Solvent microwave Microwave Irradiation (100°C, 15 min) start->microwave extraction Work-up: - Extraction with EtOAc - Brine Wash microwave->extraction purification Purification: - Column Chromatography extraction->purification product Final Product purification->product G start Prepare Reagents: - Diluted Inhibitor - Kinase Solution - Substrate/ATP Mix reaction Kinase Reaction: - Add Inhibitor, Kinase, and Substrate/ATP to plate - Incubate for 60 min start->reaction detection Signal Development: - Add Adapta™ Detection Reagents - Incubate reaction->detection read Data Acquisition: - Read plate on TR-FRET reader detection->read analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ read->analysis

Figure 3: Workflow for a CDK9 kinase inhibition assay.

Conclusion

This compound and its related 2,4-diaminopyrimidine analogs represent a highly valuable and versatile class of scaffolds for the development of targeted therapeutics, particularly kinase inhibitors. The synthetic tractability of the 6-chloro position allows for the systematic exploration of chemical space, leading to the identification of potent and selective inhibitors. The detailed protocols provided herein offer a practical guide for researchers to synthesize and evaluate their own 2,4-diaminopyrimidine-based compounds, contributing to the advancement of drug discovery in oncology and other therapeutic areas.

References

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling with Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrimidine Scaffolds and the Suzuki-Miyaura Coupling

The pyrimidine ring is a foundational scaffold in medicinal chemistry and drug discovery, integral to the structure of numerous biologically active compounds, including anti-infectives, anti-cancer agents, and treatments for neurological disorders.[1][2][3][4] Its prevalence in DNA and RNA underscores its fundamental role in biological systems.[1] The ability to efficiently synthesize substituted pyrimidines is therefore a critical capability for researchers and drug development professionals.

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[5][6] This palladium-catalyzed reaction offers high functional group tolerance and typically proceeds under mild conditions, making it an indispensable tool in modern organic synthesis.[7][8] When applied to halogenated pyrimidines, the Suzuki-Miyaura coupling enables the introduction of a diverse array of aryl and heteroaryl substituents, facilitating the exploration of chemical space in the quest for novel therapeutics.[9][10]

This guide provides a comprehensive overview of the experimental protocol for the Suzuki-Miyaura coupling of pyrimidine derivatives, delving into the mechanistic underpinnings, optimization of reaction parameters, and troubleshooting common challenges. We will explore both conventional and microwave-assisted methodologies, offering field-proven insights to ensure robust and reproducible results.

Mechanistic Overview: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex.[11][12][13] The cycle consists of three primary steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the halogenated pyrimidine (an electrophile) to form a palladium(II) intermediate.[12][14] The reactivity of the halide is a key factor, with the general trend being I > Br > Cl.[6] However, the electron-deficient nature of the pyrimidine ring can enhance the reactivity of even less reactive chlorides.[9][15]

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (the nucleophile) is transferred to the palladium(II) complex.[13][14] This process is facilitated by a base, which activates the boronic acid or its derivative.[7][16]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[12][14]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-Ar' RedElim->Product Product->Pd0 Regeneration ArX Ar-X ArX->OxAdd Halogenated Pyrimidine Boronic Ar'-B(OR)₂ Boronic->Transmetalation Organoboron Reagent Base Base Base->Transmetalation Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Halogenated Pyrimidine, Boronic Acid, Base B Establish Inert Atmosphere A->B C Add Catalyst and Degassed Solvent B->C D Heating (Conventional or Microwave) C->D E Monitor Reaction (TLC/LC-MS) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

Sources

Application Notes and Protocols for the Analysis of 6-Chloro-n4-methylpyrimidine-2,4-diamine by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-n4-methylpyrimidine-2,4-diamine is a substituted pyrimidine derivative of increasing interest in pharmaceutical and chemical research. As a key intermediate or potential impurity in the synthesis of active pharmaceutical ingredients (APIs), its accurate and sensitive quantification is paramount for ensuring product quality, safety, and efficacy. This document provides a comprehensive guide to the analysis of this compound, offering detailed protocols for both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies presented herein are designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but also the scientific rationale underpinning the analytical choices.

The structural similarity of this compound to other pyrimidine derivatives necessitates highly selective analytical methods. Reversed-phase HPLC is a widely adopted technique for the analysis of pyrimidine derivatives, typically employing C8 or C18 stationary phases.[1] For enhanced sensitivity and specificity, particularly at trace levels, LC-MS/MS is the gold standard, offering confident identification and quantification based on mass-to-charge ratio and fragmentation patterns.[2]

Analyte Information

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Name This compound-
Synonyms N/A-
CAS Number 1005-37-4[3]
Molecular Formula C₅H₇ClN₄[3]
Molecular Weight 158.59 g/mol [3]
Structure [3]

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

This section details a robust HPLC-UV method for the quantification of this compound. The rationale behind the selection of the column, mobile phase, and detection wavelength is provided to allow for methodological adaptations.

Rationale for HPLC Method Development

The developed method utilizes reversed-phase chromatography, a technique well-suited for the separation of moderately polar compounds like pyrimidine derivatives.[4] A C18 column is chosen for its hydrophobic stationary phase, which provides good retention for the analyte. The mobile phase consists of a mixture of acetonitrile and a phosphate buffer. The buffer is crucial for maintaining a consistent pH, which in turn ensures reproducible retention times by controlling the ionization state of the analyte. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure adequate separation from potential impurities and to achieve a reasonable analysis time. The detection wavelength is selected based on the UV absorbance maximum of the analyte, which is typically determined by a UV scan of a standard solution.

HPLC Protocol

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • This compound reference standard

3. Preparation of Solutions:

  • Mobile Phase A (Aqueous): 20 mM Potassium Dihydrogen Phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

4. Chromatographic Conditions:

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or absorbance maximum)

5. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the diluent to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (Gradient Elution) MobilePhase->HPLC Standard Standard Solution Preparation Standard->HPLC Sample Sample Preparation Sample->HPLC Detector UV Detector (254 nm) HPLC->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for HPLC-UV analysis.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For ultra-trace level quantification and unambiguous identification, an LC-MS/MS method is indispensable. This section provides a detailed protocol and the underlying principles for the analysis of this compound.

Rationale for LC-MS/MS Method Development

The LC-MS/MS method offers superior sensitivity and selectivity compared to HPLC-UV. Electrospray ionization (ESI) in positive ion mode is chosen as it is highly effective for the ionization of polar, nitrogen-containing compounds.[5] The method relies on Multiple Reaction Monitoring (MRM) for quantification, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored. This provides a high degree of certainty in the identification and quantification of the analyte, even in complex matrices. The chromatographic conditions are optimized to ensure good peak shape and separation from matrix components to minimize ion suppression.

Predicted Mass Spectral Fragmentation

Understanding the fragmentation of the analyte is key to selecting the appropriate MRM transitions. Based on the fragmentation patterns of similar pyrimidine derivatives, the primary fragmentation is expected to involve the loss of small neutral molecules from the pyrimidine ring or the substituents.[6]

  • Precursor Ion ([M+H]⁺): For this compound (C₅H₇ClN₄, MW=158.59), the protonated molecule will have an m/z of approximately 159.6.

  • Predicted Product Ions: Fragmentation may involve the loss of HCN, NH₃, or cleavage of the methyl group. The exact fragmentation pattern should be confirmed by infusing a standard solution of the analyte into the mass spectrometer.

LC-MS/MS Protocol

1. Instrumentation:

  • LC system coupled to a triple quadrupole or ion trap mass spectrometer with an ESI source.

2. Reagents and Standards:

  • As per HPLC method, with the exception of using formic acid instead of phosphate buffer for MS compatibility.

  • Formic acid (LC-MS grade)

3. Preparation of Solutions:

  • Mobile Phase A (Aqueous): 0.1% Formic acid in water.

  • Mobile Phase B (Organic): 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v) with 0.1% formic acid.

  • Standard and Sample Solutions: Prepared as described in the HPLC section, using the LC-MS diluent.

4. LC and MS Conditions:

Liquid Chromatography:

ParameterCondition
Column C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min: 5% B0.5-3 min: 5% to 95% B3-4 min: 95% B4-4.1 min: 95% to 5% B4.1-5 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (Triple Quadrupole):

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions To be determined by infusion of standard
Collision Energy To be optimized for each transition

5. Data Analysis:

  • Optimize MRM transitions and collision energies by infusing a standard solution of this compound.

  • Quantify the analyte using the peak area from the selected MRM transition and a calibration curve prepared from standard solutions.

Visualization of LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Extraction Extraction/ Dilution Filtration Filtration Extraction->Filtration LC_System UPLC/HPLC System Filtration->LC_System ESI ESI Source (Positive Ion) LC_System->ESI MS1 Q1: Precursor Ion Selection ESI->MS1 MS2 Q2: Fragmentation (CID) MS1->MS2 MS3 Q3: Product Ion Monitoring MS2->MS3 MRM_Data MRM Data Acquisition MS3->MRM_Data Quant Quantification MRM_Data->Quant

Caption: Workflow for LC-MS/MS analysis.

Part 3: Method Validation and System Suitability

For reliable and reproducible results, both the HPLC and LC-MS/MS methods must be validated according to established guidelines (e.g., ICH Q2(R1)).

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability:

Before and during sample analysis, system suitability tests should be performed to ensure the chromatographic system is performing adequately. Key parameters include:

  • Tailing factor: Should be ≤ 2.0.

  • Theoretical plates: Should be > 2000.

  • Relative standard deviation (RSD) of replicate injections: Should be ≤ 2.0%.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quality control and LC-MS/MS offering superior sensitivity and specificity for trace-level analysis and in complex matrices. Proper method validation is essential to ensure the generation of high-quality, defensible data.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). Pharmaceutical Chemistry Journal, 41(5), 26-34.
  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives. (2006). Journal of the American Society for Mass Spectrometry, 17(10), 1415-1426.
  • 5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE. (n.d.). precisionFDA.
  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010). Analytical and Bioanalytical Chemistry, 397(3), 1247-1256.
  • UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-methylamino-L-alanine in Human Urine. (2021). Journal of Chromatography B, 1167, 122557.
  • 2,4-Diamino-6-chloropyrimidine. (n.d.). PubChem.
  • Pyrimethamine - Impurity B. (n.d.). Pharmaffiliates.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). ResearchGate.

Sources

Application Notes and Protocols for the Antiviral Evaluation of 6-Chloro-n4-methylpyrimidine-2,4-diamine

Unlocking the Therapeutic Potential of 6-Chloro-n4-methylpyrimidine-2,4-diamine in Oncology: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Oncology Research

In the landscape of targeted cancer therapy, the pyrimidine scaffold has emerged as a privileged structure, forming the backbone of numerous clinically successful kinase inhibitors. Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of a wide range of protein kinases has made it a focal point for drug discovery efforts. Within this important class of molecules, 6-Chloro-n4-methylpyrimidine-2,4-diamine represents a versatile chemical entity with significant potential for the development of novel anti-cancer agents. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and experimental protocols to facilitate the exploration of this compound and its analogs in cancer research. We will delve into its hypothesized mechanism of action, focusing on the inhibition of Cyclin-Dependent Kinases (CDKs), and provide practical, field-proven methodologies for its characterization.

Hypothesized Mechanism of Action: Targeting the Engine of Cell Proliferation

Dysregulation of the cell cycle is a hallmark of cancer, and CDKs are the master regulators of this fundamental process.[1][2] The 2,4-diaminopyrimidine core, a key feature of this compound, is a well-established pharmacophore for potent CDK inhibition.[3] The amino groups at the C2 and C4 positions of the pyrimidine ring are critical for forming hydrogen bonds with the hinge region of the kinase domain, a characteristic interaction for many ATP-competitive inhibitors.[4] The N4-methyl group can provide additional potency and selectivity, while the chloro group at the C6 position serves as a crucial synthetic handle for further chemical modifications to optimize the compound's properties.

Based on extensive structure-activity relationship (SAR) studies of analogous compounds, it is hypothesized that this compound acts as an ATP-competitive inhibitor of one or more members of the CDK family, such as CDK2, CDK4/6, or CDK7.[1][4] By occupying the ATP binding site, the compound prevents the phosphorylation of key substrates, leading to cell cycle arrest and the induction of apoptosis in cancer cells.

Visualizing the Mechanism: Inhibition of the CDK-Regulated Cell Cycle

The following diagram illustrates the central role of CDKs in cell cycle progression and the proposed point of intervention for this compound.

CDK-Regulated Cell Cycle Inhibition Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD induces synthesis CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_E CDK2 CyclinE->CDK2_E activates DNA_rep DNA Replication CDK2_E->DNA_rep initiates CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 activates Mitosis Mitosis CDK1->Mitosis drives Inhibitor 6-Chloro-n4-methyl- pyrimidine-2,4-diamine Inhibitor->CDK46 inhibits Inhibitor->CDK2_E inhibits Inhibitor->CDK2_A inhibits Inhibitor->CDK1 inhibits

Caption: Proposed mechanism of this compound as a pan-CDK inhibitor, leading to cell cycle arrest.

Quantitative Analysis: Potency and Selectivity of Representative 2,4-Diaminopyrimidine Analogs

While specific inhibitory data for this compound is not yet widely published, the following table presents the half-maximal inhibitory concentrations (IC50) for several analogous 2,4-diaminopyrimidine-based compounds against various CDKs. This data illustrates the potential potency and selectivity profile that can be achieved with this chemical scaffold.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 22 CDK77.21[1]
Ribociclib CDK410[5]
CDK639[5]
PF-06873600 CDK20.1 (Ki)[6]
CDK41.2 (Ki)[6]
CDK60.1 (Ki)[6]
R547 (Compound 39) CDK11 (Ki)[3]
CDK23 (Ki)[3]
CDK41 (Ki)[3]

Note: The data presented are for analogous compounds and should be used as a reference to guide the investigation of this compound. Ki values represent the inhibition constant.

Experimental Protocols: A Step-by-Step Guide to Characterization

The following protocols provide a robust framework for the initial characterization of this compound as a potential anti-cancer agent.

Protocol 1: Cell Viability Assay (MTT Assay)

This colorimetric assay is a fundamental first step to assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO at the same concentration as the highest compound concentration) and untreated controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This biochemical assay directly measures the ability of the compound to inhibit the activity of a specific kinase.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay. A terbium-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's ATP pocket. When the tracer is bound, FRET occurs. An inhibitor that displaces the tracer will disrupt FRET, leading to a decrease in the TR-FRET signal.

Materials:

  • Recombinant CDK of interest (e.g., CDK2/Cyclin A)

  • LanthaScreen™ Tb-anti-GST Antibody

  • Kinase Tracer 236

  • This compound

  • Kinase buffer

  • 384-well plates

  • TR-FRET-capable plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the compound in kinase buffer. Prepare a mixture of the kinase and the terbium-labeled antibody. Prepare the fluorescently labeled tracer.

  • Assay Assembly: In a 384-well plate, add the compound dilutions, followed by the kinase/antibody mixture.

  • Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the compound to bind to the kinase.

  • Tracer Addition: Add the fluorescently labeled tracer to all wells.

  • Final Incubation: Incubate for another specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the tracer and 495 nm for terbium).

  • Data Analysis: Calculate the emission ratio and plot the dose-response curve to determine the IC50 value for kinase inhibition.

Visualizing the Workflow: From Compound to Candidate

The following diagram outlines the general workflow for the preclinical evaluation of a novel kinase inhibitor like this compound.

Inhibitor_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem_assay Biochemical Assays (e.g., Kinase Inhibition) cell_based_assay Cell-Based Assays (e.g., Cell Viability, Apoptosis) biochem_assay->cell_based_assay target_validation Target Engagement & Validation (e.g., Western Blot for p-Rb) cell_based_assay->target_validation lead_opt Lead Optimization target_validation->lead_opt pk_pd Pharmacokinetics & Pharmacodynamics efficacy Xenograft Efficacy Studies pk_pd->efficacy toxicology Toxicology Studies efficacy->toxicology candidate Preclinical Candidate toxicology->candidate start 6-Chloro-n4-methyl- pyrimidine-2,4-diamine start->biochem_assay lead_opt->biochem_assay Iterative SAR lead_opt->pk_pd

Caption: A generalized workflow for the preclinical development of a novel kinase inhibitor.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel kinase inhibitors for cancer therapy. Its 2,4-diaminopyrimidine core is a validated pharmacophore for potent CDK inhibition, and the chloro-substituent offers a versatile handle for synthetic elaboration to optimize potency, selectivity, and pharmacokinetic properties. The protocols and conceptual framework provided in this document are intended to empower researchers to unlock the full therapeutic potential of this and related compounds. Future investigations should focus on comprehensive kinase profiling to identify the primary target(s), elucidation of the precise mechanism of action in relevant cancer models, and optimization of the chemical structure to enhance its drug-like properties.

References

  • Malumbres, M. & Barbacid, M. Cell cycle, CDKs and cancer: a changing paradigm. Nat Rev Cancer1, 153–166 (2009).
  • Asghar, U., Witkiewicz, A. K., Turner, N. C. & Knudsen, E. S. The history and future of targeting cyclin-dependent kinases in cancer therapy. Nat Rev Drug Discov14, 130–146 (2015).
  • S. F. El-Mekkawy, A. M. El-Naggar, E. R. El-Sawy, and N. A. Khalil, “Development of CDK4/6 Inhibitors: A Five Years Update,” Molecules, vol. 26, no. 5, p. 1488, Mar. 2021.
  • “IC 50 Values of CDK4/6 Inhibitors | Download Table.” ResearchGate.
  • Chu, X.-J. et al. Discovery of 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (R547), a Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity. J. Med. Chem.49, 6549–6560 (2006).
  • Zhang, T. et al. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Med. Chem. Lett. (2024).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-n4-methylpyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Chloro-n4-methylpyrimidine-2,4-diamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and cost-effective route is a two-stage process. First, the precursor 2,4-diamino-6-chloropyrimidine (DACP) is synthesized. This is followed by a selective methylation step to introduce a methyl group onto the N4-amino substituent.

Q2: Why is the synthesis of the 2,4-diamino-6-chloropyrimidine (DACP) precursor often problematic?

The synthesis of DACP, typically via chlorination of 2,4-diamino-6-hydroxypyrimidine (DAHP) with phosphorus oxychloride (POCl₃), presents several challenges. These include harsh reaction conditions, the potential for low yields, and a difficult work-up process due to the formation of phosphoric acid byproducts, which can complicate product isolation.[1] Several patents focus on optimizing this step to improve yield and simplify purification.[2][3]

Q3: What is the primary challenge in the final N-methylation step?

The core challenge is regioselectivity . The DACP molecule has multiple nucleophilic sites: the two exocyclic amino groups (at C2 and C4) and the ring nitrogen atoms. The goal is to selectively methylate the amino group at the C4 position (N4) without significant methylation at the C2-amino group or the ring nitrogens. Achieving this selectivity is critical for obtaining a high purity product and a good yield.

Q4: Which analytical techniques are recommended for monitoring reaction progress and final product purity?

For reaction monitoring, Thin Layer Chromatography (TLC) is effective for visualizing the consumption of starting material and the appearance of the product. For final product analysis and purity assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are essential.[3][4]

Troubleshooting Guide: Stage 1 - DACP Synthesis

This section addresses common issues encountered during the chlorination of 2,4-diamino-6-hydroxypyrimidine (DAHP) to produce 2,4-diamino-6-chloropyrimidine (DACP).

Workflow: Synthesis of 2,4-Diamino-6-chloropyrimidine (DACP)

cluster_0 Step 1: DAHP Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Work-up & Isolation Guanidine Guanidine HCl DAHP 2,4-diamino-6-hydroxypyrimidine (DAHP) Guanidine->DAHP EtCyanoacetate Ethyl Cyanoacetate EtCyanoacetate->DAHP Base Base (e.g., NaOMe) Base->DAHP Solvent Solvent (e.g., MeOH) Solvent->DAHP POCl3 POCl₃ DAHP->POCl3 Heat (e.g., 97-105°C) DACP_HCl DACP Hydrochloride POCl3->DACP_HCl Quench Quench (e.g., Alcohol) DACP_HCl->Quench Neutralize Neutralize (e.g., NH₄OH) Quench->Neutralize DACP_FreeBase Pure DACP Neutralize->DACP_FreeBase

Caption: Overall workflow for the synthesis of the DACP intermediate.

Problem 1: Low Yield (<70%) in the Chlorination Step

Cause: This is a frequent issue and can be attributed to several factors including incomplete reaction, product degradation during work-up, or inefficient product isolation.

Solution:

  • Reaction Conditions: Ensure the reaction temperature is sufficiently high (typically 95-105°C) and the reaction is run for an adequate duration (e.g., 6-17 hours) to drive the conversion.[3][5] Monitor the reaction by TLC until the DAHP starting material is fully consumed.

  • Quenching Method: The traditional method of quenching the reaction mixture with ice water is often inefficient and can lead to large volumes of acidic waste. A superior method is to first distill the excess POCl₃ under reduced pressure, cool the residue, and then slowly add an alcohol like ethanol or methanol.[3][4] This method is safer and converts the remaining phosphorus byproducts into phosphate esters, which simplifies isolation. The product precipitates as the hydrochloride salt, which can be easily filtered.[3][4]

  • pH Control During Neutralization: When isolating the free base from its hydrochloride salt, precise pH control is critical. After dissolving the DACP hydrochloride in water, neutralization with a base (e.g., ammonia water) should target a pH of 6-7 for optimal precipitation and yield.[3] Adjusting to a highly basic pH can sometimes lead to solubility issues or degradation.

ParameterTraditional Method (Water Quench)Optimized Method (Alcohol Quench)Reference
Quenching Agent Ice WaterEthanol or Methanol[3],[4]
Initial Product Form Dissolved in acidic solutionPrecipitated Hydrochloride Salt[3]
Work-up Complexity High (large volume extraction)Low (filtration)[1],[4]
Typical Yield Can be as low as 31%Often >80%[2],[3]

Problem 2: Formation of a Thick, Unstirrable Slurry During Reaction

Cause: The starting material, DAHP, has limited solubility in POCl₃. As the reaction proceeds, the physical state of the mixture can change.

Solution:

  • Sufficient Reagent: Use a sufficient excess of POCl₃ to act as both the reagent and the solvent, ensuring the mixture remains stirrable. A common ratio is approximately 4-6 mL of POCl₃ per gram of DAHP.[3][5]

  • Mechanical Stirring: For larger scale reactions, ensure robust mechanical stirring is in place to maintain homogeneity.

  • Catalyst Addition: Some procedures report the use of a catalyst like diisopropylethylamine to improve the reaction, which may also help with solubility and reaction rate.[2]

Troubleshooting Guide: Stage 2 - Selective N4-Methylation

This stage requires careful control to ensure the methyl group is added to the correct nitrogen atom.

Potential Methylation Products

Caption: The challenge of achieving selective N4-methylation over other possible sites.

Problem 1: Low Selectivity - Formation of a Mixture of Isomers

Cause: The N2 and N4 amino groups have similar, but not identical, reactivity. The choice of base, solvent, and methylating agent can influence which site is preferentially methylated.

Solution:

  • Understanding Nucleophilicity: The N4-amino group is generally considered slightly more nucleophilic than the N2-amino group in similar diaminopyrimidine systems due to electronic effects from the ring nitrogens. The goal is to exploit this small difference.

  • Choice of Base and Solvent: Using a bulky, non-nucleophilic base can help favor deprotonation of the less sterically hindered amino group. A common strategy for selective N-alkylation involves using a strong but hindered base like sodium hydride (NaH) in an aprotic polar solvent such as THF or DMSO.[5][6] The solvent can play a role in mediating the reactivity of the resulting anion.

  • Controlled Addition of Methylating Agent: Use a slight excess (1.0-1.2 equivalents) of the methylating agent (e.g., methyl iodide or dimethyl sulfate). Add the agent slowly at a reduced temperature (e.g., 0-10°C) to control the reaction rate and minimize over-methylation and side reactions. After the addition, the reaction can be allowed to warm to room temperature.

  • Protection Strategy (Advanced): For maximum selectivity, though more synthetically demanding, a protection-deprotection strategy could be employed. One could selectively protect the more reactive amino group (if known), methylate the remaining one, and then deprotect. For example, BOC-protection of an amino group can allow for selective methylation of another.[6]

Problem 2: Polymethylation

Cause: The newly formed secondary amine (the N4-methyl product) can be deprotonated and react again with the methylating agent, leading to the formation of an N4,N4-dimethyl product. The other amino group can also be methylated.

Solution:

  • Stoichiometry: Strictly control the stoichiometry. Do not use a large excess of the methylating agent or the base.

  • Temperature Control: Running the reaction at a lower temperature can significantly reduce the rate of the second methylation, improving selectivity for the mono-methylated product.

Problem 3: Low Conversion of DACP Starting Material

Cause: The base may not be strong enough to effectively deprotonate the amino group, or the methylating agent may be degraded or consumed by side reactions.

Solution:

  • Base Strength: Ensure the base is sufficiently strong. Sodium hydride (NaH) is generally effective.[6] Ensure the NaH is fresh and has not been passivated by atmospheric moisture.

  • Anhydrous Conditions: The reaction is highly sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous. Water will quench the base and can react with the methylating agent.

  • Reaction Time: Allow sufficient reaction time. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.

Recommended Experimental Protocols

Protocol 1: Optimized Synthesis of 2,4-diamino-6-chloropyrimidine (DACP)[3][4]
  • To a three-necked flask equipped with a reflux condenser and mechanical stirrer, add 2,4-diamino-6-hydroxypyrimidine (1 eq., e.g., 12.6 g).

  • Carefully add phosphorus oxychloride (POCl₃) (approx. 4.2 eq., e.g., 53.5 g).

  • Heat the mixture to 105°C and stir for 6 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture and remove excess POCl₃ by vacuum distillation.

  • Cool the residue to 30-40°C. Slowly and carefully add ethanol (e.g., 37 mL) dropwise. An exothermic reaction will occur.

  • After the addition is complete, heat the mixture to reflux for 2 hours.

  • Cool the mixture, and add an organic solvent like ethyl acetate (e.g., 96 mL) to aid precipitation.

  • Stir for 2 hours at a cool temperature, then filter the resulting precipitate to collect the DACP hydrochloride salt.

  • To obtain the free base, dissolve the hydrochloride salt in water (e.g., 40 mL), heat to 70°C, and neutralize with ammonia water to a pH of 6-7.

  • Extract the aqueous solution with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure DACP product.

Protocol 2: Selective N4-Methylation of DACP
  • In an oven-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0°C.

  • In a separate flask, dissolve DACP (1.0 eq.) in anhydrous THF (or DMSO for better solubility) and add it dropwise to the NaH suspension.

  • Stir the mixture at 0°C for 30-60 minutes to allow for deprotonation.

  • Slowly add methyl iodide (MeI, 1.05 eq.) dropwise, maintaining the temperature at 0°C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to separate the desired N4-methyl isomer from starting material and other isomers.

References
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
  • Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. PrepChem.com.
  • Preparation method of 2, 4-diamino-6-chloropyrimidine. Patsnap.
  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. Google Patents.
  • EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Google Patents.
  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate.
  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Semantic Scholar.
  • EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents. Google Patents.
  • A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. European Patent Office.
  • Method for synthesizing 2,4-diamino-6-chloropyrimidine. Patsnap.
  • A Riboflavin-Derived Flavinium Salt Mediates Chemoselective Methylation Reactions. Wiley Online Library.
  • Preparation method of 2, 4-diamino-6-chloropyrimidine. Patsnap.
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health (NIH).
  • Optimization of Quantitative MGMT Promoter Methylation Analysis Using Pyrosequencing and Combined Bisulfite Restriction Analysis. National Institutes of Health (NIH).
  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate.
  • On the selective N-methylation of BOC-protected amino acids. National Institutes of Health (NIH).
  • Cost-effective solutions for high-throughput enzymatic DNA methylation sequencing. PLOS Genetics.
  • 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. National Institutes of Health (NIH).
  • Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors. National Institutes of Health (NIH).
  • PRODUCT WISE 1. 2, 4-DIAMINO-6-CHLORO PYRIMIDINE-3-OXIDE (MINOXIDILE INTERMEDIATE) LIST OF RAW MATERI. Environment Clearance.

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Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) on Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) on chloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical reaction in their synthetic workflows. The pyrimidine core is a privileged scaffold in medicinal chemistry, and its functionalization via SNAr is a cornerstone of modern drug discovery.[1] However, like any powerful chemical transformation, it can present challenges.

This document provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during experimentation. We will delve into the causality behind experimental choices, ensuring that every troubleshooting step is grounded in solid chemical principles.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My SNAr reaction is showing low or no conversion. What are the primary factors to investigate?

A1: Low or no conversion in SNAr reactions on chloropyrimidines typically points to one or more of the following factors: insufficient substrate activation, poor nucleophilicity, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Substrate Reactivity: The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack.[1][2][3] The positions of the chloro-substituents are critical. Generally, the reactivity order for displacement is C4 > C2 > C5.[4][5] The presence of additional electron-withdrawing groups (e.g., -NO2, -CN, -CF3) on the ring, particularly ortho or para to the leaving group, will significantly enhance the reaction rate by stabilizing the negatively charged Meisenheimer intermediate.[6][7][8] If your substrate lacks these features, you may need to employ more forcing conditions.

  • Nucleophile Strength: The reaction rate is directly proportional to the strength of the nucleophile. If you are using a weak nucleophile (e.g., a neutral amine, an alcohol), consider converting it to its more nucleophilic conjugate base (an amide or alkoxide) using a suitable non-nucleophilic base.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature often improves conversion. However, be mindful of potential decomposition of starting materials or products.[9]

    • Solvent: Polar aprotic solvents like DMF, DMSO, NMP, or THF are generally preferred as they can stabilize the charged Meisenheimer intermediate.[9][10]

    • Base: For reactions involving nucleophiles that require deprotonation (like amines or alcohols), the choice of base is crucial. Use a non-nucleophilic, sterically hindered base (e.g., DIPEA, DBU) to avoid it competing with your primary nucleophile.[9] In some cases, strong, non-nucleophilic bases like LiHMDS may be required.[9]

Q2: I am observing a mixture of regioisomers (e.g., substitution at C2 and C4). How can I improve selectivity?

A2: Achieving high regioselectivity is a common challenge, especially with di- or tri-chlorinated pyrimidines. The inherent electronic properties of the pyrimidine ring favor substitution at the C4 (and C6) position over the C2 position.[5] However, this can be influenced by several factors.

Controlling Regioselectivity:

  • Electronic Effects: The presence of other substituents on the pyrimidine ring can dramatically alter the regioselectivity. Electron-donating groups at C6 can sometimes favor C2 substitution.[11] Conversely, electron-withdrawing groups at C5 strongly direct substitution to the C4 position.[8] Quantum mechanics calculations can be a predictive tool for understanding these sensitivities.[11][12]

  • Steric Hindrance: A bulky substituent at the C5 position can sterically hinder attack at the C4 position, potentially leading to increased substitution at C2.[12] Similarly, a very bulky nucleophile may exhibit different selectivity compared to a smaller one.

  • Nature of the Nucleophile: In specific cases, the nucleophile itself can direct the reaction. For instance, with 2-MeSO2-4-chloropyrimidine, amine nucleophiles typically react at C4, while alkoxides and formamide anions selectively substitute at C2 due to hydrogen bonding interactions with the sulfone group.[13][14]

  • Temperature Control: In some systems, the kinetic and thermodynamic products may differ. Running the reaction at a lower temperature might favor the formation of a single isomer.

Q3: My reaction is producing a significant amount of a hydroxypyrimidine byproduct. How can this be prevented?

A3: The formation of hydroxypyrimidines is a clear indication of water contamination in your reaction, leading to hydrolysis of the chloropyrimidine.

Minimizing Hydrolysis:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use of anhydrous solvents is critical.[9]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[9]

  • Dry Glassware: All glassware should be oven-dried and cooled under an inert atmosphere before use.[9]

Q4: How can I control the reaction to favor mono-substitution over di- or tri-substitution on a polychlorinated pyrimidine?

A4: To favor mono-substitution and prevent over-reaction, precise control over stoichiometry and reaction conditions is essential.

Strategies for Mono-substitution:

  • Stoichiometry: Use a controlled amount of the nucleophile, typically 1.0 to 1.2 equivalents relative to the chloropyrimidine.[9]

  • Slow Addition: Adding the nucleophile slowly to the reaction mixture can help maintain a low concentration of the nucleophile, thus favoring mono-substitution.[9]

  • Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further substitution.[9]

  • Temperature Control: Avoid excessively high temperatures, which can accelerate the rate of subsequent substitutions.[9]

II. Mechanistic Insights & Visual Guides

The SNAr reaction on chloropyrimidines proceeds via a two-step addition-elimination mechanism.[1] The nucleophile first attacks the electron-deficient carbon bearing the chloro substituent, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6][7] The aromaticity of the ring is then restored by the elimination of the chloride leaving group.

Caption: General SNAr mechanism on a chloropyrimidine.

Troubleshooting Decision Workflow

When faced with a problematic reaction, a systematic approach is key. The following workflow can guide your troubleshooting process.

Troubleshooting_Workflow start Low/No Conversion check_conditions Verify Reaction Conditions (Temp, Solvent, Time) start->check_conditions side_products Side Products Observed? start->side_products check_reagents Assess Reagent Quality (Anhydrous? Purity?) check_conditions->check_reagents increase_temp Increase Temperature check_reagents->increase_temp stronger_nu Use Stronger Nucleophile or Add Base increase_temp->stronger_nu No reaction_ok Reaction Successful increase_temp->reaction_ok Yes change_solvent Change to Higher-Boiling Polar Aprotic Solvent stronger_nu->change_solvent change_solvent->reaction_ok hydrolysis Hydrolysis? (Hydroxypyrimidine) side_products->hydrolysis Yes over_reaction Over-reaction? (Di/Tri-substitution) side_products->over_reaction No dry_reagents Rigorously Dry Solvents & Reagents hydrolysis->dry_reagents control_stoich Control Stoichiometry & Slow Addition over_reaction->control_stoich dry_reagents->reaction_ok control_stoich->reaction_ok

Caption: Decision workflow for troubleshooting SNAr reactions.

III. Experimental Protocols & Data

General Protocol for SNAr with an Amine Nucleophile

This protocol provides a general starting point. Optimization may be required based on the specific substrate and nucleophile.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the chloropyrimidine (1.0 equiv).

  • Reagent Addition: Add anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate). Add the amine nucleophile (1.1 equiv) followed by a non-nucleophilic base (e.g., DIPEA, 1.5 equiv).

  • Reaction: Stir the mixture at the desired temperature (room temperature to 120 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Solvent Properties Table

The choice of solvent is critical for a successful SNAr reaction. Below is a table of common solvents and their relevant properties.

SolventAbbreviationBoiling Point (°C)Dielectric Constant (ε)Notes
N,N-DimethylformamideDMF15337Excellent for stabilizing charged intermediates.
Dimethyl sulfoxideDMSO18947High boiling point, excellent solvating power.
N-Methyl-2-pyrrolidoneNMP20232High boiling point, similar to DMF.
TetrahydrofuranTHF667.6Lower boiling point, good for milder conditions.
AcetonitrileACN8237.5Polar aprotic, can be effective.

IV. References

  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Available from: [Link].

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link].

  • Journal of Chemical Reviews. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available from: [Link].

  • Organic Chemistry Tutor. Nucleophilic Aromatic Substitution. Available from: [Link].

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link].

  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link].

  • Jordan Journal of Chemistry. Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview). Available from: [Link].

  • Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Available from: [Link].

  • WuXi AppTec. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available from: [Link].

  • ResearchGate. SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available from: [Link].

  • Journal of Chemical Reviews. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available from: [Link].

  • Pearson. Nucleophilic Aromatic Substitution. Available from: [Link].

  • Dalal Institute. Aromatic Nucleophilic Substitution. Available from: [Link].

  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link].

  • National Center for Biotechnology Information. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Available from: [Link].

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link].

  • National Center for Biotechnology Information. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Available from: [Link].

  • ResearchGate. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Available from: [Link].

  • National Center for Biotechnology Information. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Available from: [Link].

  • ResearchGate. Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available from: [Link].

  • Royal Society of Chemistry. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available from: [Link].

  • ResearchGate. Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Available from: [Link].

  • Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Available from: [Link].

  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available from: [Link].

  • Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Available from: [Link].

  • National Center for Biotechnology Information. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Available from: [Link].

  • WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available from: [Link].

  • National Center for Biotechnology Information. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Available from: [Link].

  • ACS Publications. Addition and substitution reactions of chloropyrimidines with lithium reagents. Available from: [Link].

  • YouTube. Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. Available from: [Link].

  • ResearchGate. Selective nucleophilic aromatic substitution to furnish.... Available from: [Link].

  • Royal Society of Chemistry. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Available from: [Link].

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Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis and optimization of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrimidine chemistry. The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, making the efficient synthesis of its derivatives a critical endeavor.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying principles that govern these reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions related to the synthesis of pyrimidine derivatives, providing concise answers and directing you to more detailed information within this guide.

Q1: My pyrimidine synthesis is giving a very low yield. What are the most common factors I should investigate?

A: Low yield is a frequent issue that can often be traced back to a few key factors. First, ensure you are using strict anhydrous conditions, as many reactions in pyrimidine synthesis are sensitive to moisture, which can lead to hydrolysis of intermediates or deactivation of catalysts.[4] Second, non-optimal reaction temperature, pressure, or time can result in incomplete reactions or product degradation.[5] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] Finally, incorrect stoichiometry of your reactants can lead to a low conversion of the limiting reagent.[5]

Q2: I'm observing multiple spots on my TLC, indicating the formation of side products. What are the likely culprits?

A: The formation of side products in pyrimidine synthesis often stems from the inherent reactivity of the pyrimidine ring and its precursors.[5] Common side reactions include dimerization, polymerization, or rearrangement.[5] A lack of regioselectivity, especially when synthesizing substituted pyrimidines, can also lead to a mixture of isomers.[5] The use of appropriate protecting groups can be crucial in directing the reaction to the desired position.[6][7] Additionally, in reactions involving alkylating or acylating agents, over-alkylation or acylation can occur if the stoichiometry and reaction time are not carefully controlled.[5]

Q3: Purification of my pyrimidine derivative is proving difficult. What are the best practices?

A: The purification of pyrimidine derivatives, especially polar ones, can be challenging due to the presence of impurities with similar physicochemical properties.[5][8] The most common and effective purification techniques are recrystallization, flash column chromatography, and preparative HPLC.[9] For recrystallization, the key is to select a solvent or solvent system where your compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[9] In flash column chromatography, a systematic approach to solvent system selection using TLC is critical to achieve good separation.[9] For highly polar compounds or challenging separations, Hydrophilic Interaction Liquid Chromatography (HILIC) or preparative HPLC are often the methods of choice.[8]

Q4: My Suzuki-Miyaura coupling reaction on a chloropyrimidine is not working. What should I try?

A: Chloropyrimidines are known to be less reactive coupling partners in Suzuki-Miyaura reactions compared to their bromo or iodo counterparts.[10][11] Therefore, the choice of a highly active catalyst system is essential.[10] Modern palladium catalysts, often paired with bulky, electron-rich phosphine ligands, are generally more effective than traditional catalysts like Pd(PPh₃)₄.[1] A systematic screening of the catalyst, ligand, solvent, and base is the most effective approach to optimize the reaction.[10] Microwave irradiation can also be a powerful tool to improve yields and shorten reaction times for challenging couplings.[10][12]

Q5: I'm struggling with a Buchwald-Hartwig amination on an electron-deficient pyrimidine. What are the key considerations?

A: The lone pair on the pyrimidine's nitrogen atom can coordinate with the palladium catalyst, leading to its deactivation.[13] To circumvent this, employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos is often effective as they shield the palladium center.[13] If you are using a chloropyrimidine, which is less reactive, switching to the corresponding bromopyrimidine or using a highly active pre-catalyst system is recommended.[13]

Section 2: Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the synthesis of pyrimidine derivatives.

Problem: Low Yield or No Reaction

Low or no product formation is a frustrating but common issue. A systematic approach to troubleshooting is key.

Troubleshooting Workflow for Low Yield

start Low or No Product Formation reagent_quality Check Reagent Purity & Stoichiometry start->reagent_quality reaction_conditions Verify Reaction Conditions (Temp, Time) reagent_quality->reaction_conditions Reagents OK atmosphere Ensure Inert Atmosphere (N2/Ar) reaction_conditions->atmosphere Conditions Correct catalyst_activity Assess Catalyst/Ligand Activity atmosphere->catalyst_activity Atmosphere Inert solvent Screen Different Solvents catalyst_activity->solvent Catalyst Active base_strength Evaluate Base Strength/Solubility solvent->base_strength Solvent Screened result Improved Yield base_strength->result Base Optimized start Crude Product Mixture is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Flash Column Chromatography is_solid->column_chromatography No recrystallization->column_chromatography Unsuccessful success Pure Product recrystallization->success Successful prep_hplc Consider Preparative HPLC/HILIC column_chromatography->prep_hplc Unsuccessful column_chromatography->success Successful prep_hplc->success Successful failure Still Impure prep_hplc->failure Unsuccessful

Caption: Decision-making flowchart for purifying pyrimidine derivatives.

Detailed Purification Protocols:

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water) at room and elevated temperatures to find a suitable solvent where the compound is highly soluble when hot and sparingly soluble when cold. [9]2. Dissolution: Dissolve the crude compound in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. [9]5. Collection and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. [9]6. Drying: Dry the purified crystals under vacuum. [9] Protocol 2: General Procedure for Flash Column Chromatography

  • Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives your product a retention factor (Rf) of approximately 0.2-0.4 and good separation from impurities. [9]2. Column Packing: Pack a column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dry sample onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Section 3: In-depth Focus on Key Reactions

Optimizing Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for the functionalization of the pyrimidine core. [1]However, their success is highly dependent on the careful selection of reaction parameters.

Key Optimization Parameters for Cross-Coupling Reactions:

Parameter Considerations for Pyrimidine Derivatives Typical Conditions & Reagents Citation
Palladium Pre-catalyst For less reactive halides (e.g., chlorides), more active pre-catalysts are often required.Pd(PPh₃)₄, Pd₂(dba)₃, Buchwald's G2, G3, or G4 pre-catalysts.[1][13]
Ligand Bulky, electron-rich phosphine ligands are generally preferred to enhance catalytic activity and prevent catalyst inhibition by the pyrimidine nitrogen.XPhos, SPhos, RuPhos, Xantphos.[2][13]
Base The choice of base can significantly impact the reaction rate and yield.K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu.[2][14]
Solvent Aprotic polar solvents or mixtures with water are commonly used.Toluene, Dioxane, DMF, THF, Acetonitrile/Water.[2][15]
Temperature Reactions are often heated to facilitate oxidative addition and reductive elimination. Microwave heating can be beneficial.80-150 °C.[12][16][17]

Experimental Workflow for a Microwave-Assisted Suzuki-Miyaura Coupling

start Combine Reactants in Microwave Vial purge Purge with Inert Gas start->purge add_solvent Add Degassed Solvent purge->add_solvent microwave Microwave Irradiation (e.g., 100-150 °C, 10-30 min) add_solvent->microwave workup Aqueous Workup and Extraction microwave->workup purification Purify by Chromatography workup->purification product Final Product purification->product

Caption: A typical workflow for microwave-assisted Suzuki-Miyaura coupling of pyrimidine derivatives. [12]

References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
  • Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem.
  • Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a - ResearchGate.
  • Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Comparative Guide - Benchchem.
  • overcoming side reactions in pyrimidine synthesis - Benchchem.
  • The effect of reaction temperature on the synthesis of sugar-containing pyrimidine derivatives in continuous-flow microreactors - ResearchGate.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH.
  • Effect of temperature on the synthesis of... | Download Scientific Diagram - ResearchGate.
  • Technical Support Center: Synthesis of Pyrimidine Derivatives - Benchchem.
  • Effect of solvent for the synthesis of pyrimidine derivative 3 b - ResearchGate.
  • "addressing challenges in the scale-up synthesis of pyrimidine compounds" - Benchchem.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
  • Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group - Organic & Biomolecular Chemistry (RSC Publishing).
  • A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling - Benchchem.
  • Pyrimidine: Definition, Structure & Synthesis - StudySmarter.
  • Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines - Benchchem.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - ACS Publications.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications.
  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - NIH.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.

Sources

Technical Support Center: Purification of 6-Chloro-n4-methylpyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Chloro-n4-methylpyrimidine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the purification of this key synthetic intermediate. Our focus is on not just what to do, but why you're doing it, ensuring a robust and reproducible purification strategy.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound, providing concise, scientifically-grounded answers.

Q1: What are the primary challenges in purifying this compound?

A1: The primary challenges stem from the molecule's physicochemical properties. As a heterocyclic amine, it possesses basic nitrogen atoms that can interact strongly with acidic stationary phases like standard silica gel, potentially leading to peak tailing, irreversible adsorption, or even degradation.[1] Furthermore, impurities from the synthesis, such as unreacted starting materials or over-alkylated byproducts, may have similar polarities, making separation by standard chromatographic techniques difficult.[2]

Q2: Which purification techniques are most suitable for this compound?

A2: The two most common and effective techniques are column chromatography and recrystallization .

  • Column Chromatography: This is a versatile method for separating the target compound from impurities with different polarities. Special considerations, such as using deactivated silica or modifying the mobile phase, are often necessary for aminopyrimidines.[1]

  • Recrystallization: This is an excellent technique for achieving high purity, especially as the final polishing step. Its success is highly dependent on selecting an appropriate solvent system where the compound's solubility is significantly different from that of the impurities at high and low temperatures.[3][4]

Q3: What are the likely impurities I need to remove?

A3: Impurities can originate from the starting materials or side reactions during synthesis. Common impurities in the N-alkylation of aminopyrimidines may include:

  • Unreacted 2,4-diamino-6-chloropyrimidine: The starting material for methylation.

  • Over-alkylated species: Such as 6-Chloro-N2,N4-dimethylpyrimidine-2,4-diamine.

  • Positional isomers: If the alkylation is not perfectly regioselective.

  • Reagents and byproducts: From the specific synthetic route employed.

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and for optimizing solvent systems for column chromatography.[5]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can provide high-resolution separation and accurate quantification of purity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any impurities present.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

II. Troubleshooting Guides

This section provides a systematic approach to resolving specific issues you may encounter during the purification of this compound.

A. Column Chromatography Troubleshooting

Issue 1: My compound is streaking or not eluting from a standard silica gel column.

Causality: The basic amine functional groups on your pyrimidine are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This acid-base interaction leads to strong adsorption, resulting in poor elution and band broadening (streaking). In some cases, the compound may decompose on the acidic silica surface.[2]

Solutions:

  • Mobile Phase Modification:

    • Add a Competing Base: Incorporate a small amount (0.5-2%) of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), into your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA). The competing base will preferentially interact with the acidic sites on the silica, allowing your compound to elute more cleanly.[1]

    • Use an Alcohol Modifier: Adding a small percentage of methanol or isopropanol to a less polar mobile phase (e.g., Dichloromethane) can also help to disrupt the strong interactions and improve elution.

  • Stationary Phase Modification:

    • Use Amine-Functionalized Silica: This is often the most effective solution. The stationary phase is pre-treated with amino groups, which masks the acidic silanols and provides a more inert surface for the separation of basic compounds.[1]

    • Use Deactivated Silica or Alumina: Neutral or basic alumina can be a good alternative to silica gel for highly basic compounds. Alternatively, you can use silica gel that has been "deactivated" with water.

Issue 2: Poor separation between my product and an impurity.

Causality: The polarity of your product and the impurity are too similar in the chosen solvent system, resulting in overlapping elution profiles.

Solutions:

  • Optimize the Solvent System:

    • Systematic TLC Analysis: Before running a column, screen a variety of solvent systems with different polarities and selectivities using TLC. Aim for an Rf value of ~0.2-0.4 for your target compound to achieve good separation on the column.[2]

    • Try Different Solvent Combinations: If a standard Hexane/Ethyl Acetate system fails, explore other combinations such as Dichloromethane/Methanol, Toluene/Acetone, or gradients involving these solvents. Different solvents interact with the analytes and stationary phase in unique ways, which can be exploited to enhance separation.

  • Improve Column Technique:

    • Dry Loading: If your compound has poor solubility in the initial mobile phase, consider "dry loading." This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully loading the resulting dry powder onto the top of your column. This technique often results in sharper bands and better separation.

    • Gradient Elution: Start with a low polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your compound, leaving more polar impurities behind.

Troubleshooting Workflow: Column Chromatography

start Problem with Column Chromatography streaking Compound Streaking or Not Eluting? start->streaking poor_sep Poor Separation? start->poor_sep No add_tea Add 1% Triethylamine to Mobile Phase streaking->add_tea Yes use_amine_silica Switch to Amine-Functionalized Silica or Alumina streaking->use_amine_silica Still an issue optimize_tlc Systematically Optimize Solvent System via TLC (Aim for Rf 0.2-0.4) poor_sep->optimize_tlc Yes end Successful Purification add_tea->end Resolved use_amine_silica->end Resolved dry_load Use Dry Loading Technique optimize_tlc->dry_load Still poor separation optimize_tlc->end Resolved gradient Implement Gradient Elution dry_load->gradient Still poor separation dry_load->end Resolved gradient->end Resolved

Caption: Troubleshooting decision tree for column chromatography.

B. Recrystallization Troubleshooting

Issue 1: My compound "oils out" instead of forming crystals.

Causality: The compound is coming out of solution at a temperature above its melting point in that specific solvent, or the solution is too supersaturated. This is common when the solubility of the compound changes too drastically with temperature in the chosen solvent.

Solutions:

  • Modify the Solvent System:

    • Use a Different Solvent: The chosen solvent may be too good a solvent. Select a solvent in which the compound has slightly lower solubility when hot.

    • Use a Co-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble, but is miscible with the good solvent) dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clarify, and then allow it to cool slowly. A common starting point for aminopyrimidines is an ethanol/water or methanol/water system.[3]

  • Adjust the Cooling Rate:

    • Cool Slowly: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first. Slower cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.

Issue 2: No crystals form, even after the solution has cooled completely.

Causality: The solution is not supersaturated, meaning there is too much solvent, or the activation energy for nucleation has not been overcome.

Solutions:

  • Induce Crystallization:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.[3]

    • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the solution. This will act as a template for further crystal growth.[3]

  • Increase Concentration:

    • Evaporate Solvent: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Allow it to cool again. Be careful not to evaporate too much solvent, which could cause the compound to crash out of solution impurely.[2]

Issue 3: The purified crystals are colored, but the pure compound should be colorless.

Causality: Colored impurities are co-crystallizing with your product because they have similar solubility profiles.

Solution:

  • Use Activated Charcoal: Before the cooling step, add a very small amount of activated charcoal (1-2% of the solute mass) to the hot solution. The charcoal will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal, and then allow the clear filtrate to cool and crystallize.[3] Caution: Adding charcoal to a boiling solution can cause it to froth violently. Always cool the solution slightly before adding charcoal.

III. Experimental Protocols

Protocol 1: Column Chromatography Purification

Objective: To purify crude this compound using flash column chromatography.

Methodology:

  • Solvent System Selection:

    • On a TLC plate, spot your crude material.

    • Develop the plate in various solvent systems. A good starting point is a mixture of Ethyl Acetate and Hexane.

    • Add 1% triethylamine (TEA) to the solvent system to prevent streaking.

    • The ideal system will give your product an Rf value of approximately 0.3.

  • Column Packing:

    • Select an appropriate size column (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and use gentle pressure to pack it uniformly, avoiding air bubbles.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution (recommended): Dissolve the crude material in a suitable solvent, add a small amount of silica gel (approx. 1-2 times the weight of the crude material), and evaporate the solvent under reduced pressure to get a dry, free-flowing powder.

    • Carefully add your sample to the top of the packed silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen mobile phase.

    • If using a gradient, start with a lower polarity mixture and gradually increase the polarity.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

Objective: To obtain high-purity, crystalline this compound.

Methodology:

  • Solvent Selection:

    • Place a small amount of your crude product in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and water) to each tube.

    • A good solvent will dissolve your compound when heated, but not at room temperature.[4]

    • If a single solvent is not ideal, test co-solvent systems (e.g., Ethanol/Water, Acetone/Hexane).[7][8]

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[2]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then heat it back to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold crystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

IV. Data Tables & Visualizations

Table 1: Common Recrystallization Solvents & Systems

Solvent/SystemTypeComments
Ethanol/WaterCo-solventA good starting point for polar, amine-containing compounds.[3]
IsopropanolSingle SolventOften provides good solubility differential between hot and cold.
Acetone/HexaneCo-solventEffective for moderately polar compounds.[7]
Ethyl AcetateSingle SolventCan be effective if impurities are significantly more or less polar.
TolueneSingle SolventUseful for less polar compounds; can lead to good crystal formation.

Purification Workflow Overview

crude Crude Product (Post-Workup) tlc_analysis TLC Analysis for Initial Purity Check crude->tlc_analysis purity_check Is the major spot >90% pure? tlc_analysis->purity_check column Column Chromatography (See Troubleshooting Guide) purity_check->column No recrystallize Recrystallization (See Troubleshooting Guide) purity_check->recrystallize Yes column->recrystallize Fractions >95% Pure purity_assessment Final Purity Assessment (HPLC, NMR, MS) recrystallize->purity_assessment final_product Pure Crystalline Product purity_assessment->final_product

Caption: General workflow for the purification of the target compound.

V. References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • McMurry, J. (2018). Amines and Heterocycles. In Organic Chemistry (9th ed.). Cengage Learning.

  • Reddit r/Chempros. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • SIELC Technologies. Separation of 2-Chloropyrimidine-4,5-diamine on Newcrom R1 HPLC column. [Link]

  • European Patent Office. (1992). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide (EP0295218B1).

  • West Bengal State University. CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. [Link]

  • Wang, F., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1486. [Link]

  • Jiang, B., et al. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine. (CN113754592A).

Sources

Technical Support Center: Enhancing the Stability of 6-Chloro-n4-methylpyrimidine-2,4-diamine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-n4-methylpyrimidine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in solution. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the challenges you might encounter during your experiments.

Introduction: Understanding the Stability Challenges

This compound is a key intermediate in the synthesis of various biologically active molecules.[1][2] Its stability in solution is paramount for obtaining reliable and reproducible results in experimental assays.[3] The primary challenge with this compound, and chloropyrimidines in general, is its susceptibility to degradation, primarily through hydrolysis and photodegradation.[4][5][6] This guide will provide a comprehensive overview of the factors influencing its stability and practical strategies to mitigate degradation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter when working with this compound in solution.

Question 1: I'm observing a decrease in the concentration of my compound in an aqueous solution over time. What is the likely cause and how can I prevent it?

Answer:

The most probable cause of concentration loss in an aqueous solution is hydrolysis . The chloro group at the 6-position of the pyrimidine ring can be displaced by a hydroxyl group from water, leading to the formation of an inactive and more polar pyrimidone byproduct.[4] The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution.

Causality: The pyrimidine ring is an electron-deficient system, making the carbon atom attached to the chlorine susceptible to nucleophilic attack by water. This reaction can be catalyzed by both acids and bases.

Mitigation Strategies:

  • pH Control:

    • Acidic Conditions: While strong acidic conditions (e.g., 6-12 N HCl) have been shown to selectively hydrolyze 2-chloropyrimidines while leaving the 6-chloro isomer relatively inert, milder acidic conditions can still promote hydrolysis of the 6-chloro position over time.[4] It is advisable to work at a neutral or slightly acidic pH (pH 4-6) to minimize hydrolysis. Buffering your solution can help maintain a stable pH.

    • Alkaline Conditions: Basic conditions will accelerate the hydrolysis of the chloro group. Avoid pH values above 7.

  • Temperature Control:

    • Hydrolysis is a chemical reaction that is accelerated by higher temperatures. Whenever possible, prepare and store your solutions at low temperatures (2-8 °C). For long-term storage, consider freezing the solution at -20 °C or -80 °C. However, perform freeze-thaw stability studies to ensure the compound does not degrade during this process.

  • Solvent Choice:

    • If your experimental protocol allows, consider using a non-aqueous or a mixed aqueous/organic solvent system. Protic solvents like water and alcohols can participate in hydrolysis. Aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred for stock solutions. When preparing working solutions in aqueous buffers, minimize the time the compound is in the aqueous environment before use.

Experimental Protocol: pH Optimization Study

To determine the optimal pH for your specific application, you can perform a simple stability study:

  • Prepare a series of buffered solutions at different pH values (e.g., pH 4, 5, 6, 7, and 8).

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Spike the compound from the stock solution into each buffered solution to a final desired concentration.

  • Incubate the solutions at your experimental temperature.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analyze the concentration of the parent compound and the formation of any degradation products using a suitable analytical method like HPLC-UV or LC-MS.

  • Plot the concentration of the parent compound versus time for each pH to determine the condition with the highest stability.

Question 2: My solution of this compound is changing color and I'm seeing unexpected peaks in my analysis. What could be happening?

Answer:

Color change and the appearance of new analytical peaks are often indicative of photodegradation . Pyrimidine derivatives can absorb UV light, which can lead to photochemical reactions and the formation of various photoproducts.[5][6][7]

Causality: The aromatic pyrimidine ring can be excited by UV and even visible light, leading to the formation of reactive excited states. These can then undergo various reactions, including dimerization, oxidation, or reaction with solvent molecules, resulting in degradation. Protonation of the pyrimidine ring can also influence its photostability.[5]

Mitigation Strategies:

  • Light Protection:

    • Always store solutions of this compound in amber vials or wrap the container with aluminum foil to protect it from light.

    • Conduct your experiments under subdued lighting conditions whenever possible.

  • Use of Photostabilizers:

    • In some formulations, the inclusion of UV absorbers or antioxidants can help to mitigate photodegradation. However, the compatibility and potential interference of these additives with your specific assay must be carefully evaluated.

Experimental Protocol: Photostability Assessment

  • Prepare two sets of solutions of your compound in your chosen solvent system.

  • Wrap one set of vials completely in aluminum foil (the "dark" control).

  • Expose the second set of vials to your typical laboratory lighting conditions or a controlled light source for a defined period.

  • At various time points, analyze aliquots from both the "dark" and "light-exposed" samples by HPLC-UV or LC-MS.

  • Compare the chromatograms to assess the extent of degradation and the formation of photoproducts.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Instability Observed (e.g., Conc. Decrease, Color Change) Check_Hydrolysis Suspect Hydrolysis? (Aqueous Solution) Start->Check_Hydrolysis Check_Photo Suspect Photodegradation? (Light Exposure) Start->Check_Photo Hydrolysis_Actions Implement Hydrolysis Mitigation: - Control pH (4-6) - Lower Temperature (2-8°C) - Use Aprotic Solvents Check_Hydrolysis->Hydrolysis_Actions Photo_Actions Implement Photodegradation Mitigation: - Use Amber Vials/Foil - Work in Subdued Light Check_Photo->Photo_Actions Analyze Re-analyze Stability Hydrolysis_Actions->Analyze Photo_Actions->Analyze Resolved Issue Resolved Analyze->Resolved Yes Further_Investigation Further Investigation: - Check for Oxidative Degradation - Evaluate Different Solvents/Additives Analyze->Further_Investigation No DegradationPathway cluster_main Primary Degradation Pathways Parent This compound Hydrolysis_Product 6-Hydroxy-n4-methylpyrimidine-2,4-diamine (Pyrimidone) Parent->Hydrolysis_Product Hydrolysis (H2O, pH, Temp) Photo_Products Various Photoproducts (e.g., Dimers, Oxidized Species) Parent->Photo_Products Photodegradation (Light)

Sources

Technical Support Center: Overcoming Reactivity Challenges with 6-Chloro-n4-methylpyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-n4-methylpyrimidine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering reactivity issues with this substrate in their synthetic endeavors. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the common challenges associated with this molecule and achieve your desired chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in my nucleophilic aromatic substitution (SNAr) reaction?

A1: The poor reactivity of this compound in SNAr reactions stems from the electronic properties of the pyrimidine ring. The two amino groups (-NH2 and -NHMe) are strong electron-donating groups. They increase the electron density of the pyrimidine ring, making it less electrophilic and therefore less susceptible to attack by nucleophiles. This deactivation of the ring often leads to sluggish or incomplete reactions under standard SNAr conditions. For a successful SNAr reaction, the aromatic ring needs to be electron-deficient, which is typically achieved by the presence of electron-withdrawing groups.[1][2]

Q2: I'm considering a palladium-catalyzed cross-coupling reaction. Which one is most likely to work?

A2: Palladium-catalyzed cross-coupling reactions are indeed the most effective methods for functionalizing this compound. The three most common and successful types are:

  • Suzuki-Miyaura Coupling: For forming carbon-carbon bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For forming carbon-nitrogen bonds with amines.

  • Sonogashira Coupling: For forming carbon-carbon bonds with terminal alkynes.

The choice of reaction depends on the specific bond you intend to form. All three have been successfully applied to chloropyrimidine substrates, though optimization is often necessary due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[3][4]

Q3: Does the N4-methyl group significantly impact the reactivity compared to a primary amine?

A3: The N4-methyl group has a modest electronic effect compared to the primary amino group at the 2-position. It is slightly more electron-donating than a primary amine, which can further contribute to the deactivation of the pyrimidine ring towards SNAr. In the context of palladium-catalyzed cross-coupling reactions, its steric bulk is minimal and unlikely to be a major hindrance. The primary electronic deactivation comes from the cumulative effect of both amino groups.

Troubleshooting Guides and Protocols

This section provides detailed troubleshooting guides and step-by-step protocols for the most common reactions attempted with this compound.

Guide 1: Nucleophilic Aromatic Substitution (SNAr)

While challenging, SNAr can sometimes be forced to proceed. Here’s how to troubleshoot a sluggish reaction:

Problem: Low to no conversion in an SNAr reaction with an amine or alcohol nucleophile.

Troubleshooting Workflow:

snar_troubleshooting start Low/No SNAr Conversion temp Increase Reaction Temperature (e.g., 80-150 °C, use sealed tube if necessary) start->temp Is reaction at RT? base Use a Stronger, Non-Nucleophilic Base (e.g., NaH, KHMDS for alcohols; DBU, Proton Sponge for amines) temp->base Still no improvement? solvent Switch to a High-Boiling Point, Polar Aprotic Solvent (e.g., DMF, DMSO, NMP) base->solvent Still low conversion? activation Consider In Situ Activation (e.g., N-nitroso group formation, though may not be compatible with all substrates) solvent->activation Still unreactive? alternative If all else fails, switch to a Palladium-Catalyzed Cross-Coupling Reaction activation->alternative suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex Ar-Pd(II)L₂(Cl) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ Base pd2_aryl_complex Ar-Pd(II)L₂(Ar') transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar' buchwald_cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex Ar-Pd(II)L(Cl) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination R₂'NH Base pd2_amido_complex Ar-Pd(II)L(NR₂') amine_coordination->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR₂'

Sources

Technical Support Center: Chlorination of Diaminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of diaminopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and optimize your experimental outcomes.

Introduction: The Challenge of Selective Chlorination

Diaminopyrimidines are a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a chlorine atom onto the pyrimidine ring is a key step in the synthesis of many of these molecules, serving as a versatile handle for further functionalization. However, the presence of two highly activating amino groups makes the pyrimidine ring electron-rich and susceptible to a variety of side reactions, turning a seemingly straightforward chlorination into a significant synthetic challenge.

This guide will provide practical, experience-driven advice to help you overcome these hurdles, ensuring high-yield, clean, and reproducible chlorination reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low to No Yield of the Desired Chloro-Diaminopyrimidine

Q: My chlorination of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃) is resulting in a low yield or complete recovery of the starting material. What are the likely causes and how can I fix this?

A: This is a very common issue that often points to several key experimental parameters. Let's break down the potential causes and solutions.

  • Insufficient Reaction Temperature and Time: The conversion of a hydroxypyrimidine to its chloro derivative using POCl₃ is mechanistically demanding and requires significant thermal energy to proceed.[1][2] Insufficient heating is a primary reason for incomplete reactions.

    • Troubleshooting:

      • Ensure your reaction temperature is consistently maintained, typically between 90-110 °C.[3][4][5] Some procedures even call for temperatures up to 160 °C in a sealed reactor for less reactive substrates.[1]

      • Increase the reaction time. While some protocols suggest a few hours, stubborn substrates may require prolonged heating (e.g., 12-24 hours).[4] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Reagent Quality and Stoichiometry: The purity and amount of POCl₃ are critical. Old or improperly stored POCl₃ can hydrolyze, reducing its efficacy. Using it as both a reagent and solvent (in large excess) is a common strategy to drive the reaction to completion.[1][2]

    • Troubleshooting:

      • Use freshly distilled or a newly opened bottle of POCl₃.

      • For laboratory-scale syntheses, using a significant excess of POCl₃ (e.g., 5-10 equivalents or as the solvent) is standard practice.[4][5] This ensures the reaction equilibrium is pushed towards the product.

  • Presence of Water: Water will rapidly quench POCl₃, rendering it inactive.

    • Troubleshooting:

      • Ensure your starting material is completely dry. Drying it under high vacuum or in a drying oven before the reaction is recommended.

      • Use oven-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Issue 2: Formation of Multiple Unidentified Byproducts

Q: My reaction is messy, showing multiple spots on the TLC plate that are not my starting material or desired product. What are these byproducts and how can I prevent their formation?

A: The formation of multiple byproducts is often indicative of over-chlorination, N-chlorination, or decomposition of the starting material or product.

  • Over-chlorination: The electron-rich diaminopyrimidine ring is susceptible to further chlorination, especially at elevated temperatures.[6]

    • Troubleshooting:

      • Carefully control the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction.

      • Reduce the reaction time. Once the starting material is consumed (as determined by TLC/LC-MS), proceed with the workup immediately.

  • N-Chlorination: The amino groups themselves can be chlorinated, leading to unstable N-chloro species that can decompose or lead to further side reactions.[7][8] This is a known phenomenon in the chlorination of other nitrogen-containing heterocycles.[9]

    • Troubleshooting:

      • The use of a tertiary amine base, such as pyridine or diisopropylethylamine (DIPEA), can sometimes mitigate this by acting as a catalyst and potentially influencing the reaction pathway.[1][10]

      • Careful control of stoichiometry and reaction conditions is key.

  • Ring Opening/Decomposition: At high temperatures and in the strongly acidic environment of POCl₃, the pyrimidine ring can be susceptible to degradation.

    • Troubleshooting:

      • Optimize the reaction temperature to the minimum required for the conversion of the starting material.

      • Consider alternative, milder chlorinating agents if decomposition is a persistent issue (see table below).

Issue 3: Difficult and Hazardous Reaction Workup

Q: The workup of my POCl₃ reaction is very exothermic and seems to be degrading my product. What is a safer and more effective workup procedure?

A: The quenching of excess POCl₃ is notoriously hazardous and must be performed with extreme caution. The standard method of slowly adding the reaction mixture to ice water can be difficult to control on a larger scale and the resulting acidic conditions can hydrolyze the chlorinated product back to the starting material.[1][4]

  • Hydrolysis of the Product: The chloro group on the pyrimidine ring is susceptible to nucleophilic attack by water, especially under acidic or basic conditions, which can lead to the reformation of the hydroxypyrimidine.[11][12]

    • Troubleshooting for a Safer and More Efficient Workup:

      • Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to room temperature. A significant portion of the excess POCl₃ can be removed under reduced pressure (distillation). This dramatically reduces the amount of reagent that needs to be quenched.[3][5]

      • Controlled Quenching:

        • Alcohol Quench: A safer alternative to quenching with water is the slow, dropwise addition of an alcohol like ethanol or methanol to the cooled reaction mixture.[3][5] This produces phosphate esters, which are generally less hazardous to handle than phosphoric acid.

        • Ice Water Quench (with caution): If quenching with water, add the reaction mixture very slowly to a vigorously stirred slurry of crushed ice.[4] Never add water to the reaction mixture. This must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

      • Neutralization and Extraction: After quenching, the acidic solution needs to be neutralized.

        • Slowly add a saturated solution of a weak base like sodium bicarbonate or sodium carbonate until the pH is neutral to slightly basic (pH 7-8).[1][4] Avoid strong bases like NaOH initially, as they can promote product hydrolysis.

        • Once neutralized, extract the product with an organic solvent like ethyl acetate.[4]

      • Purification: The crude product can then be purified by column chromatography or recrystallization.

Workflow Diagram: Troubleshooting Chlorination Reactions

G cluster_start Start: Chlorination Reaction cluster_analysis Reaction Outcome Analysis cluster_problems Problem Identification cluster_solutions_yield Solutions for Low Yield cluster_solutions_byproducts Solutions for Byproducts cluster_workup Workup & Purification start 2,4-Diamino-6-hydroxypyrimidine + POCl3 outcome Analyze Reaction Mixture (TLC/LC-MS) start->outcome low_yield Low/No Yield (Starting Material Recovered) outcome->low_yield Predominantly Starting Material byproducts Multiple Byproducts outcome->byproducts Complex Mixture good_conversion Good Conversion to Product outcome->good_conversion Clean Conversion increase_temp Increase Temperature (90-110 °C) Increase Reaction Time low_yield->increase_temp Troubleshoot reagent_quality Use Fresh/Distilled POCl3 Use Large Excess low_yield->reagent_quality Troubleshoot dry_conditions Ensure Anhydrous Conditions low_yield->dry_conditions Troubleshoot control_temp Optimize Temperature (Lower if possible) byproducts->control_temp Troubleshoot control_time Reduce Reaction Time byproducts->control_time Troubleshoot alt_reagents Consider Milder Reagents byproducts->alt_reagents Troubleshoot workup Proceed to Careful Workup: 1. Distill excess POCl3 2. Quench (e.g., EtOH) 3. Neutralize & Extract good_conversion->workup increase_temp->start Re-run Experiment reagent_quality->start Re-run Experiment dry_conditions->start Re-run Experiment control_temp->start Re-run Experiment control_time->start Re-run Experiment alt_reagents->start Re-run Experiment purify Purify Product (Chromatography/Recrystallization) workup->purify

Caption: Troubleshooting workflow for the chlorination of diaminopyrimidines.

Data & Protocols

Table 1: Comparison of Common Chlorinating Agents
ReagentTypical ConditionsAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Neat or in solvent, 90-110 °CInexpensive, powerful, widely used.[1][4]Harsh conditions, hazardous workup, can lead to byproducts.[1][6]
Phosphorus Pentachloride (PCl₅) / POCl₃ Often used as a mixtureCan be more effective for very unreactive substrates.Highly reactive, generates HCl gas, hazardous.
Sulfuryl Chloride (SO₂Cl₂) Inert solvent (e.g., CH₂Cl₂), often at room temp.Milder conditions.Can also act as a radical chlorinating agent, potential for different side reactions.
N-Chlorosuccinimide (NCS) Various solvents, often requires a catalyst.Milder, solid reagent, easier to handle.Can be less reactive, may require optimization.
Phosgene (COCl₂) or equivalents Requires a base, specialized setup.Can be used for specific transformations.[13]Extremely toxic, requires special handling procedures.
Experimental Protocol: General Procedure for the Chlorination of 2,4-Diamino-6-hydroxypyrimidine

Disclaimer: This is a general procedure and should be adapted and optimized for your specific substrate and scale. All work should be performed in a certified fume hood with appropriate PPE.

  • Preparation:

    • To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add 2,4-diamino-6-hydroxypyrimidine (1.0 eq).

    • Carefully add phosphorus oxychloride (5-10 eq. or as solvent) to the flask.[4][5]

  • Reaction:

    • Stir the resulting suspension and heat the reaction mixture to 95-105 °C.[3][5]

    • Maintain this temperature and stir for 6-17 hours. Monitor the reaction progress by taking small aliquots, quenching them carefully, and analyzing by TLC or LC-MS.[4][5]

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • (Optional but recommended) Remove the excess POCl₃ by distillation under reduced pressure.

    • Carefully and slowly, add the cooled reaction mixture dropwise to a vigorously stirred beaker of crushed ice.[4] Maintain the temperature of the ice slurry below 10 °C.

    • Once the addition is complete, slowly neutralize the acidic solution to pH 7-8 by the portion-wise addition of a solid or saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification:

    • Transfer the neutralized aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[4]

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[4]

    • Purify the crude 2,4-diamino-6-chloropyrimidine by silica gel column chromatography or recrystallization to obtain the final product.

Mechanistic Considerations

Understanding the potential reaction pathways is crucial for effective troubleshooting. The chlorination of a hydroxypyrimidine with POCl₃ is generally believed to proceed through an initial phosphorylation of the hydroxyl group, creating a good leaving group, which is then displaced by a chloride ion.

Diagram: Potential Side Reaction Pathways

G start 2,4-Diamino-6-hydroxypyrimidine reagent + POCl3, Heat start->reagent product Desired Product: 2,4-Diamino-6-chloropyrimidine reagent->product Desired Pathway side_reaction_1 Over-chlorination (Di- or Tri-chlorinated species) reagent->side_reaction_1 Side Reaction (Excessive Heat/Time) side_reaction_2 N-Chlorination (Unstable intermediates) reagent->side_reaction_2 Side Reaction side_reaction_3 Decomposition (Ring-opened fragments) reagent->side_reaction_3 Side Reaction (Harsh Conditions) hydrolysis Hydrolysis (Reversion to starting material) product->hydrolysis During Workup (Aqueous Acid/Base) hydrolysis->start

Caption: Competing reaction pathways in diaminopyrimidine chlorination.

References

  • Preparation method of 2, 4-diamino-6-chloropyrimidine. (2022). Patsnap.
  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.). Google Patents.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2022). MDPI.
  • Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol. (n.d.). ResearchGate.
  • Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.). Patsnap.
  • Pyrimidine: Definition, Structure & Synthesis. (2023). StudySmarter.
  • Pyrimidines, Purines and Azepines – synthesis, reactions and applications. (2021). YouTube.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). PMC - NIH.
  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? (2017). ResearchGate.
  • Deaminative chlorination bridges the wide availability of... (n.d.). ResearchGate.
  • Formation mechanism of chloropicrin from amines and free amino acids during chlorination: A combined computational and experimental study. (2025). ResearchGate.
  • Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. (2001). PubMed.
  • Deaminative chlorination of aminoheterocycles. (n.d.). ResearchGate.
  • Prebiotic synthesis of diaminopyrimidine and thiocytosine. (n.d.). PubMed.
  • The formation mechanism of chloropicrin from methylamine during chlorination: a DFT study. (2019). PubMed.
  • US20040054181A1 - Synthesis of chlorinated pyrimidines. (n.d.). Google Patents.
  • Chlorination - Wordpress. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Hydrolysis cascade from diaminopyrimidine (D) to C to U. (n.d.). ResearchGate.
  • N‑Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism. (n.d.). PMC - NIH.

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Technical Support Center: Scaling Up the Synthesis of 6-Chloro-n4-methylpyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-n4-methylpyrimidine-2,4-diamine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the scalable synthesis of this important chemical intermediate.

Synthetic Pathway Overview

The synthesis of this compound is typically approached as a two-stage process. First, the core intermediate, 2,4-diamino-6-chloropyrimidine, is synthesized. This is followed by a selective methylation of the N4-amino group. Each stage presents unique challenges, particularly when scaling up from laboratory to pilot or production scale.

Synthetic_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Selective Methylation Guanidine_HCl Guanidine HCl Hydroxypyrimidine 2,4-Diamino-6-hydroxypyrimidine Guanidine_HCl->Hydroxypyrimidine  Cyclization (NaOCH3) Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Hydroxypyrimidine  Cyclization (NaOCH3) Chloropyrimidine 2,4-Diamino-6-chloropyrimidine Hydroxypyrimidine->Chloropyrimidine  Chlorination (POCl3) Final_Product This compound Chloropyrimidine->Final_Product  N4-Methylation (Methylating Agent)

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

This precursor is synthesized in two primary steps: a cyclization reaction to form the hydroxypyrimidine ring, followed by a chlorination step.

Frequently Asked Questions (FAQs) - Stage 1

Q1: What is the mechanism of the initial cyclization reaction?

A1: The reaction is a condensation between guanidine and ethyl cyanoacetate, typically conducted in the presence of a strong base like sodium methoxide. Guanidine acts as a binucleophile, attacking the ester and nitrile groups of ethyl cyanoacetate to form the pyrimidine ring.

Q2: Why is phosphorus oxychloride (POCl₃) used for the chlorination step?

A2: Phosphorus oxychloride is a powerful and cost-effective chlorinating agent for converting hydroxyl groups on heteroaromatic rings, such as hydroxypyrimidines, into chlorides.[1][2][3] It functions as both the reagent and, in many cases, the solvent.

Q3: Is it necessary to isolate the 2,4-diamino-6-hydroxypyrimidine intermediate?

A3: Yes, it is highly recommended. Isolating and purifying the hydroxypyrimidine intermediate ensures that impurities do not interfere with the subsequent, often aggressive, chlorination step. This leads to a cleaner reaction and a higher quality of the final chlorinated product.

Troubleshooting Guide - Stage 1
Problem Potential Cause Troubleshooting Solution & Rationale
Low Yield in Cyclization 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Improper pH during workup: Product loss due to solubility.1. Monitor reaction completion: Use TLC or HPLC to ensure all starting material is consumed before workup. 2. Precise pH control: When precipitating the hydroxypyrimidine, adjust the pH carefully to 7 with acetic acid.[4] At lower pH, the product can form a soluble hydrochloride salt, while at higher pH, it may remain in solution.
Low Yield in Chlorination 1. Insufficient POCl₃: Not enough reagent to drive the reaction to completion. 2. Product degradation: Reaction temperature is too high or reaction time is too long. 3. Difficult workup: Hydrolysis of POCl₃ is highly exothermic and can be dangerous on a large scale. Product may be lost during quenching.1. Use excess POCl₃: A common molar ratio is 5 equivalents of POCl₃ to the hydroxypyrimidine.[5] 2. Optimize reaction conditions: Aim for a temperature of 90-110°C and monitor the reaction closely.[5] 3. Controlled quenching: Slowly add the reaction mixture to ice water to manage the exotherm. Alternatively, a safer method involves quenching with an alcohol (e.g., ethanol or methanol) to form phosphate esters, followed by precipitation of the product as a hydrochloride salt.[6]
Product is Difficult to Purify 1. Contamination with phosphates: Residual phosphorus-containing byproducts from the POCl₃ workup. 2. Formation of hydrochloride salt: The product may precipitate as a hydrochloride salt, which has different solubility properties.1. Thorough washing: After filtration, wash the product cake with ample water to remove inorganic salts. 2. Neutralization: The hydrochloride salt can be neutralized with a base like ammonia water to a pH of 6-7 to yield the free base, which can then be extracted with an organic solvent like ethyl acetate.[6]
Detailed Experimental Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine
  • Cyclization:

    • To a suitable reactor, add methanol, followed by sodium methoxide.

    • Add guanidine hydrochloride and stir until dissolved.

    • Heat the mixture to reflux (60-70°C).

    • Slowly add ethyl cyanoacetate and continue to reflux for 3-4 hours, monitoring for completion.

    • Distill off the methanol under reduced pressure.

    • Add water to the residue and cool the mixture to 0-10°C.

    • Adjust the pH to 7 with acetic acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 2,4-diamino-6-hydroxypyrimidine.[4][5]

  • Chlorination:

    • Caution: This step involves highly corrosive and reactive POCl₃. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

    • In a reactor equipped for vigorous stirring and temperature control, add 2,4-diamino-6-hydroxypyrimidine.

    • Carefully add phosphorus oxychloride (approx. 5 eq.).

    • To catalyze the reaction, diisopropylethylamine (DIEA) (approx. 1.2 eq.) can be added dropwise while keeping the temperature between 20-30°C.[5]

    • Heat the mixture to 90-110°C and hold for at least 2 hours, monitoring for completion.

    • Workup Option A (Water Quench): Cool the reaction mixture and slowly add it to a separate vessel containing ice water, ensuring the temperature does not exceed 60°C. Stir at 90°C for 1 hour to hydrolyze remaining intermediates. Adjust pH to 8 with NaOH and extract with ethyl acetate.[1]

    • Workup Option B (Alcohol Quench): After the reaction is complete, distill off excess POCl₃ under vacuum. Cool the residue to 30-40°C and slowly add ethanol or methanol. Heat to reflux for 2 hours. Cool the mixture and add an organic solvent like ethyl acetate or acetonitrile to precipitate the product as its hydrochloride salt. Filter the solid.[6]

    • To obtain the free base from the hydrochloride salt, dissolve the salt in water, heat to 70°C, and neutralize with ammonia water to pH 6-7. Extract the product with ethyl acetate, dry, and concentrate to yield 2,4-diamino-6-chloropyrimidine.[6]

Stage 2: Selective N4-Methylation

The selective methylation of the N4-amino group of 2,4-diamino-6-chloropyrimidine is the most critical and challenging step. The presence of two exocyclic amino groups (at C2 and C4) and ring nitrogens creates multiple potential sites for methylation.

Frequently Asked Questions (FAQs) - Stage 2

Q1: Why is selective N4-methylation difficult?

A1: The nucleophilicity of the two amino groups is similar, leading to a potential mixture of N2-methyl, N4-methyl, N2,N4-dimethyl, and ring-methylated products. Achieving high selectivity for a single isomer on a large scale requires careful control of reaction conditions or the use of a protecting group strategy.

Q2: What are the main strategies for achieving selective N-methylation?

A2: There are two primary approaches:

  • Direct Methylation: This relies on subtle differences in the reactivity of the amino groups. The N4-amino group is often slightly more nucleophilic due to electronic effects, but this may not be sufficient for high selectivity.

  • Protecting Group Strategy: This involves selectively protecting one amino group, methylating the other, and then removing the protecting group.[7] This is often more reliable for achieving high purity on a larger scale.

Q3: What kind of protecting groups could be used?

A3: A suitable protecting group must be easy to install selectively on one amino group, stable during the methylation reaction, and easy to remove without affecting the rest of the molecule. For amino groups, common protecting groups include tert-Butoxycarbonyl (Boc) or Benzoyl (Bz).[7][8] The choice depends on the specific reaction conditions required for methylation and deprotection.

Troubleshooting Guide - Stage 2
Problem Potential Cause Troubleshooting Solution & Rationale
Poor Regioselectivity (Mixture of Isomers) 1. Non-selective methylating agent: Highly reactive methylating agents like methyl iodide or dimethyl sulfate can be unselective. 2. Harsh reaction conditions: High temperatures can reduce selectivity.1. Use a less reactive methylating agent: Consider using a reagent like dimethyl carbonate (DMC), which is known to be a greener and often more selective methylating agent.[4] 2. Optimize conditions: Screen different solvents, bases, and temperatures to find a window where the N4-methylation is favored. 3. Implement a protecting group strategy: This is the most robust solution for ensuring high regioselectivity.
Low Conversion / No Reaction 1. Weak base or methylating agent: The combination of base and methylating agent may not be potent enough. 2. Poor solubility: The starting material may not be fully dissolved in the chosen solvent.1. Stronger base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the amino group, increasing its nucleophilicity. 2. Solvent choice: Use a polar aprotic solvent like DMF or DMSO to ensure the substrate and reagents are fully solvated.
Di-methylation or Over-alkylation Excess methylating agent or strong base: Using too much of a highly reactive methylating agent can lead to multiple methyl groups being added.Control stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent. Add the agent slowly to the reaction mixture to maintain a low instantaneous concentration.
Difficulty in Purification Similar properties of isomers: The N2-methyl and N4-methyl isomers are structurally very similar, making them difficult to separate by standard chromatography or crystallization.Improve selectivity: The best way to simplify purification is to avoid the formation of isomers in the first place. If a mixture is unavoidable, specialized chromatographic techniques (e.g., preparative HPLC) may be necessary, which is not ideal for large-scale production.
Proposed Experimental Protocol: Selective N4-Methylation (Direct Approach)

This is a proposed starting point and will likely require optimization.

  • Setup: In a dry reactor under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-diamino-6-chloropyrimidine in a dry polar aprotic solvent like DMF.

  • Deprotonation: Cool the solution to 0°C and add a strong base like sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise (approx. 1.1 eq.). Allow the mixture to stir for 1 hour at this temperature.

  • Methylation: Slowly add a methylating agent, such as methyl iodide (CH₃I, approx. 1.05 eq.), dropwise, keeping the temperature at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight, monitoring for completion by HPLC. The analysis should focus on the ratio of starting material, desired N4-methyl product, and other methylated isomers.

  • Workup: Carefully quench the reaction by slowly adding it to ice water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product will likely be a mixture of isomers and require purification by column chromatography.

Methylation_Challenge cluster_0 Direct Methylation Issues Start 2,4-Diamino-6-chloropyrimidine N4_Methyl Desired Product: N4-Methyl Start->N4_Methyl CH3I / Base N2_Methyl Isomer: N2-Methyl Start->N2_Methyl CH3I / Base Dimethyl Side Product: Di-Methyl Start->Dimethyl CH3I / Base

Caption: Challenges in direct methylation leading to a mixture of products.

References

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (MDPI) [Link]
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (Journal of Chemical and Pharmaceutical Research) [Link]
  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (ACS Omega) [Link]
  • Method for synthesizing 2,4-diamino-6-chloropyrimidine.
  • Protecting Groups. (Organic Synthesis) [Link]
  • 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.
  • A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide.
  • 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. (Bioorganic & Medicinal Chemistry Letters) [Link]
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (Molecules) [Link]
  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (Chemistry – A European Journal) [Link]
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (The Journal of Organic Chemistry) [Link]
  • Regioselective preparation of substituted pyrimidines.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (LinkedIn) [Link]
  • A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. (PrepChem) [Link]
  • Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol.
  • Protecting Groups in Organic Synthesis. (UT Southwestern Medical Center) [Link]
  • Synthetic Reagents for Enzyme-Catalyzed Methyl
  • On the selective N-methylation of BOC-protected amino acids. (The Journal of Organic Chemistry) [Link]

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Technical Support Center: Preventing Dimer Formation in Pyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with undesired dimer formation during palladium-catalyzed pyrimidine coupling reactions. Here, we move beyond simple protocols to explain the underlying mechanisms and provide actionable, field-tested strategies to optimize your reactions, enhance yields, and simplify purification.

Frequently Asked Questions (FAQs)

Q1: What exactly is dimer formation in pyrimidine coupling, and why is it a significant problem?

Dimer formation, or homocoupling, is a common side reaction in palladium-catalyzed cross-coupling chemistry where two identical molecules of a starting material couple with each other. In the context of pyrimidine chemistry, this typically involves either two pyrimidine molecules coupling (e.g., from a pyrimidine halide) or two molecules of the coupling partner, such as a boronic acid in Suzuki-Miyaura reactions, forming a symmetrical biaryl impurity.[1][2]

This side reaction is problematic for several reasons:

  • Reduced Yield: It consumes starting materials, directly lowering the yield of the desired cross-coupled product.

  • Purification Challenges: The resulting symmetrical dimers often have similar polarity and chromatographic behavior to the desired product, making purification by column chromatography difficult and time-consuming.

  • Complex Reaction Analysis: High levels of byproducts complicate reaction monitoring by techniques like LC-MS or GC-MS.

Q2: What are the primary mechanistic pathways that lead to pyrimidine dimer formation?

Dimer formation is not part of the main catalytic cycle but is an "off-cycle" process. The most prevalent cause, especially in Suzuki-Miyaura couplings, is the presence of oxygen.[3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[3][5]

Another pathway involves the pyrimidine halide itself. After oxidative addition of the pyrimidine halide to Pd(0) to form a Py-Pd(II)-X intermediate, this complex can react with another molecule of the pyrimidine halide or a related organopalladium intermediate, ultimately leading to a pyrimidine-pyrimidine dimer.

Dimer_Formation cluster_main_cycle Desired Cross-Coupling Cycle cluster_dimer_cycle Homocoupling Side Reaction (Oxygen-Mediated) Pd0 Pd(0)L_n OA Oxidative Addition (R-X) Pd0->OA Pd0_off Pd(0)L_n PdII R-Pd(II)-X OA->PdII TM Transmetalation (R'-M) PdII->TM Diaryl_PdII R-Pd(II)-R' TM->Diaryl_PdII RE Reductive Elimination Diaryl_PdII->RE RE->Pd0 Regenerates Catalyst Product Product (R-R') RE->Product Oxidation Oxidation (O2) Pd0_off->Oxidation PdII_off Pd(II) Species Oxidation->PdII_off TM1 Transmetalation (R'-M) PdII_off->TM1 RPdII_off R'-Pd(II)-OH TM1->RPdII_off TM2 Transmetalation (R'-M) RPdII_off->TM2 Dimer_PdII R'-Pd(II)-R' TM2->Dimer_PdII RE_off Reductive Elimination Dimer_PdII->RE_off RE_off->Pd0_off Regenerates Catalyst Dimer Dimer (R'-R') RE_off->Dimer caption Fig 1. Competing pathways of cross-coupling and dimer formation. Troubleshooting_Workflow Start High Dimer Formation Observed Check_Atmosphere Is the reaction rigorously degassed? Start->Check_Atmosphere Degas Action: Sparge with Ar/N2 or use freeze-pump-thaw. Check_Atmosphere->Degas No Check_Ligand Are you using a bulky, electron-rich ligand? Check_Atmosphere->Check_Ligand Yes Degas->Check_Ligand Switch_Ligand Action: Switch to XPhos, SPhos, or an NHC ligand. Check_Ligand->Switch_Ligand No Check_Base Is the base optimal? Check_Ligand->Check_Base Yes Switch_Ligand->Check_Base Switch_Base Action: Try a weaker base (e.g., K3PO4 for Suzuki) or ensure base is fresh. Check_Base->Switch_Base No Check_Temp Is the temperature as low as feasible? Check_Base->Check_Temp Yes Switch_Base->Check_Temp Lower_Temp Action: Reduce reaction temperature. Check_Temp->Lower_Temp No Resolved Dimer Minimized Check_Temp->Resolved Yes Lower_Temp->Resolved caption Fig 2. Troubleshooting workflow for dimer formation.

Sources

Technical Support Center: A Researcher's Guide to Chloropyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for chloropyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the best practices for storing, handling, and troubleshooting reactions with this important class of molecules. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both safety and success in your research endeavors.

Section 1: Foundational Principles of Handling and Storage

Chloropyrimidine compounds are versatile reagents in organic synthesis, particularly in the development of novel therapeutics.[1] However, their reactivity also necessitates careful handling and storage to ensure their stability and to mitigate potential hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any chloropyrimidine compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). These compounds can cause skin, eye, and respiratory irritation.[2][3][4]

Core PPE Requirements:

  • Eye Protection: Wear tightly fitting safety goggles or chemical safety goggles.[2][3][5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[3]

  • Protective Clothing: A lab coat is essential to prevent skin contact.[3][5]

  • Respiratory Protection: Handling of solid compounds that may form dust should be done in a well-ventilated area or a fume hood to avoid inhalation.[2][3][5][6] If exposure limits are exceeded, a NIOSH/MSHA approved respirator is necessary.[6][7]

Storage Conditions for Maintaining Compound Integrity

The stability of chloropyrimidine compounds is paramount for reproducible experimental results. Improper storage can lead to degradation, primarily through hydrolysis.[8][9][10]

Storage ConditionRecommendationRationale
Temperature Store in a cool, dry, well-ventilated place.[2][5][6][11] For long-term stability, storage at -20°C is often recommended.[9][12]Lower temperatures slow down potential degradation reactions.
Atmosphere Store in a tightly closed container.[2][3][5][6] For particularly sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.Prevents contact with atmospheric moisture, which can lead to hydrolysis.[3]
Light Protect from light.[7][13]Some compounds may be light-sensitive and can undergo photodegradation.[9]

A Note on Hygroscopicity: Many chloropyrimidine derivatives are moisture-sensitive.[1][3] It is crucial to minimize their exposure to the atmosphere.

Section 2: Troubleshooting Experimental Challenges

This section addresses common issues encountered during reactions with chloropyrimidine compounds in a question-and-answer format, providing both the "what" and the "why" for each troubleshooting step.

Q1: My reaction is sluggish or has failed to go to completion. What are the likely causes and how can I resolve this?

A sluggish or incomplete reaction can be attributed to several factors, primarily related to the reactivity of the chloropyrimidine and the nucleophile.[8][14]

Troubleshooting Steps:

  • Insufficient Base: For reactions involving hydrochloride salts of chloropyrimidines, a base is required to neutralize the salt and generate the free base for the reaction to proceed.[8] Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, Et₃N) is used.[8] For weakly nucleophilic amines, a stronger base like sodium hydride (NaH) might be necessary.[8]

  • Low Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures.[8][14] A gradual increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be beneficial.[8]

  • Poor Solubility: If the reactants are not sufficiently soluble in the chosen solvent, the reaction rate will be slow.[8] Consider testing different anhydrous solvents such as DMF, acetonitrile, or THF.[8]

  • Steric Hindrance: Bulky groups on either the chloropyrimidine or the nucleophile can impede the reaction.[14] In such cases, a higher reaction temperature and a longer reaction time may be required.[14]

  • Purity of Starting Materials: Impurities in your starting materials can inhibit the reaction.[15] Always ensure the purity of your reactants.[16]

Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

The formation of multiple products often arises from side reactions such as hydrolysis, over-alkylation, or competing N- vs. O-alkylation.[8]

Strategies for Improving Selectivity:

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the chloropyrimidine, forming the corresponding hydroxypyrimidine.[8][10] Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere.

  • Control of Stoichiometry and Addition Rate: To prevent over-alkylation, you can use a slight excess of the nucleophile and add the chloropyrimidine slowly to the reaction mixture.[8]

  • Temperature Control: Lowering the reaction temperature can sometimes improve the selectivity for mono-alkylation.[8]

  • Choice of Base and Solvent: For nucleophiles with multiple reactive sites (ambident nucleophiles), the choice of base and solvent can influence the regioselectivity (e.g., N- vs. O-alkylation).

Q3: My product seems to have decomposed during workup. What could have gone wrong?

Product decomposition during workup is a common issue and can often be traced back to the stability of your product under the workup conditions.

Troubleshooting Workup Issues:

  • pH Sensitivity: Your product may not be stable to acidic or basic conditions used during the quench or extraction. Test the stability of your product in a small-scale experiment by exposing a sample to the acidic or basic solution you plan to use in the workup.

  • Aqueous Solubility: Your product might be more soluble in the aqueous layer than anticipated. It is good practice to check the aqueous layer by TLC or LC-MS before discarding it.

  • Volatility: Some products may be volatile and could be lost during solvent removal under reduced pressure. Check the contents of your rotovap trap.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the primary degradation pathway for chloropyrimidines?

A: The most common degradation pathway is hydrolysis, where the chloro group is displaced by a hydroxyl group from water.[8][10] This is a nucleophilic substitution reaction.[10]

Q: How should I dispose of chloropyrimidine waste?

A: Chloropyrimidine waste should be treated as hazardous waste.[2][5] It should be collected in a designated, properly labeled, and sealed container.[2][17] Never dispose of it down the drain.[2][17] Consult your institution's environmental health and safety guidelines for specific disposal procedures.[5][17]

Q: What are the main hazards associated with chloropyrimidine compounds?

A: The primary hazards are skin, eye, and respiratory irritation.[2][3][4] In case of contact, flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[3][18] If inhaled, move to fresh air.[2][3][18]

Section 4: Visualizing Experimental Workflows

To aid in troubleshooting and experimental design, the following diagrams illustrate key decision-making processes.

G cluster_0 Troubleshooting a Sluggish Reaction start Reaction Sluggish or Incomplete check_base Is a base required and sufficient? start->check_base check_temp Is the reaction temperature adequate? check_base->check_temp Yes add_base Adjust base type/amount check_base->add_base No check_sol Are reactants fully dissolved? check_temp->check_sol Yes inc_temp Increase temperature incrementally check_temp->inc_temp No check_sterics Is steric hindrance a likely issue? check_sol->check_sterics Yes change_sol Change solvent check_sol->change_sol No inc_time_temp Increase reaction time and/or temperature check_sterics->inc_time_temp Yes fail Consult further literature check_sterics->fail No success Reaction Proceeds add_base->success inc_temp->success change_sol->success inc_time_temp->success

Caption: A decision tree for troubleshooting sluggish chloropyrimidine reactions.

G cluster_1 Minimizing Side Product Formation start Multiple Products Observed check_hydrolysis Is hydrolysis a possibility? start->check_hydrolysis check_overalkylation Is over-alkylation occurring? check_hydrolysis->check_overalkylation No use_anhydrous Use anhydrous solvent and inert atmosphere check_hydrolysis->use_anhydrous Yes check_regioselectivity Is regioselectivity an issue? check_overalkylation->check_regioselectivity No adjust_stoich Adjust stoichiometry and addition rate check_overalkylation->adjust_stoich Yes screen_conditions Screen different bases and solvents check_regioselectivity->screen_conditions Yes success Improved Selectivity use_anhydrous->success adjust_stoich->success screen_conditions->success

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Diaminopyrimidine Scaffold: A Comparative Analysis of 6-Chloro-n4-methylpyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2,4-Diaminopyrimidine Scaffold

In the landscape of modern drug discovery, certain chemical motifs consistently reappear across a multitude of therapeutic agents. These "privileged scaffolds" serve as foundational frameworks for building highly potent and selective molecules. The 2,4-diaminopyrimidine core is a quintessential example of such a scaffold, particularly in the realm of kinase inhibitor development.[1] Its remarkable utility stems from its intrinsic ability to mimic the adenine base of ATP, forming critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket.[2] This interaction anchors the inhibitor, providing a stable platform for further chemical modifications that dictate potency and selectivity against a specific kinase target.

This guide provides a comparative analysis of diaminopyrimidine-based compounds, centered on 6-Chloro-n4-methylpyrimidine-2,4-diamine . We will explore its role not as a standalone inhibitor, but as a versatile chemical intermediate. By comparing it with well-characterized, potent diaminopyrimidine inhibitors, we will illuminate the structure-activity relationships (SAR) and strategic chemical modifications required to transform a simple scaffold into a targeted therapeutic agent. This analysis is designed for medicinal chemists, pharmacologists, and drug development professionals seeking to leverage this powerful scaffold in their research.

Core Compound Profile: this compound

This compound is best understood as a functionalized building block rather than a finished drug molecule. Its inherent value lies in the strategic placement of its functional groups, which serve as handles for synthetic diversification.

  • The 2,4-Diamine Motif : The primary amino group at position C2 and the methylamino group at C4 are the foundational elements for kinase hinge binding. This pattern allows the molecule to form two crucial hydrogen bonds with the kinase hinge backbone, a common feature across many kinase inhibitors.[2]

  • The C6-Chloro Group : The chlorine atom at the C6 position is a chemically reactive site.[3][4] It is an excellent leaving group for nucleophilic aromatic substitution reactions or a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic introduction of a wide variety of substituents to explore the solvent-exposed region of the ATP-binding pocket, a key strategy for enhancing potency and achieving selectivity.

While this specific compound is not extensively documented as a potent biological modulator on its own, a closely related analog, 6-Chloro-2,4-diaminopyrimidine, has been screened for antimicrobial activity, showing low efficacy, which underscores its primary role as a synthetic intermediate.[5][6]

Comparative Diaminopyrimidine Analogs

To understand the journey from a simple scaffold to a potent inhibitor, we will compare our core compound to representative diaminopyrimidines that have been developed for specific biological targets.

  • Pyrimethamine : An early example of a diaminopyrimidine drug, Pyrimethamine targets dihydrofolate reductase (DHFR), not a kinase.[7] Its structure, 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine, demonstrates how substitution at the C5 and C6 positions can confer potent and selective biological activity. It serves as a classic example of the scaffold's broader utility beyond kinase inhibition.[7]

  • A Representative CDK2 Inhibitor (Compound 3g) : Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle and established cancer targets.[8][9][10] A study by Wang et al. (2018) describes a series of N²,N⁴-disubstituted pyrimidine-2,4-diamines as potent CDK2/CDK9 inhibitors. Compound 3g from this series, with complex aryl substitutions on both amino groups, showcases how modifying the core amine substituents can lead to high-potency kinase inhibition (CDK2 IC50 = 83 nM).[9] This contrasts with our core compound, where these positions are minimally substituted.

  • A Representative PAK4 Inhibitor (Compound B6) : P21-activated kinase 4 (PAK4) is another oncology target. A study by Peng et al. (2020) identified compound B6 , a 2,4-diaminopyrimidine derivative with a complex side chain at the C6 position, as a highly potent PAK4 inhibitor (IC50 = 5.9 nM).[11] This highlights the critical role of C6-substitution—the position occupied by the chloro group in our core compound—in achieving nanomolar potency.

Head-to-Head Comparison: From Scaffold to Potent Inhibitor

The following table summarizes the key attributes of our core compound and the selected comparators. The data clearly illustrates the progression from a simple, unoptimized scaffold to highly potent, targeted agents.

Compound Structure Primary Target(s) Potency (IC50) Key Structural Features for Activity
This compound C1=C(C(=NC(=N1)N)N(C)C)Cl (SMILES)N/A (Synthetic Intermediate)N/A2,4-diamine for hinge binding; C6-Cl for synthetic elaboration.
Pyrimethamine [7]5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamineDihydrofolate Reductase (DHFR)Varies by speciesC5-aryl and C6-alkyl groups confer DHFR specificity.
CDK2 Inhibitor (Compound 3g) [9]N²-(3-ethynylphenyl)-N⁴-(4-phenoxyphenyl)pyrimidine-2,4-diamineCDK2/Cyclin A, CDK9/Cyclin T183 nM (CDK2), 160 nM (CDK9)Extensive N-aryl substitutions occupy hydrophobic pockets.
PAK4 Inhibitor (Compound B6) [11]5-fluoro-N2-(4-methoxyphenyl)-N4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2,4-diamine derivative with C6 substitutionp21-activated kinase 4 (PAK4)5.9 nMA large, tailored C6-substituent achieves high potency and selectivity.
Visualizing Structural Progression

The following diagram illustrates the structural relationship between the core scaffold and the more complex, potent inhibitors.

G A Core Scaffold This compound B C6-Substitution Strategy (e.g., PAK4 Inhibitor B6) A->B  Suzuki / Buchwald  Amination at C6-Cl C N-Substitution Strategy (e.g., CDK2 Inhibitor 3g) A->C  Modification of  N2/N4 Amines D Potent & Selective Kinase Inhibitor B->D C->D

Caption: Synthetic pathways from the core scaffold to potent inhibitors.

Mechanism of Action: The Kinase Hinge Interaction

The 2,4-diaminopyrimidine scaffold functions as an "ATP-competitive inhibitor." It occupies the binding site normally reserved for ATP, preventing the kinase from phosphorylating its downstream substrates. The key to this interaction is the formation of hydrogen bonds with the kinase hinge region.

G General Mechanism of Diaminopyrimidine Kinase Inhibition cluster_0 General Mechanism of Diaminopyrimidine Kinase Inhibition cluster_1 General Mechanism of Diaminopyrimidine Kinase Inhibition ATP {ATP | Adenine} Kinase N-Lobe ATP Binding Site (Hinge Region) C-Lobe ATP:e->Kinase:f1 Binds (Normal Function) Inhibitor {2,4-Diaminopyrimidine Inhibitor | Hinge-Binding Motif} Inhibitor:e->Kinase:f1 Competitively Binds & Blocks

Caption: ATP-competitive binding of diaminopyrimidine inhibitors.

Experimental Protocols: Synthesizing and Testing Novel Inhibitors

The true value of this compound is realized in the laboratory. Below are representative protocols for its modification and subsequent biological testing.

Protocol 1: Synthesis via Suzuki Cross-Coupling

This protocol describes a standard method for attaching an aryl group (a common feature in potent kinase inhibitors) to the C6 position of the pyrimidine core. This is a foundational step in building molecules like the PAK4 inhibitor B6.[11]

Objective: To synthesize a 6-aryl-n4-methylpyrimidine-2,4-diamine derivative.

Causality: The Suzuki reaction is chosen for its reliability, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids, allowing for extensive SAR exploration.

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a robust, high-throughput method for determining the potency (IC50) of newly synthesized compounds against a target kinase.

Objective: To quantify the inhibitory activity of a test compound against a specific protein kinase.

Causality: A luminescence-based assay that measures ATP depletion (e.g., Kinase-Glo®) is a self-validating system. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a higher luminescence signal. This provides a direct, quantitative readout of inhibitory activity.

Experimental Workflow Diagram:

G cluster_workflow Kinase Inhibition Assay Workflow A Step 1: Dispense Test Compound (in DMSO) B Step 2: Add Kinase & Substrate Solution A->B C Step 3: Add ATP to Initiate Reaction B->C D Step 4: Incubate (e.g., 60 min at RT) C->D E Step 5: Add Kinase-Glo® Reagent (Stops reaction, generates light) D->E F Step 6: Measure Luminescence E->F G Step 7: Calculate IC50 (Dose-Response Curve) F->G

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Setup: In a 384-well plate, dispense a small volume (e.g., 50 nL) of each compound concentration from the dilution series. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Reaction: Add the target kinase and its specific substrate peptide, diluted in reaction buffer, to each well.

  • Initiation: Initiate the kinase reaction by adding ATP at a concentration near its Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the remaining ATP by adding a commercial luminescence-based detection reagent (e.g., Kinase-Glo® Max). This reagent lyses the components and contains luciferase/luciferin, which generates a light signal proportional to the amount of ATP present.

  • Data Analysis: Measure the luminescence signal using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion

This compound, on its own, is not a potent biological agent. However, its true power lies in its identity as a versatile chemical scaffold. The 2,4-diamino core provides the essential hinge-binding capability, while the C6-chloro group offers a reactive handle for synthetic elaboration. As demonstrated by the comparison with advanced inhibitors of CDK2 and PAK4, strategic modification at the C6-position and the exocyclic amines is the key to transforming this simple building block into highly potent and selective drug candidates. The protocols provided offer a clear, actionable path for researchers to begin this journey of discovery, leveraging the privileged nature of the diaminopyrimidine scaffold to develop the next generation of targeted therapeutics.

References

  • Hardcastle, I. R. (2003). 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2. Bioorganic & Medicinal Chemistry Letters, 13(18), 3171-3175.
  • Norman, D. D., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry.
  • Rosowsky, A., et al. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. Journal of Medicinal Chemistry, 41(25), 5083-5096.
  • Ballell, L., et al. (2013). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 18(9), 11252-11275. [Link]
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  • Zhang, C., et al. (2020). Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. European Journal of Medicinal Chemistry, 199, 112386.
  • Wang, S., et al. (2018). SAR study on N 2 , N 4 -disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances, 8(23), 12563-12573.
  • RCSB PDB. (n.d.). Diaminopyrimidine. PDB-101. [Link]
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  • Brandt, M., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1775-1782.
  • Peng, Y., et al. (2020). Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. Archiv der Pharmazie, 353(10), e2000097.
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A Comparative Guide to the Reactivity of 6-Chloropyrimidine and 6-Hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents and natural products.[1] The functionalization of this privileged heterocycle is paramount for generating molecular diversity and tuning pharmacological properties. Among the most common starting materials for such endeavors are 6-chloropyrimidine and 6-hydroxypyrimidine. While structurally similar, their reactivity profiles are starkly different, dictating their respective roles in synthetic strategies.

This guide provides an in-depth, objective comparison of the chemical reactivity of 6-chloropyrimidine and 6-hydroxypyrimidine. We will explore their electronic properties, behavior in key synthetic transformations, and provide experimentally validated protocols to illustrate their distinct chemical personalities. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in synthetic design.

Part 1: Structural and Electronic Properties: A Tale of Two Tautomers

The fundamental difference in reactivity between 6-chloropyrimidine and 6-hydroxypyrimidine stems from their electronic nature and, critically for the latter, the phenomenon of tautomerism.

6-Chloropyrimidine is an electron-deficient heterocycle. The chlorine atom exerts a strong electron-withdrawing inductive effect, further polarizing the C6-Cl bond and making the C6 position highly electrophilic. This, combined with the fact that chloride is an excellent leaving group, primes the molecule for reactions with nucleophiles.

6-Hydroxypyrimidine , conversely, exists in a tautomeric equilibrium with its keto form, 6(1H)-pyrimidinone .[2][3] In most solvents and under physiological conditions, the equilibrium heavily favors the pyrimidinone form, which is not fully aromatic.[4] This equilibrium is the single most important factor governing its reactivity. The hydroxyl (enol) form has an electron-donating group, while the pyrimidinone (keto) form behaves more like an amide. Neither form possesses a good leaving group at the C6 position, rendering it inert to the direct substitution reactions that characterize 6-chloropyrimidine.

G cluster_0 6-Hydroxypyrimidine Tautomerism cluster_1 Conversion to Activated Intermediate 6_hydroxy 6-Hydroxypyrimidine (Enol Form, Minor) 6_pyrimidone 6(1H)-Pyrimidinone (Keto Form, Major) 6_hydroxy->6_pyrimidone Tautomerization 6_chloro 6-Chloropyrimidine 6_pyrimidone->6_chloro POCl₃ caption Figure 1. Tautomerism of 6-hydroxypyrimidine and its conversion.

Caption: Figure 1. Tautomerism of 6-hydroxypyrimidine and its conversion.

Part 2: Comparative Reactivity in Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry, enabling the introduction of a wide array of functional groups.[5] It is in this class of reactions that the difference between our two subjects is most pronounced.

6-Chloropyrimidine: The Electrophilic Workhorse The electron-deficient pyrimidine ring, combined with the chloro leaving group, makes 6-chloropyrimidine an excellent substrate for SNAr reactions.[6] It readily reacts with a variety of nucleophiles, including amines, thiols, and alkoxides, typically under mild to moderate conditions. The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic complex, whose formation is favored by the electron-withdrawing nature of the ring nitrogens.[5]

SNAr_Mechanism Start 6-Chloropyrimidine Intermediate Meisenheimer Intermediate Start->Intermediate + Nu⁻ Product 6-Substituted Pyrimidine Intermediate->Product - Cl⁻ LeavingGroup Cl⁻ Nucleophile Nu⁻ caption Figure 2. Generalized SₙAr mechanism for 6-chloropyrimidine.

Caption: Figure 2. Generalized SₙAr mechanism for 6-chloropyrimidine.

6-Hydroxypyrimidine: The Reluctant Substrate Direct SNAr at the C6 position of 6-hydroxypyrimidine is not feasible. The hydroxide/oxide anion is an exceptionally poor leaving group. Instead of acting as an electrophile, the molecule's reactivity is dominated by the acidity of the N-H proton in its pyrimidinone tautomer. Deprotonation with a base generates an anionic species that can act as a nucleophile in subsequent reactions (e.g., O-alkylation or N-alkylation), a complete reversal of the role played by its chlorinated counterpart.[7]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation.[8] These reactions typically require an electrophile, usually an organohalide, making 6-chloropyrimidine a far more suitable substrate.

6-Chloropyrimidine: A Versatile Coupling Partner 6-Chloropyrimidine is a competent partner in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[9][10] While chloroarenes are generally less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized ligands readily facilitate the oxidative addition of palladium into the C-Cl bond, enabling efficient coupling.[11] This allows for the direct installation of aryl, alkynyl, and amino moieties at the C6 position.

Cross_Coupling_Cycle Figure 3. Generalized Pd-Catalyzed Cross-Coupling Cycle. pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R-Pd(II)L₂-Cl oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_complex2 R-Pd(II)L₂-R' transmetal->pd_complex2 start_materials R-Cl + R'-M transmetal->start_materials Organometallic Reagent (R'-M) reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 product R-R' reductive_elim->product Coupled Product start_materials->oxidative_add 6-Chloropyrimidine (R-Cl)

Sources

A Comparative Guide to the Efficacy of Novel Pyrimidine Derivatives Against Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of novel 6-chloro-N4-methylpyrimidine-2,4-diamine derivatives and related substituted pyrimidines as inhibitors of the Epidermal Growth Factor Receptor (EGFR). We will objectively analyze their performance against established first-generation inhibitors, supported by experimental data, and provide detailed methodologies for their evaluation.

Introduction: The Epidermal Growth Factor Receptor (EGFR) as a Therapeutic Target

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation cascade triggers downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are pivotal in regulating cellular processes like proliferation, survival, and differentiation.[3][4]

In numerous cancers, particularly non-small cell lung cancer (NSCLC), EGFR is frequently overexpressed or harbors activating mutations.[1][5] These genetic alterations lead to constitutive activation of the receptor, resulting in uncontrolled cell growth and tumor progression.[1] Consequently, EGFR has emerged as a critical therapeutic target for the development of anticancer agents.

The Rise of Pyrimidine-Based EGFR Inhibitors

The pyrimidine scaffold has proven to be a privileged structure in medicinal chemistry for the development of kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows for competitive binding to the ATP-binding site of kinases like EGFR, thereby inhibiting their activity. This has led to the successful development of several clinically approved EGFR inhibitors.

This guide focuses on the therapeutic potential of a specific class of pyrimidine derivatives, characterized by the this compound core and related structures. We will compare their efficacy to first-generation EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib (Iressa®) and Erlotinib (Tarceva®).[1][6][7]

Comparative Efficacy Analysis

The following tables summarize the inhibitory activities of various pyrimidine derivatives against EGFR and their anti-proliferative effects on cancer cell lines. The data is compiled from several key studies and benchmarked against established EGFR inhibitors.

In Vitro EGFR Kinase Inhibition
Compound IDScaffoldTargetIC50 (nM)Reference
Novel Pyrimidine Derivatives
Compound 10bPyrimidine-5-carbonitrileEGFR8.29 ± 0.04[8]
Compound 8a2,4-diarylaminopyrimidineEGFR (L858R/T790M)4.1[6]
Compound L-182,4-dichloro-6-methylpyrimidineEGFR (T790M/L858R)(81.9% inhibition)[7][9]
Compound Y9mN2-phenyl-N4-quinoxalinamine pyrimidine-2,4-diamineEGFR (L858R/T790M/C797S)8-9[10]
Comparator Drugs
ErlotinibQuinazolineEGFR2.83 ± 0.05[8]
GefitinibQuinazolineEGFR-

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of EGFR by 50%. A lower IC50 indicates greater potency.

Anti-Proliferative Activity in Cancer Cell Lines
Compound IDCell LineEGFR StatusIC50 (µM)Reference
Novel Pyrimidine Derivatives
Compound 10bHepG2 (Hepatocellular Carcinoma)-3.56[8]
Compound 10bA549 (NSCLC)Wild-Type5.85[8]
Compound 10bMCF-7 (Breast Cancer)-7.68[8]
Compound 8aNCI-H1975 (NSCLC)L858R/T790M0.059[6]
Compound L-18H1975 (NSCLC)L858R/T790M0.65 ± 0.06[7][9]
Comparator Drugs
ErlotinibHepG2-0.87[8]
ErlotinibA549Wild-Type1.12[8]
ErlotinibMCF-7-5.27[8]

IC50 values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Structure-Activity Relationship (SAR) Insights

The efficacy of these pyrimidine derivatives is intricately linked to their chemical structure. Key SAR observations include:

  • Substitutions on the Pyrimidine Core: Modifications at the 2, 4, and 5 positions of the pyrimidine ring significantly influence binding affinity and selectivity for EGFR.

  • The Role of the 4-Anilino Moiety: The presence of a substituted aniline group at the C4 position is a common feature in many potent EGFR inhibitors. The nature and position of substituents on this aniline ring can modulate activity, with small lipophilic groups often being favorable.

  • Overcoming Resistance: Newer generations of pyrimidine derivatives are being designed to inhibit EGFR mutants that confer resistance to first-generation drugs, such as the T790M "gatekeeper" mutation.[6][7][9]

Mechanistic Insights: How Pyrimidine Derivatives Inhibit EGFR

The primary mechanism of action for these pyrimidine derivatives is the competitive inhibition of ATP binding to the EGFR kinase domain.[3] By occupying the ATP-binding pocket, these compounds prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Inhibitor Pyrimidine Derivative Inhibitor->EGFR Inhibits (ATP site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and point of inhibition.

Experimental Protocols

To ensure the robust evaluation of novel pyrimidine derivatives against EGFR, standardized and validated experimental protocols are essential.

EGFR Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR. The ADP-Glo™ Kinase Assay is a common and reliable method.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of EGFR activity.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant human EGFR enzyme, a suitable substrate (e.g., poly(Glu, Tyr)), ATP, and test compounds in the appropriate kinase buffer.

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the EGFR enzyme, and the substrate/ATP mixture. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prep Setup Set up Reaction in 384-well Plate Prep->Setup Incubate Incubate at RT (e.g., 60 min) Setup->Incubate Add_ADPGlo Add ADP-Glo™ Reagent (Deplete ATP) Incubate->Add_ADPGlo Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Add_ADPGlo->Add_Detection Read Measure Luminescence Add_Detection->Read Analyze Calculate % Inhibition & IC50 Read->Analyze End End Analyze->End

Caption: Workflow for an EGFR Kinase Inhibition Assay.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on or overexpress EGFR. The MTT assay is a widely used method.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of the cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, NCI-H1975) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion

The this compound scaffold and its derivatives represent a promising class of EGFR inhibitors with the potential to overcome some of the limitations of existing therapies. The data presented in this guide highlight their potent inhibitory activity against both wild-type and clinically relevant mutant forms of EGFR. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of these compounds in the pursuit of more effective and selective cancer therapeutics. Further in vivo studies are warranted to fully elucidate the therapeutic potential of the most promising candidates.

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  • Erlotinib.

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A Technical Guide to the Structure-Activity Relationship of 6-Chloro-N4-methylpyrimidine-2,4-diamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 6-Chloro-N4-methylpyrimidine-2,4-diamine. We will explore the synthetic strategies for derivatization, compare the biological activities of various analogs against key therapeutic targets, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold.

The this compound Scaffold: A Privileged Core in Medicinal Chemistry

The 2,4-diaminopyrimidine core is a well-established privileged scaffold in drug discovery, known for its ability to mimic the hydrogen bonding patterns of purines and pyrimidines, allowing it to interact with the ATP-binding sites of kinases and the active sites of other enzymes like dihydrofolate reductase (DHFR). The specific scaffold of interest here, this compound, possesses several key features that make it an attractive starting point for medicinal chemistry campaigns:

  • The 2,4-Diamine Moiety: This arrangement provides crucial hydrogen bond donor and acceptor capabilities, anchoring the molecule within the target's active site.

  • The 6-Chloro Substituent: The chlorine atom at the 6-position is not merely a modulator of electronic properties; it serves as a reactive handle for introducing further diversity through nucleophilic substitution or cross-coupling reactions, such as the Suzuki coupling.

  • The N4-Methyl Group: The methylation at the N4 position can influence the molecule's solubility, metabolic stability, and conformational rigidity, thereby fine-tuning its binding affinity and selectivity for the target protein.

Synthetic Strategies for Analog Development

The synthesis of analogs based on the this compound core typically starts from commercially available 2,4-diamino-6-chloropyrimidine. The N4-methylation can be achieved through various standard alkylation procedures. Further diversification is commonly achieved by leveraging the reactivity of the 6-chloro group.

A general synthetic workflow is depicted below:

G cluster_0 Diversification at C6 cluster_1 Diversification at C6 A 2,4-Diamino-6-chloropyrimidine B N4-Methylation A->B e.g., MeI, base C This compound (Core Scaffold) B->C D Suzuki Cross-Coupling (Arylboronic acids) C->D E Nucleophilic Aromatic Substitution (Amines, Thiols, Alcohols) C->E F 6-Aryl-N4-methylpyrimidine-2,4-diamine Analogs D->F G 6-Amino/Thio/Oxy-N4-methylpyrimidine-2,4-diamine Analogs E->G

Caption: General synthetic routes for analog development.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents. These compounds have been primarily investigated as inhibitors of protein kinases and dihydrofolate reductase (DHFR).

Kinase Inhibition

The 2,4-diaminopyrimidine scaffold is a potent hinge-binding motif for many protein kinases. The two amino groups form key hydrogen bonds with the backbone of the kinase hinge region. The SAR of these analogs as kinase inhibitors can be summarized as follows:

  • N2-Substitution: The N2-amino group is often left unsubstituted to maintain the crucial hydrogen bond donation to the kinase hinge. However, substitution with small alkyl or aryl groups can be tolerated and may enhance selectivity.

  • N4-Substitution: The N4-position is a key point for introducing substituents that can extend into the solvent-exposed region of the ATP-binding pocket or interact with specific residues to enhance potency and selectivity. The N4-methyl group, in particular, can serve to orient larger substituents and may improve metabolic stability compared to an unsubstituted amine. In a series of N2,N4-disubstituted pyrimidine-2,4-diamines developed as CDK2/CDK9 inhibitors, the nature of the N4-substituent was found to be critical for potency and selectivity[1][2].

  • C5-Substitution: The C5-position can be substituted with small hydrophobic groups or halogens to modulate the electronic properties of the pyrimidine ring and to make additional contacts within the ATP-binding site. For instance, in a series of CDK2/CDK9 inhibitors, a methyl group at the C5 position was well-tolerated and, in some cases, improved potency[3].

  • C6-Substitution: As previously mentioned, the 6-chloro group is often replaced with larger, hydrophobic groups, typically aryl or heteroaryl rings, via Suzuki coupling. These groups can occupy the hydrophobic pocket of the kinase active site, significantly enhancing potency. The choice of the aryl substituent is critical for achieving selectivity for a particular kinase.

Table 1: Representative SAR Data for 2,4-Diaminopyrimidine Analogs as Kinase Inhibitors

Compound IDCore ScaffoldN4-SubstituentC5-SubstituentC6-SubstituentTarget KinaseIC50 (nM)Reference
A12 2,4-Diaminopyrimidine2,4-dichloro-5-methoxyphenylH2,4-dichloro-5-methoxyphenylaminoFAK130 (cellular)[4]
20a 2,4-Diaminopyrimidine4-methoxyphenylMethyl4-sulfamoylphenylCDK2 / CDK94 / 9[3][5]
9k 2,4-DiaminopyrimidineAniline derivativeHTriazolopiperazine-2140 (A549 cells)[6][7]
B6 2,4-DiaminopyrimidinePhenyl derivativeHPhenyl derivativePAK45.9
13f 2,4-DiaminopyrimidineAniline derivativeHTriazaspiro[4.5]decan-3-one-1980 (A549 cells)[6][7]

Note: The table includes data for broader 2,4-diaminopyrimidine analogs to illustrate general SAR principles, as specific data for this compound analogs is limited in publicly available literature.

Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminopyrimidine scaffold is also a classic structural motif for DHFR inhibitors, such as trimethoprim. The key interactions involve hydrogen bonding with conserved active site residues.

  • General Features: The SAR for DHFR inhibition often focuses on mimicking the binding of the natural substrate, dihydrofolate. The 2,4-diamino groups are essential for activity.

  • C6-Substitution: The substituent at the 6-position can be varied to explore different regions of the DHFR active site, leading to improved potency and selectivity for microbial DHFR over the human enzyme. For example, studies on pyrimethamine analogs have shown that unbranched hydrophobic substituents at the 6-position generally lead to good binding with mutant DHFRs[8].

Deep Dive: Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its overexpression is associated with several cancers, making it an attractive therapeutic target.

FAK Signaling Pathway

FAK is a central node in integrin-mediated signaling. Upon integrin clustering, FAK is recruited to focal adhesions and autophosphorylated at Tyr397. This creates a binding site for Src family kinases, leading to further phosphorylation of FAK and the activation of downstream signaling pathways, including the PI3K-Akt and Ras-MAPK pathways, which promote cell survival and proliferation.

FAK_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin binding FAK FAK Integrin->FAK recruitment & activation FAK->FAK autophosphorylation (Y397) Src Src FAK->Src recruitment p130Cas p130Cas FAK->p130Cas PI3K PI3K FAK->PI3K Grb2_SOS Grb2/SOS FAK->Grb2_SOS Src->FAK phosphorylation Migration Migration p130Cas->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras Ras Grb2_SOS->Ras MAPK_Pathway MAPK Pathway (Raf/MEK/ERK) Ras->MAPK_Pathway Proliferation Proliferation MAPK_Pathway->Proliferation MAPK_Pathway->Migration

Caption: Simplified FAK signaling pathway.

Experimental Protocol: In Vitro FAK Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available kits and published literature[9][10].

Objective: To determine the in vitro inhibitory activity of test compounds against FAK.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in FAK activity due to inhibition results in a higher remaining ATP concentration, which is detected by a luciferase-based reaction that generates a luminescent signal.

Materials:

  • Recombinant human FAK enzyme

  • FAK Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP solution

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Reaction Setup:

    • To each well of a white 96-well plate, add 5 µL of the test compound dilution.

    • Include "positive control" wells (enzyme + DMSO, no inhibitor) and "blank" wells (DMSO, no enzyme).

    • Add 10 µL of diluted FAK enzyme (e.g., to a final concentration of 1-5 ng/µL) to the "test inhibitor" and "positive control" wells. Add 10 µL of kinase buffer to the "blank" wells.

    • Incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 10 µL of a solution containing the substrate and ATP (e.g., final concentrations of 0.2 mg/mL and 10 µM, respectively) to all wells.

    • Incubate the plate at 30°C for 45-60 minutes.

  • ATP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the "blank" reading from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "positive control".

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Deep Dive: Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and leads to cell death, making it a key target for antimicrobial and anticancer drugs.

DHFR in the Folate Metabolic Pathway

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Serine Serine THF->Serine dUMP dUMP THF->dUMP Purine_Synthesis Purine Synthesis THF->Purine_Synthesis DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR Glycine Glycine Serine->Glycine TS Thymidylate Synthase dUMP->TS dTMP dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis TS->dTMP Purine_Synthesis->DNA_Synthesis

Caption: Role of DHFR in the folate pathway.

Experimental Protocol: In Vitro DHFR Assay (Spectrophotometric)

This protocol is based on standard methods for measuring DHFR activity[11][12].

Objective: To determine the in vitro inhibitory activity of test compounds against DHFR.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Purified DHFR enzyme

  • Assay Buffer (e.g., 50 mM MES, 25 mM Tris, 100 mM NaCl, pH 7.5)

  • Dihydrofolic acid (DHF) stock solution

  • NADPH stock solution

  • Test compounds dissolved in DMSO

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare fresh working solutions of DHF and NADPH in the assay buffer.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup:

    • Set the spectrophotometer to kinetic mode, reading at 340 nm at a controlled temperature (e.g., 25°C).

    • In a 96-well plate or cuvette, add the assay buffer, NADPH solution, and the test compound dilution.

    • Include "positive control" (enzyme + DMSO) and "blank" (no enzyme) wells.

    • Add the DHFR enzyme to all wells except the "blank".

    • Incubate for a short period (e.g., 5 minutes) to allow for compound binding.

  • Initiate Reaction:

    • Initiate the reaction by adding the DHF solution to all wells.

    • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Data Acquisition and Analysis:

    • Determine the rate of NADPH oxidation (the slope of the linear portion of the absorbance vs. time curve).

    • Correct the rates for the "blank" reading.

    • Calculate the percentage of inhibition for each compound concentration relative to the "positive control".

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective inhibitors of therapeutically relevant targets, particularly protein kinases and DHFR. The key to successful optimization lies in the strategic modification of the N4 and C6 positions to achieve favorable interactions within the target's active site. The N4-methyl group can serve as a valuable modulator of physicochemical properties and substituent orientation, while the 6-chloro position provides a versatile handle for introducing diversity. The experimental protocols and SAR insights provided in this guide offer a framework for the rational design and evaluation of novel analogs based on this privileged core structure.

References

  • Assay Genie. Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Assay Genie. [Link]
  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors.
  • BPS Bioscience. Chemi-Verse™ FAK Kinase Assay Kit. BPS Bioscience. [Link]
  • Jing, L., et al. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents.
  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents.
  • Tarnchompoo, B., et al. Development of 2,4-diaminopyrimidines as antimalarials based on inhibition of the S108N and C59R+S108N mutants of dihydrofolate reductase from pyrimethamine-resistant Plasmodium falciparum. PubMed. [Link]
  • Schematic representation of focal adhesion kinase signalling.
  • Diagram of FAK molecular structure and activation of cell survival signaling.
  • Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability.
  • Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis.
  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. RSC Publishing. [Link]
  • SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents.
  • QIAGEN. FAK Signaling. GeneGlobe. [Link]
  • Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs.
  • Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)- N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. PubMed. [Link]
  • In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. PubMed Central. [Link]
  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]
  • SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiprolifer

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Navigating the Bioactivity Landscape: A Comparative Analysis of 6-Chloro-n4-methylpyrimidine-2,4-diamine In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding a Niche Pyrimidine Derivative

For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous comparative analysis. The pyrimidine core is a well-established pharmacophore, integral to numerous therapeutic agents.[1][2] This guide delves into the bioactivity of a specific, yet under-documented derivative, 6-Chloro-n4-methylpyrimidine-2,4-diamine . Due to a notable scarcity of direct experimental data for this N4-methylated compound, this guide will adopt a comparative approach. We will first establish a baseline by examining the known in-vitro and in-vivo activities of its parent compound, 6-Chloro-2,4-diaminopyrimidine . Subsequently, we will explore the potential modulatory effects of N4-methylation by drawing parallels from structurally related N-substituted pyrimidine analogues. This analysis aims to provide a predictive framework for the biological behavior of this compound, thereby guiding future experimental design.

The Parent Scaffold: In-Vitro and In-Vivo Profile of 6-Chloro-2,4-diaminopyrimidine

6-Chloro-2,4-diaminopyrimidine serves as a crucial starting point for understanding its N4-methylated counterpart. Limited but informative studies have characterized its antimicrobial and toxicological profiles.

In-Vitro Antimicrobial Activity

An investigation into the antimicrobial properties of 6-Chloro-2,4-diaminopyrimidine revealed its activity against a range of bacterial and fungal species.[3][4] The in-vitro biological screening was conducted using the disc-agar diffusion method.[3]

Microorganism Activity Level
Staphylococcus aureusLow
Escherichia coliLow
Bacillus ceriusLow
Streptococcus ssp.Low
Klebsella ssp.Low
Salmonella ssp.Low
Aspergillus multiLow
Aspergillus nigerLow
Candida albicansLow
Table 1: Summary of the in-vitro antimicrobial activity of 6-Chloro-2,4-diaminopyrimidine. Activity was determined to be low in comparison to standard antibiotics like Streptomycin and Vancomycin, and the antifungal Nystatin.[3][4]

The consistent observation of low antimicrobial efficacy suggests that while the 6-chloro-2,4-diaminopyrimidine scaffold possesses some inherent biological activity, it is not a potent antimicrobial agent in its own right.[3][4] This provides a critical baseline for evaluating the potential impact of N4-methylation.

  • Media Preparation: Muller Hinton Agar was prepared and sterilized for bacterial cultures, while an appropriate fungal medium was used for the fungal strains.[3]

  • Inoculation: The agar plates were uniformly inoculated with standardized suspensions of the test microorganisms.

  • Disc Application: Sterile paper discs (6 mm) were impregnated with known concentrations of 6-Chloro-2,4-diaminopyrimidine dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth was inhibited, was measured in millimeters.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis media Prepare and sterilize Muller Hinton Agar plate Inoculate agar plates media->plate inoculum Prepare standardized microbial inoculum inoculum->plate disc Impregnate and place compound discs plate->disc incubate Incubate plates disc->incubate measure Measure zones of inhibition (mm) incubate->measure compare Compare with control antibiotics measure->compare

In-Vitro Antimicrobial Assay Workflow
In-Vivo Toxicity Profile

Acute toxicity of 6-Chloro-2,4-diaminopyrimidine was evaluated in mice to determine its median lethal dose (LD50).[3][4] This in-vivo assessment is critical for understanding the compound's safety profile and therapeutic window.

Parameter Value Animal Model
LD50518.6 mg/kgMice
Table 2: In-vivo acute toxicity of 6-Chloro-2,4-diaminopyrimidine. The LD50 was determined using Dixon's up-and-down method.[3][4]

An LD50 of 518.6 mg/kg in mice suggests a moderate level of acute toxicity.[3][4] This value serves as a benchmark for assessing how N4-methylation might alter the in-vivo safety of the parent compound.

  • Animal Model: Healthy adult mice of a specific strain and weight range were used.

  • Dosing: The compound was administered orally to the mice. The "up-and-down" method involves dosing one animal at a time. If the animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose.

  • Observation: Animals were observed for signs of toxicity and mortality over a specified period (e.g., 24-48 hours).

  • LD50 Calculation: The LD50 value was calculated based on the pattern of survival and mortality at different dose levels.

G start Select healthy mice dose Administer initial dose to first mouse start->dose observe Observe for toxicity and mortality dose->observe decision Animal survives? observe->decision increase_dose Increase dose for next mouse decision->increase_dose Yes decrease_dose Decrease dose for next mouse decision->decrease_dose No repeat Repeat for a set number of animals increase_dose->repeat decrease_dose->repeat repeat->dose Next animal calculate Calculate LD50 using Dixon's method repeat->calculate End of study

In-Vivo Acute Toxicity (LD50) Workflow

The Impact of N4-Methylation: A Predictive Analysis Based on Analogues

While direct data on this compound is unavailable, the principles of medicinal chemistry and structure-activity relationships (SAR) allow for an informed prediction of how the addition of a methyl group at the N4 position might influence its biological activity.[1]

Anticipated Effects on In-Vitro Activity

The introduction of a methyl group can have several effects on a molecule's properties, which in turn can alter its in-vitro activity:

  • Steric Hindrance: The methyl group can introduce steric bulk, which may either enhance or hinder the binding of the molecule to its biological target.

  • Electronic Effects: The electron-donating nature of the methyl group can alter the electron density of the pyrimidine ring and the amino group, potentially affecting target interactions.

  • Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a compound. This can influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Numerous studies on other N-substituted 2,4-diaminopyrimidine derivatives have demonstrated that such modifications can significantly enhance potency, particularly in the context of anticancer activity. For instance, various N-substituted 2,4-diaminopyrimidines have shown potent inhibitory activity against cancer cell lines like A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast).[5] It is plausible that N4-methylation of 6-Chloro-2,4-diaminopyrimidine could similarly potentiate its activity against various cell lines.

N-Substituted 2,4-Diaminopyrimidine Analogue Cancer Cell Line In-Vitro Activity (IC50)
Compound 9kA5492.14 µM
Compound 13fA5491.98 µM
Compound 9kHCT-1163.59 µM
Compound 13fHCT-1162.78 µM
Compound 9kPC-35.52 µM
Compound 13fPC-34.27 µM
Compound 9kMCF-73.69 µM
Compound 13fMCF-74.01 µM
Table 3: In-vitro anticancer activity of representative N-substituted 2,4-diaminopyrimidine derivatives. These compounds feature more complex N-substitutions but illustrate the potential for enhanced potency with modification at the amino groups.[5]
Predicted Impact on In-Vivo Activity

The increased lipophilicity resulting from N4-methylation could also have a profound impact on the in-vivo behavior of the compound:

  • Pharmacokinetics: Enhanced lipophilicity can improve absorption and distribution, potentially leading to higher bioavailability. However, it can also increase metabolic clearance.

  • Toxicity: Changes in distribution and metabolism can alter the toxicity profile. While increased efficacy is a possibility, there is also the potential for increased off-target effects and toxicity.

Given that the parent compound has a moderate LD50, any modification would necessitate a careful re-evaluation of its in-vivo safety.

SAR cluster_changes Molecular Property Changes cluster_outcomes Potential Biological Outcomes Parent 6-Chloro-2,4- diaminopyrimidine N4_Methyl 6-Chloro-n4-methyl- pyrimidine-2,4-diamine Parent->N4_Methyl N4-Methylation Lipophilicity Increased Lipophilicity N4_Methyl->Lipophilicity Sterics Steric Hindrance N4_Methyl->Sterics Electronics Altered Electronics N4_Methyl->Electronics InVitro Potentially Enhanced In-Vitro Potency (e.g., anticancer) Lipophilicity->InVitro InVivo Altered In-Vivo Profile: - Improved PK - Modified Toxicity Lipophilicity->InVivo Sterics->InVitro Electronics->InVitro

Predicted Impact of N4-Methylation

Alternative and Comparative Compounds

The broader family of substituted pyrimidines offers a rich source of alternative compounds with diverse biological activities.[1] For researchers interested in the this compound scaffold, exploring other derivatives could provide valuable insights and alternative research directions.

  • Anticancer Agents: As highlighted, numerous N-substituted 2,4-diaminopyrimidines are being investigated as potent anticancer agents, often targeting specific kinases.[5][6]

  • Antimicrobial Agents: While the parent compound showed low activity, other pyrimidine derivatives have demonstrated significant antimicrobial effects.[7]

  • Anti-inflammatory Agents: The pyrimidine scaffold is also found in compounds with anti-inflammatory properties.[2]

The choice of an alternative would depend on the specific therapeutic area of interest.

Conclusion and Future Directions

This guide has provided a comparative analysis of the potential in-vitro and in-vivo activities of this compound. In the absence of direct experimental data, we have established a baseline using its parent compound, 6-Chloro-2,4-diaminopyrimidine, which exhibits low antimicrobial activity and moderate in-vivo toxicity.[3][4]

Based on structure-activity relationships derived from related N-substituted pyrimidines, it is reasonable to hypothesize that N4-methylation could enhance the in-vitro potency of the parent scaffold, potentially leading to more significant anticancer or other biological activities. However, this modification would also likely alter its pharmacokinetic and toxicological properties in vivo.

Ultimately, this comparative guide underscores the critical need for empirical studies on this compound. Future research should focus on synthesizing this compound and systematically evaluating its in-vitro activity against a panel of relevant biological targets (e.g., cancer cell lines, kinases) and its in-vivo efficacy and safety in appropriate animal models. Such studies will be essential to validate the predictions made in this guide and to determine the true therapeutic potential of this specific pyrimidine derivative.

References

  • Al-Masoudi, W. A., Al-Zobidy, A. M. H., & Fayez, R. A. (2015). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE. Basrah Journal of Veterinary Research, 14(1), 105-111.
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Evaluating 6-Chloro-n4-methylpyrimidine-2,4-diamine as a Scaffold for Novel Kinase Inhibitors: A Comparative Analysis Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating 6-Chloro-n4-methylpyrimidine-2,4-diamine as a foundational scaffold for the development of novel kinase inhibitors. While not a potent inhibitor in its own right, its pyrimidine core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] We will explore the synthetic potential of this compound by examining its derivatives and outline a rigorous, field-proven benchmarking workflow against established kinase inhibitors targeting critical oncogenic pathways.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Kinase inhibitors have revolutionized oncology, and a significant portion of these drugs are built upon heterocyclic scaffolds that can effectively compete with ATP at the kinase hinge region. The pyrimidine scaffold is particularly noteworthy in this regard.[3][4] Its nitrogen-containing ring system is an isostere of the adenine ring of ATP, allowing for potent and selective interactions within the kinase active site.[3]

This compound represents a versatile starting material for the synthesis of a diverse library of pyrimidine-based compounds. The chlorine atom at the 6-position provides a reactive handle for nucleophilic substitution, enabling the introduction of various functionalities to modulate potency and selectivity. The diamino groups at positions 2 and 4 offer additional points for chemical modification.

Comparative Inhibitor Profiles: Benchmarking Against Known Standards

To assess the potential of novel derivatives of this compound, it is essential to benchmark their performance against well-characterized, clinically relevant inhibitors. Based on the common targets of pyrimidine-based inhibitors, we will focus on two key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).

Table 1: Comparative Efficacy of Known EGFR Inhibitors

InhibitorTypeTarget MutationsBiochemical IC50 (Wild-Type EGFR)
Gefitinib [5]Quinazoline-basedActivating mutations (e.g., L858R, del19)~2 nM[1]
Erlotinib [5]Quinazoline-basedActivating mutations (e.g., L858R, del19)~2 nM[1]
Osimertinib [1]Pyrimidine-basedActivating mutations and T790M resistance mutation~15 nM[1]

Table 2: Comparative Efficacy of Known ALK Inhibitors

InhibitorGenerationKey Features
Crizotinib [6]FirstAlso inhibits ROS1 and c-MET
Alectinib [6]SecondExcellent brain penetrance
Brigatinib [6]SecondActive against some resistance mutations (e.g., G1202R)
Lorlatinib []ThirdOvercomes all known ALK resistance mutations

These tables provide a baseline for the level of potency and selectivity that a novel inhibitor derived from this compound would need to achieve to be considered a promising candidate.

Experimental Design: A Rigorous Benchmarking Workflow

The following section details a comprehensive, step-by-step workflow for the synthesis and evaluation of a novel inhibitor derived from this compound. This protocol is designed to be a self-validating system, ensuring the generation of robust and reproducible data.

The synthesis of novel derivatives from this compound can be achieved through various chemical reactions. A common approach is the Suzuki cross-coupling reaction, which allows for the introduction of diverse aryl or heteroaryl groups at the 6-position.

Protocol 1: Suzuki Cross-Coupling for Derivative Synthesis

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like sodium carbonate (2 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired derivative.

  • Characterization: Confirm the structure of the synthesized compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

Diagram 1: Illustrative Synthesis Workflow

cluster_synthesis Synthesis & Purification A Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base B Suzuki Cross-Coupling Reaction A->B C Reaction Work-up & Extraction B->C D Column Chromatography Purification C->D E Structural Characterization (NMR, HRMS) D->E

Caption: Workflow for the synthesis and purification of a novel pyrimidine derivative.

Biochemical assays are the first step in evaluating the inhibitory activity of a new compound against its target kinase. These assays measure the direct interaction between the inhibitor and the purified enzyme.

Protocol 2: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagent Preparation: Prepare a stock solution of the synthesized inhibitor in 100% DMSO. Serially dilute the inhibitor to create a range of concentrations for IC50 determination. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the serially diluted inhibitor, and the substrate/ATP mixture. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Measurement: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and thus, the kinase activity. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram 2: Biochemical Assay Workflow

cluster_biochemical Biochemical Potency Determination F Serial Dilution of Test Compound G Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) F->G H ADP Detection (ADP-Glo™ Reagent) G->H I Luminescence Measurement H->I J IC50 Calculation I->J

Caption: Workflow for determining the biochemical potency (IC50) of a novel inhibitor.

Cellular assays are crucial for determining if a compound can effectively inhibit its target within a living cell, which involves crossing the cell membrane and engaging the target in a complex intracellular environment.

Protocol 3: Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)

  • Cell Culture: Culture a cancer cell line known to be dependent on the target kinase (e.g., PC-9 cells for EGFR, H3122 cells for ALK) in appropriate growth media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized inhibitor and the known benchmark inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) to allow the inhibitors to exert their effects on cell proliferation.

  • Viability Measurement:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan with a solubilization solution (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability). Measure the luminescence.

  • Data Analysis: Plot the cell viability against the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Diagram 3: Cellular Assay Workflow

cluster_cellular Cellular Activity Assessment K Cancer Cell Line Culture L Cell Seeding in 96-well Plates K->L M Treatment with Test and Benchmark Inhibitors L->M N Incubation (72 hours) M->N O Cell Viability Measurement (MTT or CellTiter-Glo®) N->O P GI50/IC50 Calculation O->P

Caption: Workflow for assessing the cellular antiproliferative activity of a novel inhibitor.

Data Presentation and Interpretation

The data generated from the biochemical and cellular assays should be tabulated for a clear head-to-head comparison of the novel derivative against the known inhibitors.

Table 3: Hypothetical Benchmarking Data for a Novel EGFR Inhibitor Derivative

CompoundBiochemical IC50 (Wild-Type EGFR)Cellular IC50 (PC-9 cells, EGFR del19)
Novel Derivative X 25 nM50 nM
Gefitinib 2 nM10 nM
Osimertinib 15 nM15 nM

Table 4: Hypothetical Benchmarking Data for a Novel ALK Inhibitor Derivative

CompoundBiochemical IC50 (Wild-Type ALK)Cellular IC50 (H3122 cells, EML4-ALK)
Novel Derivative Y 10 nM30 nM
Crizotinib 5 nM20 nM
Alectinib 2 nM10 nM

Interpretation: The hypothetical data in Tables 3 and 4 would allow for an initial assessment of the novel derivatives. For example, Novel Derivative X shows moderate potency but is less effective than the established inhibitors. Further medicinal chemistry efforts would be needed to improve its activity. Novel Derivative Y demonstrates promising potency, warranting further investigation, including selectivity profiling and in vivo studies.

Signaling Pathway Context

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological effects of the inhibitors.

Diagram 4: Simplified EGFR Signaling Pathway

EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified representation of the EGFR signaling pathway leading to cell proliferation.

Diagram 5: Simplified ALK Signaling Pathway

EML4_ALK EML4-ALK Fusion STAT3 STAT3 EML4_ALK->STAT3 PI3K PI3K EML4_ALK->PI3K RAS RAS EML4_ALK->RAS Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT Akt PI3K->AKT AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified representation of the EML4-ALK fusion protein signaling cascade.

Conclusion

This compound serves as a valuable and versatile starting point for the development of novel kinase inhibitors. By employing a rigorous and systematic benchmarking workflow that includes robust synthetic methods, quantitative biochemical and cellular assays, and comparison against established clinical standards, researchers can effectively evaluate the potential of new derivatives. The methodologies and comparative data presented in this guide provide a solid foundation for advancing promising pyrimidine-based compounds through the drug discovery pipeline.

References

  • Wikipedia. (n.d.). ALK inhibitor.
  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1134-1149.
  • Khan, I., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163.
  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11243-11252.
  • Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR).
  • American Lung Association. (2025). ALK and Lung Cancer.
  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central, 11(10), 1134-1149.
  • BioSpace. (2024). Potential of EGFR Inhibitors: A Promising Avenue in Cancer Treatment.
  • GoodRx. (n.d.). Popular Egfr Inhibitors List, Drug Prices and Medication Information.
  • PEACHealth. (2025). ALK Inhibitors for Lung Cancer | Types & Treatment.
  • Al-Ostoot, F. H., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6693.
  • Cancer Discovery. (2024). ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies.
  • Cancers. (2022). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications.

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A Comparative Guide to the Antimicrobial Activity of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance is a global health crisis that necessitates the urgent discovery of novel therapeutic agents.[1] Among the vast landscape of heterocyclic compounds, pyrimidine and its derivatives have emerged as a privileged scaffold in medicinal chemistry.[2][3] Their structural resemblance to the nucleobases of DNA and RNA allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including potent antimicrobial effects.[4][5]

This guide provides an in-depth, objective comparison of the antimicrobial performance of various pyrimidine derivatives. We will delve into quantitative experimental data, detail the rigorous protocols required for their validation, explore the nuanced structure-activity relationships that govern their potency, and illuminate a key mechanism of action. Our goal is to equip researchers and drug development professionals with the technical accuracy and field-proven insights necessary to advance this promising class of antimicrobial agents.

Comparative Antimicrobial Efficacy: A Data-Driven Overview

The antimicrobial potency of a pyrimidine derivative is not inherent to the core ring structure alone; it is profoundly influenced by the nature and position of its substituents.[3][4] The addition of different functional groups can dramatically alter a compound's spectrum of activity, potency, and pharmacological properties. This principle is a cornerstone of medicinal chemistry, where slight molecular modifications can lead to significant gains in therapeutic efficacy.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several distinct classes of pyrimidine derivatives against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a gold standard for quantifying antibacterial potency.[6]

Derivative Class/CompoundTest OrganismMIC (µg/mL)Key Structural FeaturesReference
Pyrrolopyrimidine (Compound 19) Staphylococcus aureus16Fused pyrrolo ring system; meta-hydroxy substituted 6-aryl group.[7]
Halogenated Pyrrolopyrimidine Staphylococcus aureus8Bromo or iodo substitution on the 4-benzylamine group; hydroxyl on the 6-aryl unit.[7]
Pyridothienopyrimidine (Compound 94) Staphylococcus aureus15.63Fused thieno ring system; 4'-(4-methylpiperazin-1-yl) substituent.[8]
Pyridothienopyrimidine (Compound 94) Escherichia coli7.81Fused thieno ring system; 4'-(4-methylpiperazin-1-yl) substituent.[8]
Dihydropyrimidine (Compound 7f) Staphylococcus aureus (MRSA)23-trifluoromethylphenyl and 4-isobutylphenyl substitutions. Potency comparable to vancomycin.[1]
Pyridazino[1,2-a]pyrimidine (Compound 10) Staphylococcus aureus~1-2 (µmol/mL)Fused pyridazino and triazepine ring systems.[9]
Pyridazino[1,2-a]pyrimidine (Compound 10) Escherichia coli~1-2 (µmol/mL)Fused pyridazino and triazepine ring systems.[9]

Note: MIC values can vary slightly based on experimental conditions and the specific bacterial strain tested. Direct comparison should be made with caution.

Experimental Protocols: Ensuring Rigorous and Reproducible Data

The credibility of any comparative analysis rests on the quality of its underlying experimental data. In antimicrobial susceptibility testing, adherence to standardized protocols is paramount for generating reproducible and reliable results. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.[10][11]

Below is a detailed, step-by-step protocol for the Broth Microdilution Method , a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6][10][11]

Protocol: Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of a pyrimidine derivative that inhibits the visible growth of a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test pyrimidine derivative, dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial culture (e.g., S. aureus, E. coli), grown to a 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile multichannel pipettes and reservoirs

  • Plate incubator (35-37°C)

Procedure:

  • Preparation of Compound Dilutions: a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. b. Prepare a stock solution of the test compound at a concentration that is twice the highest desired final concentration. Add 100 µL of this stock to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this serial transfer from well 2 to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: a. From an overnight culture, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. b. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation of Microtiter Plate: a. Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12 (sterility control). b. This brings the total volume in each well to 100 µL and halves the concentration of the test compound, achieving the desired final concentrations. The final bacterial concentration will be ~5 x 10⁵ CFU/mL.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results: a. After incubation, examine the plate for bacterial growth (turbidity). The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid. b. The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).

Broth_Microdilution_Workflow cluster_prep Plate Preparation cluster_inoculum Inoculum Preparation cluster_final Final Steps prep_broth 1. Add 50µL Broth to Wells 2-12 prep_compound 2. Add 100µL Compound Stock to Well 1 prep_broth->prep_compound serial_dilute 3. Perform 2-Fold Serial Dilution (W1-W10) prep_compound->serial_dilute inoculate 6. Inoculate Plate (50µL into Wells 1-11) serial_dilute->inoculate mcfarland 4. Adjust Culture to 0.5 McFarland Standard dilute_inoculum 5. Dilute Suspension to Final Inoculum Density mcfarland->dilute_inoculum dilute_inoculum->inoculate incubate 7. Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic 8. Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for the Broth Microdilution Method to determine MIC.

Structure-Activity Relationships (SAR): Decoding Antimicrobial Potency

The biological activity of pyrimidine derivatives is dictated by the electronic and steric properties of their substituents. Understanding these structure-activity relationships (SAR) is crucial for rationally designing more potent and selective antimicrobial agents.[2][3]

Key SAR Insights:

  • Position 2 and 4 Substitutions: These positions are critical for activity. The introduction of amino, thio, or oxo groups can significantly modulate the molecule's ability to form hydrogen bonds with target enzymes. For example, 2,4-diaminopyrimidine is a well-known scaffold for inhibitors of dihydrofolate reductase.[12]

  • Position 5 Substitutions: Modifications at this position can influence lipophilicity and steric interactions. Adding bulky or halogenated groups can enhance binding affinity or improve cell wall penetration.

  • Position 6 Substitutions: Large aryl groups at this position, particularly those with hydroxyl or methoxy substituents, have been shown to be important for potent activity, especially against Gram-positive bacteria like S. aureus.[7]

  • Halogenation: The introduction of halogens (e.g., bromine, iodine) on appended phenyl rings often enhances antimicrobial activity. This is likely due to increased lipophilicity, which can improve membrane permeability, and the ability to form halogen bonds with target proteins.[7]

  • Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems (e.g., thiophene to form thienopyrimidines, or pyrrole to form pyrrolopyrimidines) creates rigid structures that can fit into specific enzyme active sites, often leading to highly potent compounds.[7][8]

Caption: Key Structure-Activity Relationships for Antimicrobial Pyrimidines.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

While pyrimidine derivatives can act on various cellular targets, a well-established mechanism of action for many is the inhibition of dihydrofolate reductase (DHFR) .[12][13]

DHFR is a crucial enzyme in the folic acid pathway.[14] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks for DNA and proteins.[13][15]

Many antimicrobial pyrimidine derivatives, particularly the 2,4-diaminopyrimidines like Trimethoprim, function as competitive inhibitors of DHFR.[1][15] They are structurally similar to the natural substrate (DHF) and bind to the enzyme's active site with high affinity. This binding event blocks the production of THF, leading to a depletion of essential precursors for DNA synthesis.[13] Consequently, bacterial replication is halted, resulting in a bacteriostatic effect. The selective toxicity of these drugs stems from the fact that they are often thousands of times more active against bacterial DHFR than the mammalian equivalent.[15]

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR_Enzyme Bacterial DHFR Enzyme DHF->DHFR_Enzyme Substrate THF Tetrahydrofolate (THF) DHFR_Enzyme->THF Product Synthesis Synthesis of: - Purines - Thymidylate - Amino Acids THF->Synthesis DNA_Rep DNA Synthesis & Bacterial Replication Synthesis->DNA_Rep Inhibitor Pyrimidine Derivative (e.g., Diaminopyrimidine) Inhibitor->Block Block->DHFR_Enzyme Competitive Inhibition

Caption: Mechanism of DHFR Inhibition by Pyrimidine Derivatives.

Conclusion

Pyrimidine derivatives represent a versatile and highly promising class of antimicrobial agents. Their therapeutic potential is governed by a rich structure-activity relationship, where targeted modifications to the pyrimidine scaffold can yield compounds with high potency against a range of pathogens, including drug-resistant strains. The validation of these compounds through standardized protocols, such as the broth microdilution method, is essential for accurate and reproducible assessment of their efficacy. Furthermore, a deep understanding of their mechanisms of action, such as the inhibition of essential enzymes like DHFR, provides a rational basis for the future design of next-generation antibiotics. Continued exploration of this chemical space is a critical endeavor in the global fight against antimicrobial resistance.

References

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. [Link]
  • Agar well-diffusion antimicrobial assay. (n.d.).
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  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. [Link]
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). Microbe Notes. [Link]
  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.).
  • Olsen, J. A., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Bentham Science. [Link]
  • Agar well diffusion assay. (2020). YouTube. [Link]
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  • Minimum inhibitory concentration (MIC) in E. coli and S. aureus and the inhibition of hu- man EGFR for the pyrrolopyrimidines with varied 4-amino group. (n.d.).
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012).
  • Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
  • Minimum inhibitory concentration (MIC) towards S. aureus as single agent and in combi- nation with peptide betatide. (n.d.).
  • Broth microdilution susceptibility testing. (n.d.). Bio-protocol. [Link]
  • Espinel-Ingroff, A., et al. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
  • Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • El-Deen, I. M., et al. (n.d.). Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains.
  • Hartman, P. G. (1993).
  • What are Bacterial DHFR inhibitors and how do they work? (2024).
  • Kandeel, M., et al. (2024). Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies.
  • DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.).

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A Comparative Spectroscopic Guide to Pyrimidine Isomers: Pyridazine, Pyrimidine, and Pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differentiation is paramount. The diazines—pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine)—serve as foundational scaffolds in a vast array of pharmaceuticals and biologically active molecules. While sharing the same molecular formula (C₄H₄N₂), the positional variance of their nitrogen atoms imparts distinct electronic and structural properties. These differences are vividly captured through spectroscopic analysis, providing a fingerprint for each isomer. This guide offers a comprehensive comparison of these three key isomers using fundamental spectroscopic techniques, supported by experimental data and protocols.

The Structural and Electronic Landscape of Diazines

The location of the two nitrogen atoms within the six-membered aromatic ring is the defining feature of these isomers. This seemingly subtle difference has profound implications for their symmetry, dipole moment, and the distribution of electron density, which in turn governs their interaction with electromagnetic radiation.

  • Pyridazine (1,2-diazine): The adjacent nitrogen atoms create a molecule with C₂ᵥ symmetry. The proximity of the electronegative nitrogen atoms leads to a significant dipole moment and a unique electronic structure where the π-electron system is less delocalized compared to the other two isomers.[1][2]

  • Pyrimidine (1,3-diazine): With nitrogen atoms in a meta-relationship, pyrimidine also possesses C₂ᵥ symmetry. It is a crucial component of nucleobases such as cytosine, thymine, and uracil.[3]

  • Pyrazine (1,4-diazine): The para-positioning of the nitrogen atoms results in a highly symmetrical molecule (D₂ₕ point group) with a zero net dipole moment. This symmetry greatly influences its spectroscopic properties, often leading to simpler spectra.

Below is a diagram illustrating the structural differences between the three diazine isomers.

Caption: Structures of Pyridazine, Pyrimidine, and Pyrazine.

I. UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy investigates the electronic transitions within a molecule. For the diazines, the key transitions are the π → π* and the lower energy n → π* transitions, the latter involving the non-bonding electrons of the nitrogen atoms. The gas-phase UV absorption spectra of all three isomers show broad continuum absorption with less intense bands at longer wavelengths.[4]

Isomern → π* Transition (λ_max, nm)π → π* Transition (λ_max, nm)
Pyridazine ~340~246
Pyrimidine ~298~243
Pyrazine ~326~260

Note: These are approximate values and can vary with the solvent.

The n → π* transition of pyridazine is at the longest wavelength, a consequence of the interaction between the adjacent nitrogen lone pairs, which raises the energy of the highest occupied molecular orbital (HOMO). Pyrazine's π → π* transition is at a longer wavelength compared to the other two, which can be attributed to its molecular symmetry and the resulting electronic structure.[5]

Experimental Protocol: UV-Vis Spectroscopy

A standard workflow for obtaining the UV-Vis spectra of these isomers is outlined below.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Weigh Isomer dissolve Dissolve in Spectroscopic Grade Solvent (e.g., Ethanol) start->dissolve dilute Prepare Serial Dilutions (e.g., 10⁻³ to 10⁻⁵ M) dissolve->dilute blank Record Baseline with Solvent-filled Cuvette dilute->blank measure Measure Absorbance of Each Dilution blank->measure plot Plot Absorbance vs. Wavelength measure->plot identify Identify λ_max for n → π* and π → π* Transitions plot->identify

Caption: Workflow for UV-Vis Spectroscopic Analysis.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is required.

  • Sample Preparation:

    • Prepare stock solutions of each isomer (e.g., 1 mg/mL) in a spectroscopic grade solvent such as ethanol or cyclohexane.

    • From the stock solutions, prepare a series of dilutions to determine the optimal concentration for analysis (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Data Acquisition:

    • Use quartz cuvettes with a 1 cm path length.

    • Fill a cuvette with the pure solvent to record a baseline correction.

    • Record the absorbance spectrum of each sample solution over a wavelength range of approximately 200-400 nm.[6][7][8][9]

  • Data Analysis:

    • Plot absorbance versus wavelength for each isomer.

    • Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.

II. Vibrational Spectroscopy: Infrared (IR) and Raman

IR and Raman spectroscopy provide information about the vibrational modes of a molecule. Due to their different symmetries, the three diazine isomers exhibit distinct vibrational spectra, making these techniques powerful for their identification. A full assignment of the vibrational spectra for all three isomers has been reported, with data from both experimental and theoretical (DFT) studies.[1][2]

Key Differentiating Vibrational Regions:

  • Ring Stretching Vibrations (1600-1300 cm⁻¹): The C-C and C-N stretching modes in this region are particularly sensitive to the isomer's structure.

  • Ring Breathing Modes (~1000 cm⁻¹): These are often strong and characteristic for each isomer.

  • Out-of-Plane Bending Modes (<1000 cm⁻¹): The number and position of these bands are highly dependent on the molecular symmetry.

IsomerKey IR Bands (cm⁻¹)Key Raman Bands (cm⁻¹)
Pyridazine ~1575, 1415, 1020, 750Strong bands around 960 and 620
Pyrimidine ~1570, 1465, 1395, 990, 675Strong bands around 1000 and 620
Pyrazine ~1525, 1150, 1015, 800Very strong band around 1015 (ring breathing)

Note: These are approximate frequencies for the neat or solution-phase spectra.

Pyrazine, with its center of symmetry, follows the rule of mutual exclusion, meaning that vibrational modes that are IR active are Raman inactive, and vice versa. This leads to a significantly different appearance of its IR and Raman spectra compared to pyridazine and pyrimidine.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for obtaining the IR spectra of these compounds in their solid or liquid states with minimal sample preparation.[10][11][12][13][14]

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • For solid samples, place a small amount of the powder onto the crystal.

    • For liquid samples, place a single drop onto the crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal. If it is a solid, apply pressure using the ATR's pressure clamp to ensure good contact.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum will be in absorbance or transmittance.

    • Identify the characteristic vibrational frequencies and compare them to reference spectra or the data table above.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and the diazine isomers are no exception. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the protons in the ¹H NMR spectra are highly diagnostic.

IsomerProton EnvironmentApproximate Chemical Shift (δ, ppm)Coupling Pattern
Pyridazine H3/H6~9.2Multiplet
H4/H5~7.7Multiplet
Pyrimidine H2~9.3Singlet
H4/H6~8.8Doublet
H5~7.5Triplet
Pyrazine H2/H3/H5/H6~8.6Singlet

Note: Chemical shifts are typically reported for samples dissolved in CDCl₃.

Due to its high symmetry, pyrazine exhibits a single peak in its ¹H NMR spectrum, as all four protons are chemically equivalent. Pyrimidine shows three distinct signals with characteristic splitting patterns. Pyridazine's spectrum is a more complex multiplet system due to the coupling between adjacent protons.

¹³C NMR Spectroscopy

The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon environments in each isomer.

IsomerCarbon EnvironmentApproximate Chemical Shift (δ, ppm)
Pyridazine C3/C6~151
C4/C5~127
Pyrimidine C2~159
C4/C6~157
C5~122
Pyrazine C2/C3/C5/C6~145

Pyrazine, with its D₂ₕ symmetry, shows only one signal in its ¹³C NMR spectrum. Pyridazine has two signals, while pyrimidine has three, directly reflecting their molecular symmetry.

Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq_nmr Data Acquisition cluster_analysis_nmr Data Analysis weigh_nmr Weigh 5-10 mg of Isomer dissolve_nmr Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl₃) containing TMS weigh_nmr->dissolve_nmr transfer_nmr Transfer to NMR Tube dissolve_nmr->transfer_nmr insert_nmr Insert Sample into Spectrometer transfer_nmr->insert_nmr tune_nmr Lock and Shim insert_nmr->tune_nmr acquire_nmr Acquire ¹H and ¹³C Spectra tune_nmr->acquire_nmr process_nmr Process Data (Fourier Transform, Phase and Baseline Correction) acquire_nmr->process_nmr analyze_nmr Analyze Chemical Shifts, Integration, and Coupling Patterns process_nmr->analyze_nmr

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloro-n4-methylpyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 6-Chloro-n4-methylpyrimidine-2,4-diamine (CAS No. 156-83-2). As a chlorinated heterocyclic compound frequently used in pharmaceutical research and drug development, its proper disposal is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. The protocols outlined herein are designed for researchers, scientists, and laboratory professionals, grounding procedural steps in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

Before handling or disposal, a thorough understanding of the compound's hazards is critical. This compound is classified as a hazardous substance.[1][2] The primary risks are associated with direct contact and inhalation. The Safety Data Sheet (SDS) is the primary source of this information and must be consulted before work begins.

Summary of Key Hazards:

Hazard Category Description Primary Routes of Exposure
Acute Oral Toxicity Harmful if swallowed.[1][2] Ingestion
Skin Corrosion/Irritation Causes skin irritation.[1][2][3] Skin Contact
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3] Eye Contact
Respiratory Irritation May cause respiratory irritation.[1][3] Inhalation

| Environmental | Data on environmental impact is limited; however, it should not be released into the environment.[1] Chlorinated compounds can be persistent and harmful to aquatic life. | Improper Disposal |

This table summarizes known hazards. In the absence of comprehensive toxicological data, the compound must be handled with the assumption that it may have other unknown harmful effects.

Immediate Safety Protocols: Your Pre-Disposal Checklist

Proper preparation is the foundation of safe disposal. These steps must be completed before any waste handling begins.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent exposure. The selection of specific PPE should be guided by a site-specific risk assessment.

  • Eye Protection: Wear tightly fitting chemical safety goggles or a face shield (minimum 8-inch).[4][5]

  • Hand Protection: Use chemically impermeable gloves (e.g., butyl rubber). Nitrile gloves may not offer sufficient protection for prolonged contact. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[5]

  • Body Protection: A fully buttoned lab coat is mandatory. For tasks with a higher risk of splashes or dust generation, a chemical-resistant apron may be necessary.[4]

  • Respiratory Protection: All handling of solid this compound that may generate dust, or solutions that may create aerosols, must be conducted in a certified chemical fume hood.[4] If a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges is required.[4]

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure risk.

  • Chemical Fume Hood: Always handle the compound and its waste within a properly functioning and certified laboratory chemical fume hood to control airborne contaminants.[4]

  • Ventilation: Ensure the laboratory is well-ventilated.[1][6]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and unobstructed within a 10-second travel distance of the work area.[4]

Step-by-Step Disposal Protocol

This protocol outlines the systematic process for the collection, storage, and disposal of waste containing this compound. This compound must be disposed of as hazardous waste.[1]

Step 1: Waste Identification and Segregation
  • Identify the Waste Stream: Determine if the waste is pure solid compound, a solution, or contaminated labware.

  • Segregate at the Source: Do not mix this waste with other waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents and strong acids.[1][2] Mixing with incompatible materials can lead to hazardous reactions.[2] Keep it separate from non-hazardous and other types of chemical waste.

Step 2: Waste Collection
  • Solid Waste:

    • Carefully sweep up solid this compound, avoiding dust formation.[1][2] Use non-sparking tools.[6][7]

    • Place the collected solid into a designated, sealable, and chemically compatible hazardous waste container.[1][2]

  • Liquid Waste (Solutions):

    • Collect solutions containing the compound in a leak-proof, compatible container with a secure, airtight lid.[4][8]

    • If the solvent is flammable, the container and receiving equipment must be grounded and bonded to prevent static discharge.[7]

  • Contaminated Labware and Sharps:

    • Sharps: Needles, broken glass, or other sharps contaminated with the compound must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.[4]

    • Non-Sharps: Contaminated gloves, weigh boats, and other disposable labware should be collected in a separate, clearly labeled hazardous waste bag or container.

    • Glassware: Reusable glassware should be decontaminated by triple-rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

Step 3: Container Management and Labeling

Proper container management is a critical regulatory requirement.

  • Container Type: Use only containers that are compatible with chlorinated chemical waste. Whenever possible, use the original manufacturer's container or a designated hazardous waste container provided by your institution's Environmental Health & Safety (EHS) department.[4]

  • Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[4] The label must include:

    • The full chemical name: "Waste this compound"

    • The accumulation start date

    • Associated hazards (e.g., Toxic, Irritant)

    • The specific components and their approximate concentrations if in a solution.

  • Storage: Keep waste containers tightly closed when not in use and store them in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1][2] This area should be clearly marked as a Satellite Accumulation Area (SAA) or as directed by your institution's waste management plan.[4]

Step 4: Final Disposal
  • Professional Disposal: The ultimate disposal method for chlorinated compounds is typically high-temperature incineration in a licensed chemical destruction plant equipped with flue gas scrubbing.[6] This process is necessary to destroy the compound and prevent the formation of toxic byproducts like dioxins.

  • Contact EHS: Do not attempt to dispose of this chemical down the drain or in regular trash.[5][6] When the waste container is full or ready for pickup, contact your institution's EHS department to arrange for collection by a licensed professional waste disposal service.[5][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: Generate Waste ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check identify_waste Step 2: Identify Waste Type ppe_check->identify_waste solid_waste Solid Waste (Pure compound, contaminated solids) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) identify_waste->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, broken glass) identify_waste->sharps_waste Sharps collect_solid Collect in closed, compatible container. Avoid dust generation. solid_waste->collect_solid collect_liquid Collect in sealed, leak-proof container. liquid_waste->collect_liquid collect_sharps Place in puncture-resistant sharps container. sharps_waste->collect_sharps label_container Step 3: Label Container as Hazardous Waste collect_solid->label_container collect_liquid->label_container collect_sharps->label_container store_waste Step 4: Store in designated Satellite Accumulation Area label_container->store_waste contact_ehs Step 5: Arrange Pickup by Licensed Disposal Service store_waste->contact_ehs end End: Safe & Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of an accidental spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[3] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2][3] If breathing is difficult or the person feels unwell, call a poison center or doctor.[3]

  • Ingestion: Rinse mouth with water.[1] Do not induce vomiting. Call a poison center or doctor immediately.[6]

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.[6]

    • Ensure the area is well-ventilated, but avoid actions that could aerosolize dust.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][2]

    • Clean the spill area thoroughly and dispose of all cleanup materials as hazardous waste.

References

  • 6-Chloro-2,4-diaminopyrimidine Safety Data Sheet (2014). Avocado Research Chemicals Ltd. (Part of Thermo Fisher Scientific).
  • Pyrimidine 98% Safety D
  • 4-Chloro-2,6-diaminopyrimidine Safety Data Sheet (2014). Fisher Scientific Company.
  • 2,4-Diamino-6-hydroxypyrimidine Safety D
  • 4-Chloro-2,6-diaminopyrimidine Material Safety D
  • Production, Import, Use, and Disposal of Pyridine.
  • Pyridine Standard Operating Procedure.
  • Worker Exposures to Volatile Amines.
  • Chloramines: Safe work practices. WorkSafeBC. [Link]
  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]
  • Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA). [Link]
  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Comprehensive Safety and Handling Guide for 6-Chloro-n4-methylpyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 6-Chloro-n4-methylpyrimidine-2,4-diamine. As a substituted chloropyrimidine, this compound warrants careful handling due to its potential biological activity and associated hazards. This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure procedural excellence.

Hazard Assessment and Engineering Controls

Based on aggregated GHS information for the surrogate compound 2,4-Diamino-6-chloropyrimidine, the primary hazards are identified as follows:

  • Acute Oral Toxicity [1][2][3]

  • Skin Corrosion/Irritation [1][2][4]

  • Serious Eye Damage/Eye Irritation [1][2][4]

  • Specific Target Organ Toxicity (Single Exposure) , potentially causing respiratory irritation[1][2][3]

Given these potential hazards, all operations involving this compound in solid or solution form must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] The work area should be well-ventilated, and emergency eyewash stations and safety showers must be readily accessible.[1]

Hazard Identification Summary
Hazard ClassificationCategoryGHS Hazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin IrritationCategory 2H315: Causes skin irritation[2]
Eye IrritationCategory 2AH319: Causes serious eye irritation[2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2]

Personal Protective Equipment (PPE): The Last Line of Defense

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.[5] PPE should be viewed as the final barrier after engineering controls have been implemented.[6]

Recommended PPE for Laboratory Activities
ActivityRequired Personal Protective Equipment
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat or gown- Chemical splash goggles- Double-gloving (nitrile)
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and a face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.[5][7] When double-gloving, one glove should be placed under the gown cuff and the other over it to ensure no skin is exposed.[8]

Operational Plan: A Step-by-Step Workflow

A systematic workflow is crucial for ensuring safety and preventing contamination.[5]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Step 1 Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Step 2 Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Step 3 Decontaminate Surfaces Decontaminate Surfaces Prepare Solution->Decontaminate Surfaces Step 4 Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Step 5 Doff PPE Doff PPE Segregate Waste->Doff PPE Step 6 Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Step 7

Caption: Step-by-step workflow for handling the compound.

Experimental Protocols

Protocol for Weighing Solid Compound:

  • Don the appropriate PPE as outlined in the table above for moderate-hazard activities.

  • Perform all weighing activities within a chemical fume hood or a balance enclosure to contain any airborne particles.[5]

  • Use anti-static weighing paper or a tared container to minimize electrostatic discharge.

  • Carefully transfer the desired amount of the compound using a clean spatula.

  • After weighing, clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).

  • Treat all disposable materials used in the process, including the outer pair of gloves, as contaminated waste.[5]

Protocol for Preparing Stock Solutions:

  • Conduct all solution preparation within a certified chemical fume hood.[5]

  • Slowly add the solvent to the solid compound to prevent splashing.

  • If sonication is required to aid dissolution, ensure the vial is securely capped and placed within a secondary container.[5]

  • Clearly label the final solution with the compound name, concentration, solvent, date, and your initials.

Emergency Procedures and First Aid

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3][9]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][10]

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Response
  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE (including respiratory protection for large spills), cover the spill with an inert absorbent material such as sand or vermiculite.

  • Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][11] Avoid generating dust.[1]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[1]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container.

  • Sharps: Any contaminated sharps should be placed in a designated sharps container.

Dispose of all waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[7] Do not allow the chemical to enter drains or the environment.[10]

References

  • Material Safety D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]
  • 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem.
  • 6 - SAFETY D
  • Personal Protective Equipment | Health & Safety. The University of Edinburgh. [Link]
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE)
  • CHLORPYRIFOS | Occupational Safety and Health Administr
  • Guidelines on Handling Hazardous Drugs. ASHP. [Link]
  • Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH. Centers for Disease Control and Prevention. [Link]
  • Material Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine, 98%. Cole-Parmer. [Link]

Sources

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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6-Chloro-n4-methylpyrimidine-2,4-diamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.